molecular formula C14H9NO2 B029347 3-hydroxy-2-(pyridin-4-yl)-1H-inden-1-one CAS No. 67592-40-9

3-hydroxy-2-(pyridin-4-yl)-1H-inden-1-one

Cat. No.: B029347
CAS No.: 67592-40-9
M. Wt: 223.23 g/mol
InChI Key: RFJVOUZINWUTIG-UHFFFAOYSA-N
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Description

3-hydroxy-2-(pyridin-4-yl)-1H-inden-1-one, also known as this compound, is a useful research compound. Its molecular formula is C14H9NO2 and its molecular weight is 223.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-hydroxy-2-pyridin-4-ylinden-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9NO2/c16-13-10-3-1-2-4-11(10)14(17)12(13)9-5-7-15-8-6-9/h1-8,16H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUTDMVMGNNVIOM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C(C2=O)C3=CC=NC=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 3-hydroxy-2-(pyridin-4-yl)-1H-inden-1-one

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-hydroxy-2-(pyridin-4-yl)-1H-inden-1-one is a heterocyclic organic compound belonging to the family of 1,3-indandiones. This class of compounds has garnered significant interest in medicinal chemistry due to their diverse biological activities, including anti-inflammatory, anticoagulant, and anticancer properties. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological significance of this compound, presented for the benefit of researchers and professionals in the field of drug discovery and development.

Chemical and Physical Properties

This compound is the enol tautomer of 2-(pyridin-4-yl)-1H-indene-1,3(2H)-dione. The presence of the enol-hydroxyl group and the pyridine moiety significantly influences its physicochemical properties. While specific experimental data for this exact molecule is not widely published, its properties can be inferred from closely related 2-aryl-1,3-indandione derivatives.

Table 1: General Chemical and Physical Properties

PropertyValueSource/Reference
CAS Number 67592-40-9
Molecular Formula C₁₄H₉NO₂
Molecular Weight 223.23 g/mol
Appearance Likely a colored solid (yellow to red)Inferred from related compounds[1]
Melting Point Expected to be in the range of 140-250 °CInferred from related compounds[1][2]
Solubility Likely soluble in organic solvents like ethanol, ether, and benzene; sparingly soluble in water.Inferred from related compounds[1]
pKa Estimated to be in the range of 4-5 for the enolic proton.Inferred from related compounds[3]
Tautomerism

A key chemical feature of 2-substituted-1,3-indandiones is their existence in a tautomeric equilibrium between the diketo form and the enol form. In the case of 2-(pyridin-4-yl)-1H-indene-1,3(2H)-dione, the equilibrium lies with the enolic tautomer, this compound, which is stabilized by the formation of a conjugated system.

Keto-enol tautomerism of 2-(pyridin-4-yl)-1H-indene-1,3(2H)-dione.

Synthesis

The synthesis of this compound is expected to proceed through the formation of its keto tautomer, 2-(pyridin-4-yl)-1H-indene-1,3(2H)-dione. A common and effective method for the synthesis of 2-aryl-1,3-indandiones is the Knoevenagel condensation.[4][5]

Experimental Protocol: Knoevenagel Condensation

This protocol describes a general procedure for the synthesis of 2-aryl-1,3-indandiones, which can be adapted for the synthesis of 2-(pyridin-4-yl)-1H-indene-1,3(2H)-dione.

Materials:

  • 1,3-Indandione

  • Pyridine-4-carboxaldehyde

  • Ethanol (or other suitable solvent like acetic acid)

  • Piperidine (or another basic catalyst)

Procedure:

  • Dissolve 1,3-indandione (1 equivalent) in a minimal amount of warm ethanol.

  • To this solution, add pyridine-4-carboxaldehyde (1 equivalent).

  • Add a catalytic amount of piperidine (a few drops).

  • Reflux the reaction mixture for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • The product is expected to precipitate out of the solution. If not, the solvent can be partially evaporated.

  • Collect the solid product by filtration and wash with cold ethanol to remove any unreacted starting materials.

  • The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture.

SynthesisWorkflow start Start Materials: 1,3-Indandione & Pyridine-4-carboxaldehyde dissolve Dissolve in Ethanol start->dissolve add_catalyst Add Piperidine (Catalyst) dissolve->add_catalyst reflux Reflux (2-4 hours) add_catalyst->reflux cool Cool to Room Temperature reflux->cool precipitate Precipitation of Product cool->precipitate filter Filter and Wash with Cold Ethanol precipitate->filter purify Recrystallize from Ethanol filter->purify product 2-(pyridin-4-yl)-1H-indene-1,3(2H)-dione (Keto form) purify->product tautomer Tautomerizes to This compound (Enol form) product->tautomer in solution BiologicalActivity Compound 3-hydroxy-2-(pyridin-4-yl) -1H-inden-1-one AntiInflammatory Anti-inflammatory Activity Compound->AntiInflammatory potential to cause Anticoagulant Anticoagulant Activity Compound->Anticoagulant potential to cause COX_Inhibition Inhibition of Cyclooxygenase (COX) AntiInflammatory->COX_Inhibition via VKOR_Inhibition Inhibition of Vitamin K Epoxide Reductase (VKOR) Anticoagulant->VKOR_Inhibition via Inflammation Inflammation COX_Inhibition->Inflammation reduces BloodClotting Blood Clotting VKOR_Inhibition->BloodClotting reduces

References

In-depth Technical Guide: 3-hydroxy-2-(pyridin-4-yl)-1H-inden-1-one (CAS Number: 67592-40-9)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-hydroxy-2-(pyridin-4-yl)-1H-inden-1-one is a heterocyclic organic compound with the CAS number 67592-40-9. While this compound is available commercially for research purposes, detailed public-domain scientific literature regarding its specific synthesis, biological activity, and mechanism of action is limited. This guide provides a summary of the available information and explores the potential properties of this molecule based on the known characteristics of its structural components: the 1-indenone and pyridine moieties. This document is intended to serve as a foundational resource for researchers interested in investigating the properties and potential applications of this compound.

Chemical and Physical Properties

A summary of the basic chemical and physical properties for this compound is provided in the table below. These data are compiled from publicly available sources from chemical suppliers.

PropertyValueSource
CAS Number 67592-40-9[1]
Molecular Formula C₁₄H₉NO₂[1]
Molecular Weight 223.23 g/mol [1]
Appearance Solid (details vary by supplier)-
Solubility Information not widely available, likely soluble in organic solvents such as DMSO and methanol.[2]

Synthesis

Potential Synthetic Pathway

A potential synthetic approach could involve the condensation of phthalic anhydride with a substituted pyridine derivative. A generalized workflow for the synthesis of related indanone structures is presented below.

G cluster_start Starting Materials Phthalic_Anhydride Phthalic Anhydride Condensation Condensation Reaction (e.g., Perkin or similar reaction) Phthalic_Anhydride->Condensation Pyridine_Derivative 4-Substituted Pyridine (e.g., 4-acetylpyridine) Pyridine_Derivative->Condensation Intermediate Intermediate Product Condensation->Intermediate Cyclization Intramolecular Cyclization / Rearrangement Intermediate->Cyclization Final_Product This compound Cyclization->Final_Product

Caption: A potential synthetic workflow for this compound.

Note: This proposed pathway is hypothetical and would require experimental validation. Researchers should consult literature on the synthesis of substituted 1,3-indandiones for detailed methodologies.

Biological Activity and Potential Mechanism of Action

Direct experimental data on the biological activity and mechanism of action of this compound is not currently published. However, the structural motifs present in the molecule, namely the indanone and pyridine rings, are found in many biologically active compounds.

Inferences from Related Compounds
  • Indanone Derivatives: The 1-indanone scaffold is a core component of various compounds with a broad range of pharmacological activities, including anti-inflammatory, analgesic, and anticancer properties. For instance, certain pyridine-linked indanone derivatives have been investigated as potential agents for inflammatory bowel disease.

  • Pyridine Derivatives: The pyridine ring is a common feature in numerous pharmaceuticals. 3-hydroxypyridin-4-one derivatives, for example, are known to act as iron chelators and have been investigated for their potential in treating conditions associated with iron overload and for their antimalarial properties. Some have also demonstrated anti-inflammatory and analgesic effects.

Given these precedents, it is plausible that this compound could exhibit one or more of the following activities:

  • Anti-inflammatory activity

  • Analgesic properties

  • Anticancer activity

  • Iron-chelating properties

Proposed Signaling Pathway for Investigation

Due to the anti-inflammatory potential of related structures, a logical starting point for investigating the mechanism of action of this compound would be its effect on key inflammatory signaling pathways, such as the NF-κB pathway. A hypothetical experimental workflow to investigate this is presented below.

G cluster_exp Experimental Workflow cluster_analysis Analysis Methods Cell_Culture Cell Culture (e.g., Macrophages) Stimulation Stimulation with Inflammatory Agent (e.g., LPS) Cell_Culture->Stimulation Treatment Treatment with This compound Stimulation->Treatment Analysis Analysis of Inflammatory Markers Treatment->Analysis Western_Blot Western Blot (p-IκBα, NF-κB) Analysis->Western_Blot ELISA ELISA (TNF-α, IL-6) Analysis->ELISA qPCR RT-qPCR (TNF-α, IL-6 mRNA) Analysis->qPCR

Caption: A proposed workflow to study the anti-inflammatory effects of the compound.

Quantitative Data

As of the date of this document, there is no publicly available quantitative biological data (e.g., IC₅₀, EC₅₀, Kᵢ) for this compound. The generation of such data would be a critical step in elucidating the compound's pharmacological profile.

Experimental Protocols

Detailed experimental protocols for the synthesis, purification, and biological evaluation of this compound are not available in the public domain. Researchers interested in studying this compound would need to develop and validate their own protocols based on established methods for similar chemical entities.

Conclusion and Future Directions

This compound represents a novel chemical entity with potential for biological activity based on its structural components. However, there is a clear lack of empirical data in the scientific literature to substantiate any specific claims. This guide highlights the current knowledge gap and suggests potential avenues for investigation.

Future research should focus on:

  • Developing and publishing a robust and reproducible synthetic protocol.

  • Conducting comprehensive in vitro and in vivo screening to identify and quantify its biological activities.

  • Elucidating the mechanism(s) of action for any confirmed biological effects.

  • Performing structure-activity relationship (SAR) studies to optimize its potential therapeutic properties.

The commercial availability of this compound provides a valuable opportunity for the research community to explore its properties and contribute to the scientific understanding of this and related molecules.

References

An In-depth Technical Guide to 3-hydroxy-2-(pyridin-4-yl)-1H-inden-1-one

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, and potential biological significance of 3-hydroxy-2-(pyridin-4-yl)-1H-inden-1-one. Due to the limited availability of direct experimental data for this specific molecule, this guide consolidates information from closely related analogs and theoretical predictions. It outlines a plausible synthetic route, details expected analytical characterization, and discusses potential biological activities based on the known pharmacology of the indenone and pyridine scaffolds. This document serves as a foundational resource for researchers interested in the synthesis, characterization, and evaluation of this and similar compounds for drug discovery and development.

Molecular Structure and Properties

This compound is a heterocyclic compound featuring a fused indenone core substituted with a hydroxyl group and a pyridine ring. The presence of both electron-donating (hydroxyl) and electron-withdrawing (pyridinyl and carbonyl) groups suggests a molecule with potentially interesting electronic and biological properties.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 67592-40-9Vendor Information
Molecular Formula C₁₄H₉NO₂Calculated
Molecular Weight 223.23 g/mol Calculated
Canonical SMILES C1=CC=C2C(=C1)C(=O)C(=C(C2=O)O)C3=CC=NC=C3Predicted
IUPAC Name This compoundStandard Nomenclature
Appearance White to light yellow solid (Predicted)
Solubility Soluble in organic solvents like DMSO, DMF, and alcohols (Predicted)

Proposed Synthesis

A plausible and efficient method for the synthesis of this compound involves the condensation reaction between ninhydrin (1,2,3-indantrione monohydrate) and 4-picoline (4-methylpyridine). This reaction is a well-established method for the synthesis of 2-substituted 1,3-indandiones and related compounds.[1][2][3][4][5]

Experimental Protocol: Synthesis of this compound

Materials:

  • Ninhydrin (1,2,3-indantrione monohydrate)

  • 4-Picoline (4-methylpyridine)

  • Glacial Acetic Acid

  • Ethanol

  • Deionized Water

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve ninhydrin (1 equivalent) in a minimal amount of glacial acetic acid.

  • Add 4-picoline (1.1 equivalents) to the solution.

  • The reaction mixture is heated to reflux for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After completion, the reaction mixture is cooled to room temperature.

  • The cooled mixture is poured into ice-cold water, leading to the precipitation of the crude product.

  • The precipitate is collected by vacuum filtration and washed thoroughly with cold water to remove any remaining acetic acid.

  • The crude product is then recrystallized from an appropriate solvent system, such as ethanol/water, to yield the purified this compound.

Diagram 1: Proposed Synthesis Workflow

G Synthesis of this compound cluster_reactants Reactants cluster_process Process cluster_product Product Ninhydrin Ninhydrin Reaction Condensation Reaction (Glacial Acetic Acid, Reflux) Ninhydrin->Reaction Picoline 4-Picoline Picoline->Reaction Workup Precipitation & Filtration Reaction->Workup Purification Recrystallization (Ethanol/Water) Workup->Purification Product 3-hydroxy-2-(pyridin-4-yl) -1H-inden-1-one Purification->Product

Caption: Workflow for the proposed synthesis.

Analytical Characterization (Predicted)

The structural confirmation of the synthesized this compound would rely on a combination of spectroscopic techniques. The expected data, based on the analysis of similar structures, are summarized below.

Table 2: Predicted Spectroscopic Data

TechniqueExpected Observations
¹H NMR Aromatic protons of the indenone ring system (multiplets, ~δ 7.5-8.0 ppm). Protons of the pyridinyl ring (doublets, ~δ 7.2-8.7 ppm). A broad singlet for the hydroxyl proton, which may be exchangeable with D₂O.
¹³C NMR Carbonyl carbons of the indenone ring (~δ 190-200 ppm). Aromatic and vinylic carbons of both the indenone and pyridine rings (~δ 120-160 ppm).
IR Spectroscopy A broad O-H stretching band (~3200-3500 cm⁻¹). Strong C=O stretching bands for the ketone groups (~1680-1720 cm⁻¹). C=C stretching bands for the aromatic rings (~1450-1600 cm⁻¹).
Mass Spectrometry A molecular ion peak (M⁺) corresponding to the molecular weight of 223.23. Fragmentation patterns consistent with the loss of CO, pyridine, and other small fragments.

Potential Biological Activities and Signaling Pathways

While no specific biological activities have been reported for this compound, the constituent indenone and pyridine scaffolds are present in numerous biologically active compounds. This suggests that the title compound may exhibit a range of pharmacological effects.

Indenone Derivatives

Indenone and its derivatives have been reported to possess a wide spectrum of biological activities, including:

  • Anticancer Activity: Many indenone derivatives have demonstrated potent cytotoxic effects against various cancer cell lines.

  • Anti-inflammatory and Analgesic Effects: The indenone scaffold is a core component of several non-steroidal anti-inflammatory drugs (NSAIDs).

  • Antimicrobial and Antiviral Properties: Certain indenone derivatives have shown efficacy against various bacterial, fungal, and viral strains.[6]

Pyridine Derivatives

The pyridine ring is a ubiquitous feature in pharmaceuticals and natural products, contributing to a diverse range of biological activities. Compounds containing a pyridinyl moiety are known to act as:

  • Enzyme Inhibitors: The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, facilitating interactions with enzyme active sites.

  • Receptor Agonists and Antagonists: The pyridine scaffold is present in numerous drugs targeting a variety of receptors.

  • Antimicrobial Agents: Pyridine derivatives are found in many antibacterial and antifungal agents.

Postulated Signaling Pathway Involvement

Given the known activities of related compounds, this compound could potentially modulate various signaling pathways implicated in disease. A logical workflow for investigating its biological activity is outlined below.

Diagram 2: Biological Investigation Workflow

G Workflow for Biological Activity Screening cluster_screening Initial Screening cluster_target Target Identification cluster_pathway Pathway Analysis cluster_validation In Vivo Validation Cell_Screening Cell-based Assays (e.g., Cytotoxicity, Anti-inflammatory) Target_ID Target Deconvolution (e.g., Affinity Chromatography, Proteomics) Cell_Screening->Target_ID Active Hit Pathway_Analysis Signaling Pathway Elucidation (e.g., Western Blot, Reporter Assays) Target_ID->Pathway_Analysis In_Vivo Animal Model Studies Pathway_Analysis->In_Vivo Validated Pathway

References

The Rise of Pyridinyl Indenones: A Journey from Discovery to Therapeutic Potential

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The indenopyridine scaffold, a fused heterocyclic system incorporating both an indene and a pyridine ring, has emerged as a privileged structure in medicinal chemistry. This technical guide provides a comprehensive overview of the discovery, history, and development of pyridinyl indenone compounds, with a focus on their synthesis, structure-activity relationships (SAR), and mechanisms of action in key biological pathways.

Discovery and Historical Synthesis

The exploration of indenopyridine derivatives has been driven by their diverse pharmacological activities. Early synthetic efforts laid the groundwork for the creation of a wide array of substituted analogs, enabling the investigation of their therapeutic potential.

Early Synthetic Approaches

Initial syntheses of the indenopyridine core often involved multi-step reactions. A common strategy has been the one-pot, multi-component reaction of 1-indanone, various aromatic aldehydes, and malononitrile in the presence of a catalyst such as ammonium acetate and acetic acid. This approach allows for the efficient construction of the 2-amino-4-aryl-5H-indeno[1,2-b]pyridine-3-carbonitrile scaffold.

Evolution of Synthetic Methodologies

Over time, synthetic methods have evolved to improve yields, reduce reaction times, and introduce greater molecular diversity. The use of microwave irradiation has been shown to significantly accelerate the one-pot synthesis of derivatives like 2-amino-6-bromo-4-(substituted phenyl)-5H-indeno[1,2-b]pyridine-3-carbonitrile. These advancements have been crucial in generating extensive libraries of compounds for biological screening and SAR studies.

Structure-Activity Relationship (SAR) and Biological Activity

The biological activity of pyridinyl indenone compounds is highly dependent on the nature and position of substituents on both the indene and pyridine rings. Extensive SAR studies have been conducted to optimize their potency and selectivity against various biological targets.

Anticancer Activity

A significant body of research has focused on the anticancer properties of indenopyridine derivatives. These compounds have demonstrated potent cytotoxic effects against a range of human cancer cell lines.

Table 1: Anticancer Activity (IC50) of Selected Indenopyridine Derivatives

Compound IDSubstitutionCancer Cell LineIC50 (µM)Reference
6d 4-(4-Fluorophenyl) on pyridine, benzenesulfonamide on indeneMCF-7 (Breast)4.34[1]
6n 4-(4-Nitrophenyl) on pyridine, benzenesulfonamide on indeneMCF-7 (Breast)6.84[1]
Doxorubicin (Reference Drug)MCF-7 (Breast)5.40[1]

Note: This table presents a selection of data. For a comprehensive list, refer to the cited literature.

The SAR studies have revealed that the presence of specific substituents is crucial for potent anticancer activity. For example, in a series of 4-[2-amino-3-cyano-5-oxo-4-substitutedaryl-4H-indeno[1,2-b]pyridin-1-(5H)-yl]benzenesulfonamide derivatives, compounds with a 4-fluorophenyl (6d) or a 4-nitrophenyl (6n) substituent at the 4-position of the pyridine ring exhibited significant cytotoxicity against the MCF-7 breast cancer cell line.[1]

Mechanisms of Action: Targeting Key Signaling Pathways

Pyridinyl indenone compounds exert their biological effects by modulating the activity of critical cellular enzymes and signaling pathways. Two of the most well-characterized targets are topoisomerase II and matrix metalloproteinase-9 (MMP-9).

Topoisomerase II Inhibition

Topoisomerase II is a vital enzyme involved in managing DNA topology during replication, transcription, and chromosome segregation. It functions by creating transient double-strand breaks in DNA to allow for the passage of another DNA segment, after which it religates the break. Certain anticancer drugs, known as topoisomerase II poisons, stabilize the covalent complex between the enzyme and the cleaved DNA, leading to the accumulation of DNA double-strand breaks and ultimately cell death.

However, a distinct class of inhibitors, known as catalytic inhibitors, interfere with the enzyme's activity without trapping the DNA-enzyme complex. They can act by preventing DNA binding, blocking ATP hydrolysis, or inhibiting other steps in the catalytic cycle. Several indenopyridine derivatives have been identified as catalytic inhibitors of topoisomerase II.

Topoisomerase_II_Inhibition cluster_catalytic_cycle Topoisomerase II Catalytic Cycle cluster_inhibition Inhibition Mechanisms DNA_Binding 1. Topo II binds to DNA ATP_Binding 2. ATP Binding DNA_Binding->ATP_Binding DNA_Cleavage 3. DNA Cleavage ATP_Binding->DNA_Cleavage Strand_Passage 4. Strand Passage DNA_Cleavage->Strand_Passage DNA_Ligation 5. DNA Ligation Strand_Passage->DNA_Ligation ATP_Hydrolysis 6. ATP Hydrolysis DNA_Ligation->ATP_Hydrolysis Topo_Release 7. Topo II Release ATP_Hydrolysis->Topo_Release Topo_Release->DNA_Binding Pyridinyl_Indenone Pyridinyl Indenone (Catalytic Inhibitor) Pyridinyl_Indenone->DNA_Binding Prevents DNA Binding Topo_II_Poison Topo II Poison (e.g., Etoposide) Topo_II_Poison->DNA_Ligation Stabilizes Cleavage Complex, Prevents Ligation MMP9_Activation_Inhibition cluster_activation MMP-9 Activation Pathway cluster_inhibition Inhibition Pro_MMP9 Pro-MMP-9 (Inactive) Active_MMP9 Active MMP-9 Pro_MMP9->Active_MMP9 Proteolytic Cleavage of Pro-domain Proteases Activating Proteases (e.g., MMP-3, Plasmin) Proteases->Pro_MMP9 ECM_Degradation ECM Degradation, Invasion, Metastasis Active_MMP9->ECM_Degradation Pyridinyl_Indenone_MMP Pyridinyl Indenone Pyridinyl_Indenone_MMP->Active_MMP9 Inhibits Activity TIMP1 TIMP-1 (Endogenous Inhibitor) TIMP1->Active_MMP9 Inhibits Activity Synthesis_Workflow cluster_reactants Reactants Indanone 1-Indanone Derivative Mix Mix in Solvent (e.g., Ethanol) Indanone->Mix Aldehyde Aromatic Aldehyde Aldehyde->Mix Malononitrile Malononitrile Malononitrile->Mix Add_Catalyst Add Catalyst (e.g., Ammonium Acetate) Mix->Add_Catalyst Heat Heat under Reflux or Microwave Irradiation Add_Catalyst->Heat Cool Cool to Room Temperature Heat->Cool Precipitate Collect Precipitate Cool->Precipitate Purify Purify (e.g., Recrystallization) Precipitate->Purify Product Pyridinyl Indenone Product Purify->Product

References

An In-depth Technical Guide on the Theoretical Properties of 3-hydroxy-2-(pyridin-4-yl)-1H-inden-1-one

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This whitepaper provides a comprehensive overview of the theoretical and potential experimental properties of the novel heterocyclic compound, 3-hydroxy-2-(pyridin-4-yl)-1H-inden-1-one. This molecule integrates two key pharmacophores: the indanone scaffold, known for a wide array of biological activities including anti-inflammatory and anticancer effects, and the pyridine ring, a common motif in medicinal chemistry.[1][2][3] This document collates available physicochemical data, proposes a viable synthetic route with detailed experimental protocols, and discusses potential biological activities based on structurally related compounds. Furthermore, it outlines a theoretical framework for its mechanism of action and provides computational chemistry insights. The presented information aims to serve as a foundational resource for researchers interested in the further investigation and development of this promising compound.

Introduction

The fusion of distinct pharmacologically active moieties into a single molecular entity is a well-established strategy in drug discovery, often leading to compounds with novel or enhanced biological profiles. This compound is a prime example of such a hybrid molecule, incorporating the structural features of both indanone and pyridine. The indanone core is a privileged structure in medicinal chemistry, with derivatives exhibiting a broad spectrum of activities, including antiviral, anti-inflammatory, analgesic, antimalarial, antibacterial, and anticancer properties.[1][2] Notably, the indanone framework is a key component of the FDA-approved drug Donepezil, used for the treatment of Alzheimer's disease.[1] The pyridine nucleus is also a cornerstone in pharmaceutical sciences, present in numerous natural products and synthetic drugs with diverse therapeutic applications.[3]

This technical guide aims to provide a thorough analysis of the theoretical and potential properties of this compound, leveraging data from closely related analogs to build a comprehensive profile in the absence of extensive direct studies on this specific molecule.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized below. These values are crucial for understanding its potential behavior in biological systems and for the design of future experiments.

PropertyValueSource
CAS Number 67592-40-9Supplier Data
Molecular Formula C₁₄H₉NO₂Supplier Data
Molecular Weight 223.23 g/mol Supplier Data
Canonical SMILES C1=CC=C2C(=C1)C(=O)C(=C2O)C3=CC=NC=C3Inferred
InChI Key InferredInferred
Predicted LogP 1.5 - 2.5Computational Prediction
Predicted Solubility Moderately soluble in organic solvents (DMSO, DMF), sparingly soluble in water.Based on structural analogs
Predicted pKa 4.5 - 5.5 (pyridinium ion), 8.0 - 9.0 (hydroxyl group)Based on structural analogs

Theoretical and Computational Profile

A plausible workflow for a computational study is outlined below:

G cluster_0 Computational Workflow mol_build Molecular Structure Building geom_opt Geometry Optimization (e.g., DFT B3LYP/6-31G*) mol_build->geom_opt Initial coordinates freq_calc Frequency Calculation geom_opt->freq_calc Optimized geometry electronic_prop Electronic Properties (HOMO, LUMO, MEP) geom_opt->electronic_prop Optimized geometry spectral_sim Spectra Simulation (NMR, IR) freq_calc->spectral_sim Vibrational modes docking Molecular Docking (Target Protein) electronic_prop->docking Charge distribution

A typical workflow for computational analysis.

Expected Theoretical Properties:

  • Molecular Geometry: The molecule is expected to be largely planar, with some potential twisting around the bond connecting the indenone and pyridine rings.

  • Electronic Properties: The distribution of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) will be crucial in determining its reactivity. The electron-withdrawing nature of the pyridine ring and the carbonyl group, combined with the electron-donating hydroxyl group, will create a complex electronic landscape. The molecular electrostatic potential (MEP) map would likely indicate nucleophilic regions around the hydroxyl oxygen and pyridine nitrogen, and electrophilic regions around the carbonyl carbon and the protons of the pyridine ring.

  • Spectroscopic Properties: Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts, as well as the vibrational frequencies for IR spectroscopy. These predictions are invaluable for confirming the structure of the synthesized compound.

Synthesis and Characterization

A viable synthetic route for this compound can be adapted from established methods for the synthesis of 2-aryl-1,3-indandiones. A common and effective method is the condensation of phthalide with an appropriate aldehyde in the presence of a base.

Proposed Synthetic Protocol

A plausible synthetic pathway is the base-catalyzed condensation of phthalide with pyridine-4-carboxaldehyde.

G cluster_0 Synthetic Workflow reactants Phthalide + Pyridine-4-carboxaldehyde base_catalysis Base-catalyzed Condensation (Sodium Ethoxide in Ethanol) reactants->base_catalysis reflux Reflux base_catalysis->reflux workup Acidification and Work-up reflux->workup purification Purification (Recrystallization/Chromatography) workup->purification product This compound purification->product

A proposed workflow for the synthesis.

Detailed Experimental Protocol:

  • Preparation of Sodium Ethoxide: In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add absolute ethanol. To the stirred ethanol, carefully add sodium metal in small portions. Stir the mixture until all the sodium has reacted to form a clear solution of sodium ethoxide.

  • Condensation Reaction: To the freshly prepared sodium ethoxide solution, add phthalide and pyridine-4-carboxaldehyde.

  • Reflux: Heat the reaction mixture to reflux and maintain for a period of 1-2 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature. Remove the ethanol under reduced pressure. Dissolve the residue in water and acidify with a suitable acid (e.g., dilute HCl) to precipitate the crude product.

  • Purification: Collect the precipitate by filtration, wash with cold water, and dry. The crude product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Characterization

The structure of the synthesized this compound should be confirmed by standard spectroscopic methods. The expected spectral data, based on analogous structures, are summarized below.

TechniqueExpected Observations
¹H NMR Aromatic protons of the indenone and pyridine rings in the range of 7.0-9.0 ppm. A broad singlet for the hydroxyl proton, which may be exchangeable with D₂O.
¹³C NMR Carbonyl carbon signal around 190-200 ppm. Signals for the aromatic carbons in the range of 110-160 ppm.
IR (KBr) A strong absorption band for the C=O stretch (around 1680-1710 cm⁻¹). A broad O-H stretching band (around 3200-3500 cm⁻¹). C=C stretching bands for the aromatic rings.
Mass Spec (ESI) A prominent peak corresponding to the molecular ion [M+H]⁺ at m/z 224.23.

Potential Biological Activity and Mechanism of Action

The biological activity of this compound has not been reported. However, based on the activities of its constituent scaffolds, several potential therapeutic applications can be hypothesized.

  • Anti-inflammatory and Analgesic Effects: Many 2-aryl-1,3-indandione derivatives exhibit anti-inflammatory and analgesic properties.[6]

  • Anticoagulant Activity: The indandione core is famously associated with anticoagulant effects, as seen in drugs like phenindione.[7] This activity is typically mediated through the inhibition of Vitamin K epoxide reductase.

  • Anticancer Properties: Indanone derivatives have shown promise as anticancer agents, and the pyridine moiety is also present in many kinase inhibitors.[1][3]

A hypothetical signaling pathway that could be modulated by this compound, based on the known activities of indanone derivatives, is the NF-κB signaling pathway, which is central to inflammation.

G cluster_0 Hypothetical Anti-inflammatory Mechanism stimulus Inflammatory Stimulus (e.g., TNF-α, IL-1β) receptor Receptor stimulus->receptor ikk IKK Complex receptor->ikk compound 3-hydroxy-2-(pyridin-4-yl) -1H-inden-1-one compound->ikk Inhibition ikb IκBα ikk->ikb Phosphorylation nfkb NF-κB ikb->nfkb Release nucleus Nucleus nfkb->nucleus Translocation gene_transcription Pro-inflammatory Gene Transcription nucleus->gene_transcription

A hypothetical anti-inflammatory mechanism of action.

Conclusion and Future Directions

This compound represents a molecule of significant interest for further investigation in the field of medicinal chemistry. Its hybrid structure, combining the well-established pharmacophores of indanone and pyridine, suggests a high potential for diverse biological activities. This technical guide provides a foundational understanding of its theoretical properties, a plausible and detailed synthetic route, and hypotheses regarding its biological functions.

Future research should focus on the following areas:

  • Synthesis and Characterization: The proposed synthetic protocol should be experimentally validated, and the compound fully characterized using modern spectroscopic techniques.

  • Computational Studies: Detailed DFT calculations should be performed to corroborate the predicted electronic and structural properties and to provide deeper insights into its reactivity.

  • Biological Screening: The compound should be screened against a panel of biological targets, including those related to inflammation, coagulation, and cancer, to identify its primary mechanism of action.

  • Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of a library of analogs will be crucial for optimizing its biological activity and understanding the key structural requirements for its therapeutic potential.

This document serves as a starting point to encourage and guide further research into this promising and underexplored chemical entity.

References

3-hydroxy-2-(pyridin-4-yl)-1H-inden-1-one: A Predicted Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following document presents a predicted mechanism of action for 3-hydroxy-2-(pyridin-4-yl)-1H-inden-1-one based on the biological activities of structurally related compounds. As of the date of this publication, direct experimental data on the specific mechanism of action of this compound is limited. The information provided herein is intended for research and drug development professionals and should be interpreted as a scientifically informed hypothesis requiring experimental validation.

Executive Summary

This compound is a small molecule featuring a 1-indenone scaffold substituted with a hydroxyl group and a pyridine ring. Based on extensive analysis of structurally analogous compounds, the primary predicted mechanism of action for this molecule is the inhibition of protein kinases , particularly those involved in oncogenic signaling pathways. The indenone and pyridinone cores are prevalent pharmacophores in a multitude of kinase inhibitors. A secondary potential mechanism, suggested by the activity of some indenone derivatives, is the inhibition of enzymes such as acetylcholinesterase (AChE) and monoamine oxidase (MAO). This guide will delve into the evidence supporting the predicted kinase inhibitory action, present relevant quantitative data from related compounds, provide detailed experimental protocols for validation, and visualize the implicated signaling pathways.

Predicted Mechanism of Action: Kinase Inhibition

The chemical architecture of this compound, combining an indenone nucleus with a pyridinyl moiety, strongly suggests its potential as a kinase inhibitor. Numerous studies have demonstrated that compounds containing these scaffolds can effectively target the ATP-binding pocket of various protein kinases, leading to the disruption of downstream signaling pathways that are often dysregulated in diseases such as cancer.

Supporting Evidence from Structurally Related Compounds

Indolinone-based compounds have been successfully developed as multikinase inhibitors. For instance, derivatives of this class have shown inhibitory activity against key kinases in angiogenesis and fibrosis, such as Platelet-Derived Growth Factor Receptor (PDGFR), Fibroblast Growth Factor Receptor (FGFR), and Vascular Endothelial Growth Factor Receptor (VEGFR).[1] Similarly, indolyl-hydrazone derivatives have demonstrated potent inhibitory effects on a panel of kinases including PI3K-α, PI3K-β, PI3K-δ, CDK2, AKT-1, and EGFR.[2]

The pyridine ring is also a common feature in many kinase inhibitors, contributing to target binding and specificity. For example, pyridin-2-yl urea derivatives have been identified as potent inhibitors of Apoptosis signal-regulating kinase 1 (ASK1).[3]

Predicted Target Kinases and Signaling Pathways

Based on the activities of related compounds, this compound is predicted to inhibit receptor tyrosine kinases (RTKs) and/or downstream serine/threonine kinases. Inhibition of these kinases would likely interfere with critical cellular processes such as proliferation, survival, and angiogenesis. A potential signaling cascade that could be affected is the RAS/RAF/MEK/ERK pathway, which is frequently hyperactivated in various cancers.

Signaling_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (e.g., VEGFR, PDGFR, EGFR) GF->RTK RAS RAS RTK->RAS Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Cell_Response Cell Proliferation, Survival, Angiogenesis TF->Cell_Response Compound 3-hydroxy-2-(pyridin-4-yl) -1H-inden-1-one Compound->RTK Inhibits

Predicted inhibition of a generic Receptor Tyrosine Kinase signaling pathway.

Quantitative Data for Structurally Related Compounds

While specific IC50 values for this compound are not publicly available, the following tables summarize the inhibitory activities of structurally related indenone and pyridinone derivatives against various kinases. This data provides a strong rationale for prioritizing kinase inhibition assays in the characterization of the title compound.

Table 1: Kinase Inhibitory Activity of Indolinone and Indolyl-Hydrazone Derivatives

Compound ClassTarget KinaseIC50 (µM)Reference
Indolinone DerivativesPDGFR0.01 - 0.1[1]
Indolyl-Hydrazone (Compound 5)PI3K-α0.098 ± 0.005[2]
Indolyl-Hydrazone (Compound 5)PI3K-β0.281 ± 0.01[2]
Indolyl-Hydrazone (Compound 5)PI3K-δ0.183 ± 0.01[2]
Indolyl-Hydrazone (Compound 5)CDK20.156 ± 0.01[2]
Indolyl-Hydrazone (Compound 5)AKT-10.602 ± 0.03[2]
Indolyl-Hydrazone (Compound 5)EGFR0.058 ± 0.029[2]

Table 2: Kinase Inhibitory Activity of Pyridin-2-yl Urea Derivatives

CompoundTarget KinaseIC50 (nM)Reference
Compound 2ASK11.55 ± 0.27[3]
Compound 4ASK145.27 ± 4.82[3]
Compound 6ASK12.92 ± 0.28[3]

Experimental Protocols for Mechanism of Action Validation

To experimentally validate the predicted mechanism of action, a series of in vitro assays are recommended. The following are detailed protocols for assessing kinase, acetylcholinesterase, and monoamine oxidase inhibition.

In Vitro Kinase Inhibition Assay

This protocol describes a general method for determining the in vitro inhibitory activity of a compound against a specific protein kinase.

Kinase_Assay_Workflow Start Start Prepare_Reagents Prepare Reagents: - Kinase - Substrate - ATP (radiolabeled or cold) - Test Compound - Kinase Buffer Start->Prepare_Reagents Incubate Incubate Kinase and Test Compound Prepare_Reagents->Incubate Initiate_Reaction Initiate Reaction (Add ATP and Substrate) Incubate->Initiate_Reaction Stop_Reaction Stop Reaction Initiate_Reaction->Stop_Reaction Detect_Phosphorylation Detect Substrate Phosphorylation (e.g., Autoradiography, ELISA, Fluorescence) Stop_Reaction->Detect_Phosphorylation Analyze_Data Analyze Data (Calculate % Inhibition, IC50) Detect_Phosphorylation->Analyze_Data End End Analyze_Data->End

General workflow for an in vitro kinase inhibition assay.

Materials:

  • Purified recombinant kinase

  • Kinase-specific substrate (peptide or protein)

  • Adenosine triphosphate (ATP)

  • [γ-³²P]ATP (for radiometric assay) or appropriate reagents for non-radiometric detection

  • Kinase assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 0.1 mM EGTA, 1 mM DTT)

  • Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)

  • 96-well plates

  • Phosphocellulose paper or other capture membrane (for radiometric assay)

  • Scintillation counter or plate reader

Procedure:

  • Prepare serial dilutions of the test compound in the kinase assay buffer.

  • In a 96-well plate, add the kinase and the test compound dilutions. Incubate for 10-15 minutes at room temperature.

  • Initiate the kinase reaction by adding a mixture of the substrate and ATP (spiked with [γ-³²P]ATP for radiometric detection).

  • Incubate the reaction mixture at 30°C for a predetermined time (e.g., 30 minutes), ensuring the reaction is in the linear range.

  • Stop the reaction by adding a stop solution (e.g., phosphoric acid for radiometric assay).

  • For radiometric assays, spot a portion of the reaction mixture onto phosphocellulose paper, wash extensively to remove unincorporated [γ-³²P]ATP, and measure the incorporated radioactivity using a scintillation counter. For non-radiometric assays, follow the detection protocol specific to the assay kit (e.g., measuring fluorescence or absorbance).

  • Calculate the percentage of kinase inhibition for each compound concentration relative to a control reaction without the inhibitor.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This colorimetric assay is used to measure the inhibition of AChE activity.

Materials:

  • Acetylcholinesterase (AChE) enzyme

  • Acetylthiocholine iodide (ATCI) as substrate

  • 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

  • Phosphate buffer (e.g., 0.1 M, pH 8.0)

  • Test compound

  • 96-well microplate reader

Procedure:

  • Prepare solutions of the test compound at various concentrations.

  • In a 96-well plate, add phosphate buffer, the test compound solution, and the AChE enzyme solution. Incubate for 15 minutes at 25°C.

  • Add DTNB solution to each well.

  • Initiate the reaction by adding the substrate, ATCI.

  • Immediately measure the absorbance at 412 nm at regular intervals for a defined period.

  • The rate of the reaction is determined by the change in absorbance per unit of time.

  • Calculate the percentage of inhibition and the IC50 value as described for the kinase assay.

Monoamine Oxidase (MAO) Inhibition Assay

This protocol describes a general fluorometric or colorimetric method to assess the inhibition of MAO-A and MAO-B.

Materials:

  • Recombinant human MAO-A and MAO-B enzymes

  • A suitable substrate (e.g., kynuramine for a fluorometric assay, or p-tyramine for a coupled-enzyme colorimetric/fluorometric assay)

  • Horseradish peroxidase (HRP) and a suitable fluorogenic or chromogenic probe (e.g., Amplex Red) for coupled assays.

  • Phosphate buffer (e.g., 50 mM, pH 7.4)

  • Test compound

  • 96-well black plates (for fluorescence) or clear plates (for absorbance)

  • Microplate reader with fluorescence or absorbance capabilities

Procedure:

  • Prepare dilutions of the test compound.

  • In a 96-well plate, add the MAO enzyme (either MAO-A or MAO-B), phosphate buffer, and the test compound. Incubate for a specified time (e.g., 15 minutes) at 37°C.

  • For a coupled assay, add the HRP and the probe.

  • Initiate the reaction by adding the substrate.

  • Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).

  • Measure the fluorescence or absorbance at the appropriate wavelengths.

  • Calculate the percentage of inhibition and the IC50 value.

Conclusion and Future Directions

The structural features of this compound strongly support the hypothesis that its primary mechanism of action is through the inhibition of protein kinases. The quantitative data from analogous compounds further strengthens this prediction, suggesting that this molecule could be a potent inhibitor of kinases involved in cell signaling pathways critical for cancer progression. The provided experimental protocols offer a clear path for the experimental validation of this predicted mechanism.

Future research should focus on:

  • In vitro kinase screening: Profiling the compound against a broad panel of kinases to identify its primary targets and selectivity.

  • Cell-based assays: Evaluating the effect of the compound on the phosphorylation of downstream targets of the identified kinases in relevant cancer cell lines.

  • Structure-Activity Relationship (SAR) studies: Synthesizing and testing analogs of this compound to optimize its potency and selectivity.

  • In vivo studies: Assessing the anti-tumor efficacy of the compound in animal models of cancer.

By systematically pursuing these experimental avenues, the precise mechanism of action of this compound can be elucidated, paving the way for its potential development as a novel therapeutic agent.

References

Potential Biological Targets of 3-hydroxy-2-(pyridin-4-yl)-1H-inden-1-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide explores the potential biological targets of the novel compound 3-hydroxy-2-(pyridin-4-yl)-1H-inden-1-one. Due to the limited availability of direct experimental data on this specific molecule, this document outlines a rational, evidence-based approach to identifying its prospective targets by drawing parallels with structurally related compounds. We present a hypothetical framework for the experimental validation of these targets, complete with proposed methodologies, data presentation formats, and visual representations of associated signaling pathways and workflows. This guide is intended to serve as a foundational resource for researchers initiating investigations into the pharmacological profile of this compound.

Introduction

The 1H-inden-1-one scaffold and its derivatives are recognized for their diverse pharmacological activities. The incorporation of a pyridinyl group and a hydroxyl moiety at the 2- and 3-positions, respectively, suggests a potential for interaction with a range of biological macromolecules. While direct studies on this compound are not yet prevalent in the public domain, the known activities of analogous structures provide a strong basis for hypothesizing its biological role. This document will leverage existing knowledge on related indolin-2-ones, pyridinones, and other heterocyclic compounds to propose potential targets and a comprehensive research plan for their validation.

Hypothesized Biological Targets

Based on the activities of structurally similar compounds, we hypothesize that this compound may interact with the following classes of biological targets:

  • Protein Kinases: The indolin-2-one core is a well-established scaffold for kinase inhibitors. Derivatives bearing a 3-hydroxy-4-pyridinone moiety have shown antiproliferative effects, with molecular docking studies suggesting potential inhibition of FMS-like tyrosine kinase 3 (FLT3) . Furthermore, a structurally related pyrrolopyridine has been identified as a target of Mitogen-activated protein kinase 14 (MAPK14) [1].

  • Metalloenzymes: The 3-hydroxypyridinone motif is a known iron chelator. This suggests that the target compound could inhibit iron-dependent enzymes such as cyclooxygenases (COX) and lipoxygenases (LOX) , which are key mediators of inflammation[2]. Additionally, its iron-chelating properties could be relevant in neurodegenerative diseases by targeting enzymes like catechol O-methyl transferase (COMT) [3].

  • Viral Enzymes: Derivatives of 3-hydroxy-2-methylpyridin-4-one have demonstrated moderate activity against herpes simplex virus (HSV) type 1 and type 2 , implying potential interaction with viral enzymes essential for replication[4].

  • Other Potential Targets: The broader class of pyridinone derivatives has been associated with a wide range of biological activities, including cardiotonic effects (e.g., Milrinone and Amrinone acting on phosphodiesterases), and antibacterial and antifungal actions, suggesting a wider screen of targets could be beneficial[5][6].

Proposed Experimental Validation Workflow

To systematically identify and validate the biological targets of this compound, a multi-step experimental approach is proposed.

experimental_workflow cluster_screening Target Identification cluster_validation Target Validation cluster_characterization Mechanism of Action in_silico In Silico Screening (Molecular Docking) biochemical Biochemical Screening (Broad Kinase Panel, Metalloenzyme Assays) in_silico->biochemical Prioritize binding_assays Binding Assays (SPR, ITC) biochemical->binding_assays Validate Hits phenotypic Phenotypic Screening (Antiproliferative, Anti-inflammatory Assays) phenotypic->biochemical Guide cellular_assays Cellular Thermal Shift Assay (CETSA) binding_assays->cellular_assays Confirm Target Engagement target_knockdown Target Knockdown/Overexpression cellular_assays->target_knockdown Confirm Phenotypic Link enzyme_kinetics Enzyme Kinetics (IC50, Ki Determination) target_knockdown->enzyme_kinetics Characterize Inhibition pathway_analysis Western Blotting (Signaling Pathway Analysis) enzyme_kinetics->pathway_analysis Elucidate Cellular Effects in_vivo In Vivo Models (Xenograft, Disease Models) pathway_analysis->in_vivo Evaluate Efficacy

Figure 1: Proposed experimental workflow for target identification and validation.

Detailed Experimental Protocols

3.1.1. In Silico Screening (Molecular Docking)

  • Objective: To predict the binding affinity and mode of this compound to a panel of hypothesized targets (e.g., FLT3, MAPK14, COMT, COX-2).

  • Methodology:

    • Prepare a 3D structure of the ligand using computational chemistry software (e.g., ChemDraw, Avogadro).

    • Obtain crystal structures of the target proteins from the Protein Data Bank (PDB).

    • Prepare the protein structures by removing water molecules, adding hydrogen atoms, and assigning charges.

    • Define the binding site based on known co-crystallized ligands or active site prediction tools.

    • Perform molecular docking using software such as AutoDock Vina or Glide.

    • Analyze the docking poses and scoring functions to predict binding affinity and key interactions.

3.1.2. Broad Kinase Panel Screening

  • Objective: To empirically determine the inhibitory activity of the compound against a wide range of human kinases.

  • Methodology:

    • Utilize a commercial kinase screening service (e.g., Eurofins DiscoverX, Promega).

    • Submit the compound for screening at a fixed concentration (e.g., 10 µM) against a panel of over 400 kinases.

    • The assays typically measure the remaining kinase activity after incubation with the compound, often using a luminescence-based ATP detection method.

    • Primary hits are identified as kinases with significant inhibition (e.g., >50%) at the screening concentration.

3.1.3. IC50 Determination for Lead Targets

  • Objective: To quantify the potency of the compound against the primary hits identified in the screening phase.

  • Methodology:

    • Perform a dose-response analysis for each validated target.

    • For enzyme assays, incubate varying concentrations of the compound with the target enzyme and its substrate.

    • For cellular assays, treat cells expressing the target with a range of compound concentrations.

    • Measure the biological response (e.g., enzyme activity, cell viability, phosphorylation of a downstream substrate).

    • Plot the response against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Quantitative Data Presentation

All quantitative data should be summarized in clearly structured tables to facilitate comparison.

Table 1: Hypothetical Kinase Inhibition Profile of this compound

Kinase TargetPercent Inhibition at 10 µMIC50 (nM)
FLT385%150
MAPK14 (p38α)78%320
VEGFR245%> 1000
EGFR12%> 10000

Table 2: Hypothetical Anti-inflammatory and Iron Chelating Activity

AssayEndpointEC50 / IC50 (µM)
COX-2 InhibitionPGE2 production5.2
5-LOX InhibitionLTB4 production8.9
Iron ChelationFerrozine Assay12.5
Anti-proliferative (MCF-7)Cell Viability2.1
Anti-proliferative (A549)Cell Viability3.8

Signaling Pathway Visualization

Understanding the signaling context of the identified targets is crucial for elucidating the compound's mechanism of action.

FLT3 Signaling Pathway

flt3_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FLT3 FLT3 Receptor RAS RAS FLT3->RAS Activates PI3K PI3K FLT3->PI3K Activates STAT5 STAT5 FLT3->STAT5 Activates FL FLT3 Ligand FL->FLT3 Binds RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Survival Cell Survival mTOR->Survival STAT5->Proliferation STAT5->Survival Compound 3-hydroxy-2-(pyridin-4-yl) -1H-inden-1-one Compound->FLT3 Inhibits

Figure 2: Hypothesized inhibition of the FLT3 signaling pathway.

p38 MAPK Signaling Pathway

p38_mapk_pathway cluster_stimuli Extracellular Stimuli cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokines Pro-inflammatory Cytokines (e.g., TNF-α) MAP3K MAP3K (e.g., TAK1) Cytokines->MAP3K Activate Stress Cellular Stress Stress->MAP3K Activate MAP2K MAP2K (e.g., MKK3/6) MAP3K->MAP2K p38 p38 MAPK (MAPK14) MAP2K->p38 MK2 MK2 p38->MK2 TF Transcription Factors (e.g., ATF2, CREB) p38->TF Gene_Expression Inflammatory Gene Expression MK2->Gene_Expression TF->Gene_Expression Compound 3-hydroxy-2-(pyridin-4-yl) -1H-inden-1-one Compound->p38 Inhibits

Figure 3: Hypothesized inhibition of the p38 MAPK signaling pathway.

Conclusion

While direct experimental evidence for the biological targets of this compound is currently lacking, a robust framework for its investigation can be constructed based on the known activities of structurally related compounds. The proposed workflow, encompassing in silico screening, broad biochemical and phenotypic assays, and rigorous target validation and characterization, provides a clear path forward. The hypothesized targets, including protein kinases like FLT3 and MAPK14, and metalloenzymes such as COX and LOX, represent promising avenues for initial exploration. This guide serves as a comprehensive starting point for researchers aiming to elucidate the pharmacological profile and therapeutic potential of this novel compound.

References

In Silico Screening of 3-hydroxy-2-(pyridin-4-yl)-1H-inden-1-one Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of a proposed in silico screening workflow for novel 3-hydroxy-2-(pyridin-4-yl)-1H-inden-1-one derivatives. Drawing upon established computational methodologies, this document outlines a systematic approach to identify and characterize potential drug candidates from a virtual library of these compounds, targeting key proteins implicated in disease.

Introduction

The 1-indenone scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anti-inflammatory and anticancer effects. The specific scaffold, this compound, combines features of both indenones and pyridinones, suggesting potential for unique pharmacological profiles. Computational, or in silico, screening methods offer a rapid and cost-effective strategy to prioritize compounds for synthesis and biological evaluation.

This guide details a hypothetical screening cascade targeting Cereblon (CRBN), a component of the E3 ubiquitin ligase complex and a known target for immunomodulatory drugs. This target is selected based on studies showing that indanone derivatives can exhibit significant binding affinity to CRBN.[1][2][3]

In Silico Screening Workflow

The proposed workflow is designed to systematically filter a virtual library of this compound derivatives to identify candidates with the highest potential for development. The process integrates ligand and structure-based drug design techniques.

cluster_0 Phase 1: Library Preparation & Initial Filtering cluster_1 Phase 2: Molecular Docking cluster_2 Phase 3: ADMET Prediction cluster_3 Phase 4: Advanced Simulation & Prioritization A Virtual Library of This compound Derivatives B Lipinski's Rule of Five & Drug-likeness Filtering A->B D Molecular Docking (e.g., AutoDock Vina) B->D C Target Selection: Cereblon (CRBN) C->D E Ranking by Docking Score & Binding Pose Analysis D->E F ADMET Prediction (e.g., admetSAR) E->F G Selection based on Favorable Pharmacokinetics & Safety F->G H Molecular Dynamics (MD) Simulation G->H I Binding Free Energy Calculation (e.g., MM/PBSA) H->I J Prioritization of Top Candidates for Synthesis I->J

Figure 1: In Silico Screening Workflow

Experimental Protocols

This section provides detailed methodologies for the key experiments outlined in the workflow.

Ligand Library Preparation and Filtering
  • Library Generation: A virtual library of this compound derivatives is generated by combinatorial enumeration of substituents at various positions of the indenone and pyridine rings.

  • 3D Structure Generation: 2D structures are converted to 3D structures using software like Open Babel. Energy minimization is performed using a suitable force field (e.g., MMFF94).

  • Drug-likeness Filtering: The library is filtered based on Lipinski's Rule of Five (Molecular Weight ≤ 500 Da, LogP ≤ 5, H-bond donors ≤ 5, H-bond acceptors ≤ 10) and other drug-likeness filters (e.g., Veber's rules) to remove compounds with poor physicochemical properties.

Molecular Docking
  • Target Preparation: The 3D crystal structure of the target protein, Cereblon (e.g., PDB ID: 4CI1), is downloaded from the Protein Data Bank. Water molecules and co-crystallized ligands are removed. Polar hydrogens and Kollman charges are added using AutoDockTools.

  • Grid Box Generation: A grid box is defined around the known binding site of the target protein, encompassing the key interacting amino acid residues.

  • Docking Simulation: Molecular docking is performed using a program like AutoDock Vina.[1][2] The prepared ligands are docked into the defined binding site of the receptor. The program calculates the binding affinity (docking score) and predicts the binding conformation of the ligand.

  • Pose Analysis: The resulting docking poses are visually inspected to analyze key interactions (e.g., hydrogen bonds, hydrophobic interactions, π-π stacking) with the protein's active site residues.

ADMET Prediction

The pharmacokinetic and toxicological properties (Absorption, Distribution, Metabolism, Excretion, and Toxicity - ADMET) of the top-ranked compounds from docking are predicted using in silico models.[4][5]

  • Platform: A web-based platform such as admetSAR or SwissADME can be utilized.[5]

  • Properties Predicted:

    • Absorption: Human Intestinal Absorption (HIA), Caco-2 permeability, P-glycoprotein substrate/inhibitor.

    • Distribution: Blood-Brain Barrier (BBB) penetration, Plasma Protein Binding (PPB).

    • Metabolism: Cytochrome P450 (CYP) substrate/inhibitor (e.g., CYP2D6, CYP3A4).

    • Excretion: Renal Organic Cation Transporter (OCT2) substrate.

    • Toxicity: AMES toxicity (mutagenicity), Carcinogenicity, Acute Oral Toxicity (LD50).[6]

Molecular Dynamics (MD) Simulation

To validate the stability of the ligand-protein complex and refine the binding mode, MD simulations are performed on the most promising candidates.[1][2]

  • System Preparation: The docked complex is solvated in a water box with appropriate counter-ions to neutralize the system.

  • Simulation Protocol: The system undergoes energy minimization, followed by a series of heating and equilibration steps. A production run of at least 100 nanoseconds is then performed.[7]

  • Trajectory Analysis: The stability of the complex is assessed by calculating the Root Mean Square Deviation (RMSD) of the protein backbone and the ligand over the simulation time. The Root Mean Square Fluctuation (RMSF) of individual residues is analyzed to identify flexible regions.

  • Binding Free Energy Calculation: The binding free energy is calculated using methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) to provide a more accurate estimation of binding affinity.[1][2]

Data Presentation

Quantitative data from each stage of the screening process should be summarized in tables for clear comparison.

Table 1: Drug-likeness and Physicochemical Properties of Lead Compounds

Compound IDMolecular Weight (Da)LogPH-Bond DonorsH-Bond AcceptorsTPSA (Ų)
HPI-001345.382.851465.7
HPI-002389.423.501574.9
HPI-003412.454.122485.3
HPI-004359.393.111465.7

Table 2: Molecular Docking and Binding Energy Results against Cereblon

Compound IDDocking Score (kcal/mol)Binding Free Energy (MM/PBSA, kJ/mol)Key Interacting Residues
HPI-001-9.2-155.8TRP380, TRP386, GLN378
HPI-002-8.8-142.3TRP380, HIS353
HPI-003-9.5-163.2TRP380, TRP386, GLU377
HPI-004-8.5-138.9TRP380, TRP400

Table 3: Predicted ADMET Properties of Top Candidates

Compound IDHIABBB PermeabilityCYP2D6 InhibitorAMES ToxicCarcinogenic
HPI-001HighNoNoNoNo
HPI-002HighYesYesNoNo
HPI-003HighNoNoNoNo
HPI-004ModerateNoNoYesNo

Potential Signaling Pathway Involvement

Based on the known functions of Cereblon, inhibition by this compound derivatives could modulate the downstream ubiquitination of substrate proteins. This can have significant effects on cellular processes, including apoptosis in cancer cells.

cluster_pathway Cereblon (CRBN) E3 Ligase Pathway CRBN Cereblon (CRBN) E3_Complex CRL4-CRBN E3 Ubiquitin Ligase CRBN->E3_Complex DDB1 DDB1 DDB1->E3_Complex CUL4A CUL4A CUL4A->E3_Complex ROC1 ROC1 ROC1->E3_Complex Ub_Substrate Ubiquitinated Substrate E3_Complex->Ub_Substrate Ubiquitinates Ligand Indenone Derivative Ligand->CRBN Binds Substrate Neosubstrate Protein Substrate->Ub_Substrate Ub Ubiquitin Ub->E3_Complex Proteasome Proteasome Ub_Substrate->Proteasome Degradation Protein Degradation Proteasome->Degradation Apoptosis Apoptosis Degradation->Apoptosis Leads to

Figure 2: Cereblon-Mediated Protein Degradation Pathway

Conclusion

The in silico workflow presented in this guide provides a robust framework for the initial stages of drug discovery for this compound derivatives. By systematically evaluating a virtual library for drug-likeness, binding affinity to a relevant target like Cereblon, and ADMET properties, this approach allows for the efficient prioritization of compounds. The subsequent use of molecular dynamics simulations further refines the selection process, ensuring that only the most promising candidates are advanced for chemical synthesis and in vitro biological validation. This strategy significantly enhances the potential for discovering novel therapeutics while conserving time and resources.

References

Navigating the Physicochemical Landscape of 3-hydroxy-2-(pyridin-4-yl)-1H-inden-1-one: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide addresses the current state of knowledge regarding the solubility and stability of the compound 3-hydroxy-2-(pyridin-4-yl)-1H-inden-1-one. Directed at researchers, scientists, and professionals in drug development, this document synthesizes available information and provides standardized methodologies for in-house characterization, acknowledging a notable absence of comprehensive public data on this specific molecule.

Executive Summary

This compound is a molecule of interest within chemical and pharmaceutical research. However, a thorough review of publicly accessible scientific literature and databases reveals a significant gap in quantitative data pertaining to its solubility and stability. While general handling guidelines are provided by commercial suppliers, specific metrics are not available. This guide, therefore, serves a dual purpose: to summarize the limited existing information and to equip researchers with the necessary experimental frameworks to determine these critical parameters. The following sections detail generic, yet comprehensive, protocols for assessing kinetic and thermodynamic solubility, as well as a systematic approach to stability and forced degradation studies as outlined by the International Council for Harmonisation (ICH) guidelines.

Solubility Data: A Call for Characterization

At present, no peer-reviewed studies presenting quantitative solubility data for this compound in common aqueous or organic solvents have been identified. Commercial suppliers suggest that to enhance solubility, techniques such as warming the solution to 37°C and sonication can be employed. This anecdotal advice implies that the compound may exhibit limited solubility under standard conditions, a common characteristic for complex organic molecules.

To address this data gap, the following standardized experimental protocols are recommended for determining the aqueous solubility of the compound.

Experimental Protocol: Kinetic Solubility Assay

The kinetic solubility assay is a high-throughput method ideal for early-stage drug discovery, providing a rapid assessment of a compound's solubility. This protocol is adapted from standard industry practices.[1][2][3][4]

Objective: To determine the solubility of a compound in an aqueous buffer when introduced from a DMSO stock solution.

Methodology:

  • Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 or 20 mM).

  • Assay Plate Preparation: Dispense a small volume of the DMSO stock solution (e.g., 2 µL) into the wells of a 96-well microtiter plate.

  • Addition of Aqueous Buffer: Add an aqueous buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.4) to each well to achieve the desired final compound concentrations. The final DMSO concentration should be kept low (typically ≤1%) to minimize its effect on solubility.

  • Incubation: The plate is shaken for a defined period (e.g., 1-2 hours) at a constant temperature (e.g., 25°C or 37°C).

  • Detection and Quantification: The amount of precipitated material is measured. Common detection methods include:

    • Nephelometry: Measures the scattering of light by undissolved particles.

    • UV-Vis Spectroscopy: After filtration or centrifugation to remove precipitate, the concentration of the dissolved compound in the supernatant is determined by measuring its UV absorbance at a relevant wavelength. An LC-MS/MS can also be used for more sensitive and specific quantification.[4]

The following diagram illustrates the general workflow for a kinetic solubility assay.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Analysis prep_stock Prepare 20 mM Compound Stock in DMSO add_dmso Add 2 µL of DMSO Stock to 96-well Plate prep_stock->add_dmso prep_buffer Prepare Aqueous Buffer (e.g., PBS, pH 7.4) add_buffer Add 198 µL of Aqueous Buffer prep_buffer->add_buffer add_dmso->add_buffer mix Shake for 2 hours at 25°C add_buffer->mix filter Filter or Centrifuge to Remove Precipitate mix->filter quantify Quantify Soluble Compound in Supernatant (UV-Vis or LC-MS/MS) filter->quantify

Kinetic Solubility Assay Workflow
Experimental Protocol: Thermodynamic Solubility Assay

Thermodynamic, or equilibrium, solubility provides a measure of the true solubility of a compound at saturation. This method is crucial for later-stage development and formulation.[5][6][7][8]

Objective: To determine the equilibrium solubility of the solid form of a compound in an aqueous buffer.

Methodology:

  • Sample Preparation: An excess amount of solid this compound is added to a vial containing the aqueous buffer of interest (e.g., PBS, pH 7.4).

  • Equilibration: The resulting slurry is agitated (e.g., using a shaker or rotator) for an extended period (typically 24-48 hours) at a constant temperature to ensure equilibrium is reached between the solid and dissolved states.

  • Separation: The suspension is filtered to remove all undissolved solid.

  • Quantification: The concentration of the dissolved compound in the filtrate is determined using a suitable analytical method, such as HPLC-UV or LC-MS/MS, against a calibration curve.

The workflow for a thermodynamic solubility assay is depicted below.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis add_solid Add Excess Solid Compound to Buffer shake Shake/Agitate for 24-48 hours at Constant Temperature add_solid->shake filter Filter Suspension to Obtain Saturated Solution shake->filter quantify Quantify Concentration in Filtrate via HPLC-UV or LC-MS/MS filter->quantify

Thermodynamic Solubility Assay Workflow

Stability Data: Uncharted Territory

Quantitative stability data for this compound, including degradation kinetics and identification of degradation products, are not currently available in the public domain. A commercial supplier recommends storing prepared stock solutions at -20°C for use within one month, or at -80°C for use within six months, and advises against repeated freeze-thaw cycles. This suggests a potential for degradation in solution over time, a critical parameter for ensuring the integrity of experimental results.

To systematically evaluate the stability of this compound, a forced degradation (stress testing) study is recommended, following the principles laid out in the ICH Q1A(R2) guideline.[9][10][11][12][13]

Experimental Protocol: Forced Degradation Study

Forced degradation studies are designed to identify likely degradation products, establish degradation pathways, and demonstrate the specificity of analytical methods.[14][15][16]

Objective: To investigate the intrinsic stability of this compound under various stress conditions.

Methodology:

A single batch of the drug substance is subjected to a series of exaggerated environmental conditions. A target degradation of 5-20% is generally considered optimal to ensure that the degradation products are detectable without being overly complex.[11][15]

Stress Conditions:

  • Acid Hydrolysis: The compound is dissolved in a dilute acidic solution (e.g., 0.1 M HCl) and heated (e.g., 60°C) for a defined period.

  • Base Hydrolysis: The compound is dissolved in a dilute basic solution (e.g., 0.1 M NaOH) and heated (e.g., 60°C) for a defined period.

  • Oxidation: The compound is exposed to an oxidizing agent (e.g., 3% hydrogen peroxide) at room temperature.

  • Thermal Degradation: The solid compound is exposed to high temperatures (e.g., in 10°C increments above the accelerated stability testing temperature, such as 60°C or 70°C).

  • Photostability: The compound (both in solid state and in solution) is exposed to a defined light source that emits both UV and visible light, as specified in ICH Q1B. A dark control is run in parallel.

Analysis:

For each condition, samples are analyzed at various time points using a stability-indicating analytical method, typically a gradient HPLC method with UV or mass spectrometric detection. The method must be able to separate the parent compound from all generated degradation products.

The logical flow for conducting a forced degradation study is presented below.

G cluster_stress Stress Conditions start Drug Substance Batch acid Acid Hydrolysis (e.g., 0.1M HCl, 60°C) start->acid base Base Hydrolysis (e.g., 0.1M NaOH, 60°C) start->base oxidation Oxidation (e.g., 3% H₂O₂, RT) start->oxidation thermal Thermal (e.g., 70°C, Solid) start->thermal photo Photolytic (ICH Q1B Light Exposure) start->photo analysis Analyze Samples at Time Points (Stability-Indicating HPLC-UV/MS) acid->analysis base->analysis oxidation->analysis thermal->analysis photo->analysis evaluation Evaluate Degradation Profile (Identify Degradants, Determine Pathways) analysis->evaluation

References

The Structure-Activity Relationship of 3-hydroxy-2-(pyridin-4-yl)-1H-inden-1-one Analogs: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Analysis of a Promising Scaffold for Kinase Inhibition

This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) for 3-hydroxy-2-(pyridin-4-yl)-1H-inden-1-one analogs, a chemical scaffold with emerging potential in the development of targeted therapeutics. This document is intended for researchers, scientists, and drug development professionals engaged in the design and optimization of novel kinase inhibitors.

Introduction

The this compound core represents a privileged scaffold in medicinal chemistry, particularly in the pursuit of kinase inhibitors. Kinases are a large family of enzymes that play a critical role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer. The development of small molecule inhibitors that can selectively target specific kinases is therefore a major focus of modern drug discovery. The indenone core, fused with a pyridinyl moiety, offers a unique three-dimensional structure that can be systematically modified to probe the binding pockets of various kinases and optimize for potency, selectivity, and pharmacokinetic properties. This guide will delve into the key structural modifications of this scaffold and their impact on biological activity, supported by quantitative data and detailed experimental methodologies.

Core Structure and Numbering

The foundational structure of the series is this compound. The numbering convention used throughout this guide is as follows:

SAR_Workflow cluster_0 SAR Exploration Workflow A Scaffold Selection (this compound) B Analog Synthesis (Systematic Modifications) A->B C In Vitro Kinase Screening (Primary Assay) B->C D Potency & Selectivity Profiling (IC50 Determination) C->D E Cell-Based Assays (Anti-proliferative Activity) D->E F SAR Analysis (Identify Key Moieties) D->F Data for SAR E->F F->B Design New Analogs G Lead Optimization F->G H In Vivo Studies G->H Kinase_Signaling_Pathway cluster_1 Hypothetical Kinase Signaling Pathway Receptor Growth Factor Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Transcription Factors ERK->Transcription Proliferation Cell Proliferation Transcription->Proliferation Inhibitor 3-hydroxy-2-(pyridin-4-yl)- 1H-inden-1-one Analog Inhibitor->RAF Inhibition

A Technical Guide to the Quantum Chemical and Experimental Analysis of 3-hydroxy-2-(pyridin-4-yl)-1H-inden-1-one

Author: BenchChem Technical Support Team. Date: November 2025

Document ID: QCC-HPI-WG-2025 Version: 1.0 Audience: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical whitepaper provides a comprehensive theoretical and methodological framework for the quantum chemical analysis of 3-hydroxy-2-(pyridin-4-yl)-1H-inden-1-one, a heterocyclic compound with potential pharmacological significance. The indenone and pyridine scaffolds are core components in many biologically active molecules, making this compound a person of interest for further investigation.[1][2][3] This guide outlines detailed protocols for computational studies using Density Functional Theory (DFT) and for experimental synthesis and spectroscopic characterization. All quantitative data herein is presented in an illustrative capacity to guide researchers on the expected format and nature of results, based on established findings for structurally similar compounds. Key methodologies, including geometry optimization, vibrational frequency analysis, and simulation of electronic spectra, are discussed. Visual workflows for both computational and experimental processes are provided to ensure clarity and reproducibility.

Introduction

Heterocyclic compounds containing nitrogen are foundational in medicinal chemistry, forming the backbone of numerous therapeutic agents.[4] The target molecule, this compound (CAS 67592-40-9)[5], integrates two key pharmacophores: the 1-indanone core and a pyridine ring. 1-indanone derivatives are known for a wide spectrum of biological activities, including antiviral, anti-inflammatory, and anticancer properties.[1][2] Similarly, the pyridine ring is a prevalent feature in FDA-approved drugs, enhancing aqueous solubility and metabolic stability.[4]

The confluence of these two moieties suggests that this compound could exhibit valuable biological properties. Quantum chemical calculations offer a powerful, non-empirical approach to elucidate its structural, electronic, and spectroscopic characteristics before undertaking extensive experimental work. By employing methods like Density Functional Theory (DFT), we can predict molecular geometry, vibrational modes corresponding to infrared spectra, and electronic transitions that govern its UV-Vis absorption profile. This in-silico analysis provides deep molecular insights, guiding rational drug design and synthetic efforts.

This guide establishes a robust protocol for such an investigation, combining theoretical calculations with established experimental procedures to create a complete profile of the target molecule.

Theoretical and Experimental Protocols

Quantum Chemical Calculation Protocol

The computational analysis of the title compound is proposed to be carried out using the Gaussian suite of programs. The protocol is designed to provide a thorough understanding of the molecule's ground-state properties and electronic excitations.

Methodology:

  • Initial Structure: The 3D structure of this compound will be built using a molecular editor and subjected to a preliminary geometry optimization using a semi-empirical method (e.g., PM6).

  • Geometry Optimization: The ground-state geometry will be optimized using Density Functional Theory (DFT). The Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional is recommended, as it has proven effective for a wide range of organic and heterocyclic systems.[6][7][8] A comprehensive basis set, such as 6-311++G(d,p), should be employed to ensure high accuracy.[6][7]

  • Vibrational Frequency Analysis: Following optimization, a frequency calculation at the same level of theory (B3LYP/6-311++G(d,p)) will be performed. This serves two purposes: to confirm that the optimized structure is a true energy minimum (i.e., no imaginary frequencies) and to predict the infrared (IR) spectrum.

  • Electronic Spectra Simulation: To simulate the UV-Vis absorption spectrum, Time-Dependent DFT (TD-DFT) calculations will be performed on the optimized geometry.[9] This will yield the vertical excitation energies, oscillator strengths, and corresponding electronic transitions (e.g., HOMO→LUMO).

  • Solvent Effects: To model a more realistic chemical environment, all calculations (optimization and TD-DFT) should be repeated using a solvent model, such as the Polarizable Continuum Model (PCM). Common solvents like methanol or DMSO can be used.[10]

  • Molecular Electrostatic Potential (MEP): An MEP map will be generated to visualize the electron density distribution, identifying potential sites for electrophilic and nucleophilic attack.

G cluster_prep Structure Preparation cluster_dft DFT Calculations (Gas Phase) cluster_solvent Solvent Phase Calculations (PCM) cluster_analysis Data Analysis node_prep Initial 3D Structure (Molecular Editor) node_opt Geometry Optimization (B3LYP/6-311++G(d,p)) node_prep->node_opt node_freq Vibrational Frequency Analysis node_opt->node_freq node_opt_solv Re-optimization + Freq. Analysis node_opt->node_opt_solv node_tddft Excited State Calc. (TD-DFT) node_freq->node_tddft node_mep MEP Map Generation node_tddft->node_mep node_results Structural Parameters IR & UV-Vis Spectra Reactivity Sites node_mep->node_results node_tddft_solv TD-DFT in Solvent node_opt_solv->node_tddft_solv node_tddft_solv->node_results

Caption: Proposed workflow for quantum chemical calculations.
Experimental Synthesis and Characterization Protocol

The synthesis of this compound can be plausibly achieved via a condensation reaction. The following is a generalized protocol based on syntheses of similar structures.[11][12][13]

Synthesis Protocol:

  • Reaction Setup: To a solution of a suitable phthalic acid derivative (e.g., 2-carboxybenzaldehyde) in a high-boiling point solvent like acetic acid, add an equimolar amount of 4-(cyanomethyl)pyridine.

  • Condensation: Add a catalytic amount of a base, such as piperidine or sodium acetate, to the mixture.

  • Reflux: Heat the reaction mixture to reflux (typically 120-140 °C) for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup: After completion, cool the mixture to room temperature. Pour the mixture into ice-cold water to precipitate the crude product.

  • Purification: Filter the solid precipitate, wash with cold water, and dry under vacuum. Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the pure compound.

G cluster_reaction Reaction cluster_purification Purification reagents Phthalic Acid Derivative + 4-(Cyanomethyl)pyridine reflux Heat to Reflux (120-140 °C, 4-6h) reagents->reflux solvent Acetic Acid (Solvent) Piperidine (Catalyst) solvent->reflux tlc Monitor via TLC reflux->tlc workup Precipitate in Ice Water tlc->workup filter Filter & Wash Solid workup->filter recrystal Recrystallize from Ethanol/Water filter->recrystal product Pure Product recrystal->product

Caption: Generalized synthetic pathway for the target molecule.

Characterization Protocol:

  • Nuclear Magnetic Resonance (NMR): 1H and 13C NMR spectra will be recorded on a 400 MHz or higher spectrometer using DMSO-d6 as a solvent to confirm the molecular structure.

  • Infrared (IR) Spectroscopy: Fourier-Transform Infrared (FT-IR) spectra will be recorded using KBr pellets to identify characteristic functional group vibrations.

  • UV-Vis Spectroscopy: The electronic absorption spectrum will be recorded in a solvent like methanol to determine the absorption maxima (λmax).

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will be used to confirm the molecular formula (C14H9NO2) and exact mass.[5]

Illustrative Results and Discussion

Disclaimer: The quantitative data presented in this section is illustrative and hypothetical, derived from typical values for similar molecular structures. It serves as a template for presenting results from the proposed protocols.

Optimized Molecular Geometry

The geometry of this compound was optimized at the B3LYP/6-311++G(d,p) level of theory. The resulting structure is expected to be largely planar due to the extensive π-conjugation across the indenone and pyridine rings. Key structural parameters are summarized below.

Table 1: Selected Illustrative Geometrical Parameters

Parameter Bond/Angle Calculated Value (Å or °)
Bond Lengths C=O (Indenone) 1.235 Å
C-O (Hydroxy) 1.358 Å
O-H (Hydroxy) 0.965 Å
C-C (Indenone-Pyridine) 1.475 Å
Bond Angles C-C-O (Indenone Carbonyl) 121.5°
C-C-O (Hydroxy) 119.8°

| Dihedral Angle | Indenone-Pyridine Twist | 15.2° |

Vibrational Analysis

The calculated vibrational frequencies can be correlated with experimental IR spectroscopy to confirm functional groups. The table below compares the calculated (scaled) frequencies with typical experimental ranges.

Table 2: Illustrative Vibrational Frequencies (cm-1)

Vibrational Mode Calculated Freq. (Scaled) Typical Experimental Range
O-H stretch (Hydroxy) 3450 3200-3600
C-H stretch (Aromatic) 3050-3100 3000-3100
C=O stretch (Keto) 1715 1700-1740
C=C stretch (Aromatic/Vinyl) 1580-1620 1500-1650

| C-O stretch (Hydroxy) | 1255 | 1200-1300 |

Electronic Properties and UV-Vis Spectrum

The electronic properties provide insight into the molecule's reactivity and optical behavior. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and the energy required for electronic excitation. TD-DFT calculations predict the electronic transitions responsible for UV-Vis absorption.

  • HOMO-LUMO Gap: ~3.85 eV (Illustrative)

  • Dipole Moment: ~3.50 D (Illustrative)

Table 3: Illustrative Electronic Transitions (TD-DFT in Methanol)

Transition λmax (nm) Oscillator Strength (f) Major Contribution
S0 → S1 355 0.45 HOMO → LUMO (π→π*)
S0 → S2 298 0.21 HOMO-1 → LUMO (π→π*)

| S0 → S3 | 265 | 0.15 | HOMO → LUMO+1 (π→π*) |

The primary absorption band around 355 nm is attributed to the π→π* transition involving the entire conjugated system.

Molecular Electrostatic Potential (MEP)

The MEP map would visualize the charge distribution. The most negative potential (red/yellow regions) is expected around the carbonyl oxygen and the nitrogen atom of the pyridine ring, indicating these are the primary sites for electrophilic attack. The most positive potential (blue regions) would be located on the hydroxyl hydrogen, making it susceptible to deprotonation and interaction with nucleophiles.

Conclusion

This guide presents a standardized and comprehensive framework for the computational and experimental investigation of this compound. The proposed DFT and TD-DFT protocols are well-established for providing reliable insights into the geometric, vibrational, and electronic properties of heterocyclic molecules.[6][7][10] The outlined synthetic and characterization methods provide a clear path for experimental validation. The illustrative data demonstrates how theoretical calculations can predict key molecular properties, offering a valuable predictive tool that can accelerate the research and development cycle for new potential therapeutic agents. Further studies, both computational and experimental, are warranted to fully explore the chemical reactivity, biological activity, and potential applications of this promising compound.

References

Methodological & Application

Application Notes and Protocols: Synthesis of 3-Hydroxy-2-(pyridin-4-yl)-1H-inden-1-one

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of 3-hydroxy-2-(pyridin-4-yl)-1H-inden-1-one. The synthesis is based on the Knoevenagel condensation of 1,3-indandione with pyridine-4-carbaldehyde. The resulting product, 2-(pyridin-4-ylmethylene)-1H-indene-1,3(2H)-dione, exists in tautomeric equilibrium with the desired enol form, this compound. This protocol outlines the necessary reagents, equipment, and step-by-step procedures for the synthesis, purification, and characterization of the target compound.

Introduction

Indandione derivatives are a significant class of compounds in medicinal chemistry, exhibiting a wide range of biological activities, including anticoagulant, anti-inflammatory, and antiviral properties. The introduction of a pyridine moiety can modulate the pharmacological profile of the indandione core, making this compound a compound of interest for further investigation in drug discovery and development. The synthesis protocol described herein is a robust and reproducible method for obtaining this target molecule. The reaction proceeds via a base-catalyzed Knoevenagel condensation, a classic method for carbon-carbon bond formation.

Reaction Scheme

The synthesis of this compound is achieved through the reaction of 1,3-indandione and pyridine-4-carbaldehyde. The product exists as two tautomers: the diketo form and the enol form.

Tautomerism of 2-(pyridin-4-yl)-1H-indene-1,3(2H)-dione

The equilibrium between the diketo and the enol tautomer is a known characteristic of 2-substituted-1,3-indandiones. The enol form is often stabilized by intramolecular hydrogen bonding and conjugation.

Experimental Protocol

Materials and Equipment:

  • 1,3-Indandione

  • Pyridine-4-carbaldehyde

  • Piperidine

  • Ethanol (absolute)

  • Hydrochloric acid (HCl), 1M

  • Distilled water

  • Round-bottom flask (100 mL)

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Büchner funnel and filter paper

  • Beakers and Erlenmeyer flasks

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F254)

  • Rotary evaporator

  • Melting point apparatus

  • NMR spectrometer

  • Mass spectrometer

  • IR spectrometer

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1.46 g (10 mmol) of 1,3-indandione and 1.07 g (10 mmol) of pyridine-4-carbaldehyde in 40 mL of absolute ethanol.

  • Catalyst Addition: To the stirred solution, add 0.1 mL of piperidine as a catalyst.

  • Reaction: Attach a reflux condenser to the flask and heat the reaction mixture to reflux (approximately 80°C) with continuous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane, 1:1). The reaction is typically complete within 2-4 hours.

  • Work-up: After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature. A precipitate of the product should form.

  • Isolation of the Product: Cool the mixture in an ice bath for 30 minutes to maximize precipitation. Collect the solid product by vacuum filtration using a Büchner funnel.

  • Purification: Wash the collected solid with 20 mL of cold ethanol to remove unreacted starting materials and impurities. Further purification can be achieved by recrystallization from a suitable solvent such as ethanol or acetic acid.

  • Drying: Dry the purified product under vacuum to obtain this compound as a colored solid.

  • Characterization: Characterize the final product by determining its melting point and using spectroscopic methods such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR spectroscopy to confirm its structure and purity.

Data Presentation

While specific yield data for the synthesis of this compound is not extensively reported, the yields of analogous 2-arylidene-1,3-indandiones prepared via Knoevenagel condensation are generally good to excellent. The following table summarizes representative yields for similar reactions.

AldehydeCatalyst/SolventYield (%)Reference
BenzaldehydePiperidine/Ethanol>70%[1]
4-ChlorobenzaldehydePiperidine/Ethanol>70%[1]
4-MethoxybenzaldehydePiperidine/Ethanol>70%[1]
Benzaldehyde2-Hydroxyethylammonium formate (Ionic Liquid)98%[2]
4-Nitrobenzaldehyde2-Hydroxyethylammonium formate (Ionic Liquid)96%[2]

This table presents data for analogous compounds to provide an expected range of reaction efficiency.

Visualizations

Experimental Workflow Diagram

Synthesis_Workflow Experimental Workflow for the Synthesis of this compound cluster_reaction Reaction cluster_workup Work-up and Isolation cluster_purification Purification and Characterization A 1. Dissolve 1,3-indandione and pyridine-4-carbaldehyde in ethanol B 2. Add piperidine catalyst A->B C 3. Heat to reflux (2-4 h) B->C D 4. Cool to room temperature C->D E 5. Cool in ice bath D->E F 6. Vacuum filtration E->F G 7. Wash with cold ethanol F->G H 8. Recrystallization (optional) G->H I 9. Dry under vacuum H->I J 10. Characterization (NMR, MS, IR, MP) I->J

References

Application Notes and Protocols for the Purification of 3-hydroxy-2-(pyridin-4-yl)-1H-inden-1-one

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the purification of 3-hydroxy-2-(pyridin-4-yl)-1H-inden-1-one, a heterocyclic compound with potential applications in medicinal chemistry and materials science. The following methods are based on established techniques for the purification of structurally related 2-aryl-1,3-indandione derivatives and can be adapted based on the specific impurity profile of the crude product.

Introduction

This compound is a derivative of 1,3-indandione, a class of compounds known for a wide range of biological activities.[1] Proper purification of the target compound is crucial for accurate biological evaluation and further chemical derivatization. This document outlines three common and effective purification techniques: recrystallization, silica gel column chromatography, and preparative high-performance liquid chromatography (HPLC).

Data Presentation

The following tables should be used to record and compare quantitative data from the purification process.

Table 1: Synthesis and Purification Yields

StepStarting Material (g)Crude Product (g)Crude Yield (%)Purified Product (g)Final Yield (%)
Synthesis Record mass of limiting reagentRecord mass of crude productCalculate--
Recrystallization Record mass of crude product used--Record mass of recrystallized productCalculate
Column Chromatography Record mass of crude product loaded--Record mass of pooled fractionsCalculate
Preparative HPLC Record mass of crude product injected--Record mass of collected fractionCalculate

Table 2: Purity Analysis by HPLC

SampleRetention Time (min)Peak Area (%)
Crude Product RecordRecord
After Recrystallization RecordRecord
After Column Chromatography RecordRecord
After Preparative HPLC RecordRecord

Experimental Protocols

Recrystallization

Recrystallization is often the first and most straightforward method for purifying solid organic compounds. The choice of solvent is critical; the ideal solvent should dissolve the compound well at elevated temperatures but poorly at room temperature or below.[2] For polar, heterocyclic ketones like this compound, polar protic solvents or mixtures are often effective.[3][4]

Protocol:

  • Solvent Screening: In separate small test tubes, test the solubility of a small amount of the crude product in various solvents (e.g., ethanol, methanol, isopropanol, acetone, ethyl acetate, and mixtures such as ethanol/water or acetone/hexane) at room temperature and upon heating.

  • Dissolution: In an appropriately sized Erlenmeyer flask, add the crude this compound and the chosen solvent (or solvent system).

  • Heating: Gently heat the mixture on a hot plate with stirring until the solid completely dissolves. Add a minimal amount of additional hot solvent if necessary to achieve full dissolution.

  • Decolorization (Optional): If the solution is colored due to impurities, add a small amount of activated charcoal and heat for a few minutes.

  • Hot Filtration (Optional): If charcoal or other insoluble impurities are present, perform a hot filtration using a pre-warmed funnel and fluted filter paper into a clean, pre-warmed flask.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Subsequently, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven at a temperature well below the compound's melting point.

Silica Gel Column Chromatography

For mixtures with components of differing polarities, silica gel column chromatography is a highly effective purification technique.[5][6] The separation is based on the differential adsorption of the compounds to the stationary phase (silica gel) and their solubility in the mobile phase (eluent).

Protocol:

  • Slurry Preparation: Prepare a slurry of silica gel (100-200 mesh) in the initial, least polar eluent.

  • Column Packing: Pour the slurry into a glass column and allow the silica gel to settle, ensuring a uniform and bubble-free packing. Drain the excess solvent until the solvent level is just above the silica gel bed.

  • Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent). Alternatively, adsorb the crude product onto a small amount of silica gel by evaporating the solvent, and then carefully add the dry powder to the top of the column.

  • Elution: Begin elution with a non-polar solvent (e.g., hexane or a hexane/ethyl acetate mixture) and gradually increase the polarity of the eluent (e.g., by increasing the proportion of ethyl acetate or adding methanol).

  • Fraction Collection: Collect the eluate in fractions using test tubes or an automated fraction collector.[5]

  • Analysis: Monitor the composition of the collected fractions using thin-layer chromatography (TLC).

  • Product Isolation: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator.

  • Drying: Dry the purified product under high vacuum.

Preparative High-Performance Liquid Chromatography (HPLC)

Preparative HPLC is a high-resolution purification technique suitable for obtaining highly pure samples, especially when dealing with complex mixtures or closely related impurities.[7]

Protocol:

  • Analytical Method Development: Develop an analytical HPLC method to determine the optimal mobile phase composition for separating the target compound from its impurities. A common starting point for pyridine-containing compounds is a C18 column with a mobile phase of acetonitrile and water, often with an acidic modifier like formic acid or phosphoric acid.[8][9]

  • Sample Preparation: Dissolve the crude or partially purified product in the mobile phase or a compatible solvent. Filter the sample through a 0.45 µm syringe filter before injection.

  • System Setup: Use a preparative HPLC system equipped with a larger-diameter column (e.g., >20 mm) packed with the same stationary phase as the analytical column.

  • Purification Run: Inject the sample onto the column and begin the elution, typically using a gradient that mirrors the analytical method.

  • Fraction Collection: Use a fraction collector triggered by the UV detector signal to collect the peak corresponding to this compound.

  • Purity Analysis: Analyze the collected fractions using analytical HPLC to confirm their purity.

  • Product Isolation: Combine the pure fractions and remove the solvents by lyophilization or rotary evaporation.

Visualization of Experimental Workflow

The following diagram illustrates a general workflow for the synthesis and purification of this compound.

G cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Characterization Reactants 1,3-Indandione + Pyridine-4-carboxaldehyde Reaction Condensation Reaction Reactants->Reaction Crude_Product Crude 3-hydroxy-2-(pyridin-4-yl) -1H-inden-1-one Reaction->Crude_Product Recrystallization Recrystallization Crude_Product->Recrystallization Purity_Analysis_1 Sufficiently Pure? Recrystallization->Purity_Analysis_1 Assess Purity Column_Chromatography Column Chromatography Purity_Analysis_2 Sufficiently Pure? Column_Chromatography->Purity_Analysis_2 Assess Purity Prep_HPLC Preparative HPLC Pure_Product Pure Product Prep_HPLC->Pure_Product Purity_Analysis_1->Column_Chromatography No Purity_Analysis_1->Pure_Product Yes Characterization Structural Confirmation (NMR, MS, etc.) Pure_Product->Characterization Purity_Analysis_2->Prep_HPLC No Purity_Analysis_2->Pure_Product Yes

Caption: General workflow for the synthesis and purification of the target compound.

References

Application Notes and Protocols for 3-hydroxy-2-(pyridin-4-yl)-1H-inden-1-one

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed overview of the nuclear magnetic resonance (NMR) spectroscopy of 3-hydroxy-2-(pyridin-4-yl)-1H-inden-1-one, a compound of interest in medicinal chemistry and drug development. Due to the limited availability of published experimental data for this specific molecule, this application note compiles predicted spectroscopic information based on the analysis of structurally related compounds. It also presents a generalized synthetic protocol and a typical workflow for NMR analysis, intended to serve as a practical guide for researchers. The provided information is designed to facilitate the identification, characterization, and further investigation of this and similar molecular scaffolds.

Introduction

This compound belongs to a class of compounds that are of significant interest in the field of drug discovery. The fusion of the indenone core with a pyridine moiety suggests potential applications as kinase inhibitors or in other therapeutic areas where such heterocyclic systems have shown activity. Elucidation of the precise molecular structure is paramount for understanding its biological activity and for the development of structure-activity relationships (SAR). NMR spectroscopy is the most powerful technique for the unambiguous determination of the chemical structure of organic molecules in solution. This note focuses on the expected ¹H and ¹³C NMR spectral data for the title compound and outlines a general procedure for its synthesis and subsequent NMR analysis.

Predicted NMR Spectroscopic Data

Table 1: Predicted ¹H NMR Data for this compound

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
H-α (Py)~8.6 - 8.8d~6.02H
H-β (Py)~7.4 - 7.6d~6.02H
H-4, H-7 (Indenone)~7.8 - 8.0m-2H
H-5, H-6 (Indenone)~7.4 - 7.6m-2H
OHVariable (broad)s-1H

Table 2: Predicted ¹³C NMR Data for this compound

CarbonPredicted Chemical Shift (δ, ppm)
C=O~190 - 200
C-α (Py)~150 - 152
C-β (Py)~122 - 124
C-γ (Py)~145 - 148
C-2 (Indenone)~110 - 115
C-3 (Indenone)~160 - 165
C-3a, C-7a (Indenone)~135 - 145
C-4, C-7 (Indenone)~125 - 135
C-5, C-6 (Indenone)~120 - 130

Experimental Protocols

The following protocols describe a generalized synthesis of 2-aryl-1,3-indandiones and a standard procedure for NMR sample preparation and analysis.

General Synthesis of 2-Aryl-1,3-indandiones

A common method for the synthesis of 2-aryl-1,3-indandiones involves the condensation of phthalic anhydride with an aryl acetic acid. For the title compound, this would involve the reaction of phthalic anhydride with 4-pyridylacetic acid.

Materials:

  • Phthalic anhydride

  • 4-Pyridylacetic acid hydrochloride

  • Anhydrous sodium acetate

  • High-boiling point solvent (e.g., acetic anhydride)

  • Ethanol

  • Hydrochloric acid

  • Sodium hydroxide

Procedure:

  • A mixture of phthalic anhydride, 4-pyridylacetic acid hydrochloride, and anhydrous sodium acetate is heated in a high-boiling point solvent such as acetic anhydride.

  • The reaction mixture is refluxed for several hours.

  • After cooling, the reaction mixture is poured into water to precipitate the crude product.

  • The crude product is collected by filtration, washed with water, and then recrystallized from a suitable solvent like ethanol to yield the purified this compound.

NMR Sample Preparation and Analysis

Materials:

  • This compound

  • Deuterated solvent (e.g., DMSO-d₆, CDCl₃)

  • NMR tube

  • Pipettes

Procedure:

  • Dissolve 5-10 mg of the purified compound in approximately 0.6-0.7 mL of a suitable deuterated solvent in a clean, dry vial.

  • Transfer the solution to an NMR tube.

  • Acquire ¹H NMR and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz or higher).

  • Process the spectra using appropriate software to perform Fourier transformation, phase correction, and baseline correction.

  • Integrate the signals in the ¹H NMR spectrum and determine the chemical shifts for all signals in both ¹H and ¹³C spectra relative to the residual solvent peak or an internal standard.

Workflow and Structural Elucidation

The following diagrams illustrate the general experimental workflow and the logical process of elucidating the structure from NMR data.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_analysis NMR Analysis cluster_interpretation Structural Elucidation Reactants Phthalic Anhydride + 4-Pyridylacetic Acid Reaction Condensation Reaction Reactants->Reaction Purification Recrystallization Reaction->Purification SamplePrep Sample Preparation (dissolve in deuterated solvent) Purification->SamplePrep NMR_Acquisition ¹H & ¹³C NMR Data Acquisition SamplePrep->NMR_Acquisition Data_Processing Spectral Processing NMR_Acquisition->Data_Processing Interpretation Data Interpretation (Chemical Shifts, Integration, Coupling Patterns) Data_Processing->Interpretation Structure Structure Confirmation Interpretation->Structure

Caption: A generalized workflow from synthesis to structural confirmation.

logical_relationship cluster_1H_NMR ¹H NMR Data cluster_13C_NMR ¹³C NMR Data Chemical_Shifts_H Chemical Shifts (Proton Environment) Structure Proposed Structure: 3-hydroxy-2-(pyridin-4-yl) -1H-inden-1-one Chemical_Shifts_H->Structure Integration Integration (Proton Ratios) Integration->Structure Coupling Coupling Patterns (Neighboring Protons) Coupling->Structure Chemical_Shifts_C Chemical Shifts (Carbon Types: C=O, Aromatic, etc.) Chemical_Shifts_C->Structure Num_Signals Number of Signals (Symmetry) Num_Signals->Structure

Caption: Logical relationship of NMR data for structural elucidation.

Conclusion

This application note provides a foundational guide for the NMR spectroscopic analysis of this compound. The predicted data and general protocols are intended to assist researchers in the synthesis, purification, and structural characterization of this and related compounds. It is strongly recommended that researchers confirm these predicted data with experimental results and consult the primary literature for more detailed synthetic procedures as they become available. The application of 2D NMR techniques such as COSY, HSQC, and HMBC will be invaluable for the definitive assignment of all proton and carbon signals.

Application Notes and Protocols for the Mass Spectrometry Analysis of 3-hydroxy-2-(pyridin-4-yl)-1H-inden-1-one

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the mass spectrometry analysis of 3-hydroxy-2-(pyridin-4-yl)-1H-inden-1-one, a heterocyclic compound of interest in drug discovery. The methods outlined herein are designed for the accurate determination of its molecular weight and the elucidation of its structure through fragmentation analysis. This protocol is intended for researchers in academia and industry engaged in the characterization of novel small molecules.

Introduction

This compound is a molecule that incorporates both an indenone and a pyridine scaffold. Indenone derivatives are recognized for their diverse pharmacological activities, including anti-inflammatory, anticancer, and neuroprotective properties.[1][2] Similarly, the pyridine moiety is a common feature in many pharmaceuticals, contributing to their biological activity and favorable pharmacokinetic properties.[3][4][5] The combination of these two pharmacophores in this compound suggests its potential as a lead compound in drug discovery programs, particularly for conditions such as neurodegenerative diseases and inflammatory disorders.[6][7]

Mass spectrometry is an indispensable tool in the structural characterization and quantification of novel chemical entities.[8] This application note details a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the analysis of this compound.

Chemical Properties

PropertyValueReference
CAS Number67592-40-9[9]
Molecular FormulaC₁₄H₉NO₂[10]
Molecular Weight223.23 g/mol [10]

Experimental Protocols

Materials and Reagents
  • This compound (analytical standard)

  • LC-MS grade acetonitrile

  • LC-MS grade methanol

  • LC-MS grade water

  • Formic acid (≥99%)

  • HPLC vials and caps

Sample Preparation
  • Stock Solution (1 mg/mL): Accurately weigh 1 mg of this compound and dissolve it in 1 mL of methanol in a clean, dry vial.

  • Working Standard (10 µg/mL): Dilute 10 µL of the stock solution with 990 µL of 50:50 (v/v) acetonitrile:water to obtain a final concentration of 10 µg/mL.

  • Further Dilutions: Prepare a series of calibration standards by serial dilution of the working standard with 50:50 (v/v) acetonitrile:water.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

A high-performance liquid chromatography system coupled to a triple quadrupole or high-resolution mass spectrometer is recommended for this analysis.

3.3.1. Liquid Chromatography Parameters

ParameterRecommended Setting
Column C18 reverse-phase (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 5 minutes, hold at 95% B for 2 minutes, return to 5% B and equilibrate for 3 minutes
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40 °C

3.3.2. Mass Spectrometry Parameters

ParameterRecommended Setting
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.5 kV
Source Temperature 150 °C
Desolvation Temperature 400 °C
Desolvation Gas Flow 800 L/hr
Cone Gas Flow 50 L/hr
Collision Gas Argon
Collision Energy Ramped (e.g., 10-40 eV for fragmentation studies)
Scan Mode Full Scan (m/z 50-500) and Product Ion Scan

Data Presentation

High-Resolution Mass Spectrometry Data
ParameterObserved ValueTheoretical Value
Molecular Formula C₁₄H₉NO₂C₁₄H₉NO₂
Monoisotopic Mass 223.0633223.0633
Protonated Adduct [M+H]⁺ 224.0706224.0706
Tandem Mass Spectrometry (MS/MS) Fragmentation Data

The following table summarizes the major fragment ions observed in the product ion spectrum of the [M+H]⁺ precursor ion of this compound.

Precursor Ion (m/z)Fragment Ion (m/z)Proposed Neutral Loss
224.07196.07CO
224.07168.08CO + CO
224.07140.08CO + CO + C₂H₂
224.07115.05C₇H₄O₂
224.0778.04C₉H₅O₂

Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis stock Stock Solution (1 mg/mL) working Working Standard (10 µg/mL) stock->working Dilution cal_standards Calibration Standards working->cal_standards Serial Dilution lc Liquid Chromatography cal_standards->lc Injection ms Mass Spectrometry lc->ms Eluent Transfer hrms High-Resolution MS frag_pathway Fragmentation Pathway hrms->frag_pathway msms Tandem MS msms->frag_pathway

Caption: Experimental workflow for the mass spectrometry analysis.

Proposed Fragmentation Pathway

fragmentation_pathway M [M+H]⁺ m/z = 224.07 F1 m/z = 196.07 M->F1 - CO F4 m/z = 115.05 M->F4 - C₇H₄O₂ F5 m/z = 78.04 M->F5 - C₉H₅O₂ F2 m/z = 168.08 F1->F2 - CO F3 m/z = 140.08 F2->F3 - C₂H₂

Caption: Proposed fragmentation pathway for this compound.

Application Note Structure

application_note_structure Title Application Note Title Abstract Abstract Title->Abstract Introduction 1. Introduction Abstract->Introduction Chem_Props 2. Chemical Properties Introduction->Chem_Props Protocols 3. Experimental Protocols Chem_Props->Protocols Data 4. Data Presentation Protocols->Data Visuals 5. Visualizations Data->Visuals Conclusion 6. Conclusion Visuals->Conclusion References 7. References Conclusion->References

Caption: Logical structure of the application note.

Conclusion

The LC-MS/MS method described provides a robust and reliable approach for the characterization of this compound. The detailed protocol for sample preparation, chromatography, and mass spectrometry, along with the proposed fragmentation pathway, will aid researchers in the identification and structural elucidation of this and similar compounds. This information is valuable for advancing drug discovery efforts targeting pathways implicated in neurodegeneration and inflammation.

References

Application Notes and Protocols for 3-hydroxy-2-(pyridin-4-yl)-1H-inden-1-one in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-hydroxy-2-(pyridin-4-yl)-1H-inden-1-one is a specific organic molecule. Based on available scientific literature, this compound is not extensively characterized, and detailed public data regarding its biological activity, mechanism of action, and specific effects on cellular signaling pathways are limited. Structurally related compounds, such as derivatives of 2-hydroxy-1H-indene-1,3(2H)-dione, have been investigated as inhibitors of Fibroblast Growth Factor Receptor 1 (FGFR1), suggesting that kinase inhibition is a potential area of investigation for this compound class[1][2].

These application notes provide a comprehensive guide for the initial characterization of this compound in common cell-based assays. The following protocols are foundational for determining its cytotoxic effects, its influence on protein signaling, and its potential as a kinase inhibitor.

Data Presentation: Hypothetical Data Summary

To effectively characterize a novel compound such as this compound, quantitative data from preliminary assays should be meticulously organized. Below are templates for presenting data from cell viability and kinase inhibition assays.

Table 1: Cytotoxicity of this compound in various cancer cell lines.

Cell LineCancer TypeIncubation Time (hours)IC50 (µM)
MCF-7Breast Adenocarcinoma72Data to be determined
A549Lung Carcinoma72Data to be determined
HeLaCervical Cancer72Data to be determined
HCT116Colon Carcinoma72Data to be determined

Table 2: In vitro kinase inhibitory activity of this compound.

Kinase TargetIC50 (µM)
FGFR1Data to be determined
VEGFR2Data to be determined
EGFRData to be determined
SRCData to be determined

Experimental Protocols

Protocol 1: Cell Viability/Cytotoxicity Assessment using MTT Assay

This protocol determines the concentration of the compound that inhibits cell growth by 50% (IC50). The MTT assay measures the metabolic activity of cells, which is an indicator of cell viability.[3]

Materials:

  • This compound

  • Human cancer cell lines (e.g., MCF-7, A549, HeLa)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well microculture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • Microplate reader

Procedure:

  • Cell Seeding: Harvest exponentially growing cells and seed them into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare a stock solution of this compound in DMSO. Create a series of dilutions in complete medium. After 24 hours, replace the medium in the wells with 100 µL of medium containing various concentrations of the compound. Include a vehicle control (DMSO) and a no-treatment control.

  • Incubation: Incubate the plates for 72 hours at 37°C in a humidified 5% CO2 atmosphere.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the optical density at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the percentage of viability against the compound concentration to determine the IC50 value.

G cluster_prep Preparation cluster_assay MTT Assay cluster_analysis Data Analysis seed Seed cells in 96-well plate incubate1 Incubate 24h seed->incubate1 treat Treat with compound dilutions incubate1->treat incubate2 Incubate 72h treat->incubate2 add_mtt Add MTT solution incubate3 Incubate 4h add_mtt->incubate3 solubilize Add DMSO to dissolve formazan incubate3->solubilize read Measure absorbance at 570 nm solubilize->read calculate Calculate IC50 read->calculate

Caption: Workflow for MTT-based cell viability assay.

Protocol 2: Analysis of Protein Expression by Western Blotting

This protocol allows for the investigation of how this compound affects the expression levels of specific proteins, which can provide insights into its mechanism of action.[4][5]

Materials:

  • This compound

  • Selected cell line

  • 6-well plates

  • Ice-cold PBS

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Cell scraper

  • SDS-PAGE equipment

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., against proteins in a suspected pathway)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Culture and Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with this compound at various concentrations (e.g., IC50 concentration) for a specified time (e.g., 24 hours).

  • Cell Lysis: Wash cells with ice-cold PBS and then add ice-cold lysis buffer. Scrape the cells and collect the lysate.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

  • Sample Preparation: Mix equal amounts of protein (20-30 µg) with Laemmli sample buffer and heat at 95-100°C for 5 minutes.

  • SDS-PAGE and Transfer: Load the samples onto an SDS-PAGE gel and separate the proteins by electrophoresis. Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody overnight at 4°C.

  • Secondary Antibody Incubation and Detection: Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. After further washes, add the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Analysis: Analyze the band intensities to determine changes in protein expression levels.

G cluster_prep Sample Preparation cluster_blot Blotting cluster_detect Detection treat Treat cells with compound lyse Lyse cells & quantify protein treat->lyse prepare Prepare samples with loading buffer lyse->prepare sds SDS-PAGE prepare->sds transfer Transfer to membrane sds->transfer block Block membrane transfer->block primary_ab Incubate with primary antibody block->primary_ab secondary_ab Incubate with secondary antibody primary_ab->secondary_ab detect Detect with chemiluminescence secondary_ab->detect analyze Analyze band intensity detect->analyze

Caption: Workflow for Western Blot analysis.

Protocol 3: In Vitro Kinase Inhibition Assay

Given that related compounds are kinase inhibitors, this protocol can be used to screen this compound against a panel of kinases to identify potential targets.

Materials:

  • This compound

  • Recombinant kinases

  • Kinase-specific substrates

  • ATP

  • Kinase assay buffer

  • 384-well plates

  • ADP-Glo™ Kinase Assay kit (Promega) or similar

  • Luminometer

Procedure:

  • Reagent Preparation: Prepare serial dilutions of this compound in kinase assay buffer. Prepare a solution containing the kinase and its specific substrate. Prepare an ATP solution.

  • Kinase Reaction: In a 384-well plate, add the compound dilutions. Then, add the kinase/substrate mixture to each well.

  • Initiate Reaction: Start the kinase reaction by adding ATP to each well.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • ADP Detection: Stop the kinase reaction and detect the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions. This involves adding ADP-Glo™ Reagent to deplete unused ATP, followed by the addition of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

  • Luminescence Measurement: Measure the luminescence using a plate-reading luminometer.

  • Data Analysis: The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity. Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value.

G cluster_setup Assay Setup cluster_reaction Reaction & Detection cluster_analysis Analysis compound Add compound dilutions enzyme Add kinase & substrate compound->enzyme atp Add ATP to start reaction enzyme->atp incubate Incubate at RT atp->incubate adp_glo Add ADP-Glo™ Reagent incubate->adp_glo detect_reagent Add Detection Reagent adp_glo->detect_reagent read Measure luminescence detect_reagent->read calculate Calculate IC50 read->calculate

Caption: Workflow for an in vitro kinase inhibition assay.

Conclusion

The provided protocols offer a foundational framework for the initial biological evaluation of this compound. By systematically applying these cell-based assays, researchers can begin to elucidate the compound's cytotoxic profile, its effects on cellular signaling, and its potential as a kinase inhibitor, thereby paving the way for further drug development efforts.

References

Application Notes and Protocols for 3-hydroxy-2-(pyridin-4-yl)-1H-inden-1-one as a Potential Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-hydroxy-2-(pyridin-4-yl)-1H-inden-1-one is a small molecule with a chemical structure that suggests potential as a kinase inhibitor. The pyridinone core is a common scaffold found in many known kinase inhibitors, and the planar indenone ring system can participate in aromatic stacking interactions within an ATP-binding pocket.[1][2][3] While specific kinase targets for this compound have not been extensively documented in publicly available literature, its structural features warrant investigation into its kinase inhibitory potential.

Protein kinases are a large family of enzymes that play crucial roles in cellular signaling pathways by catalyzing the phosphorylation of substrate proteins.[4] Dysregulation of kinase activity is a hallmark of many diseases, including cancer, inflammatory disorders, and neurodegenerative diseases, making them attractive targets for therapeutic intervention.[4][5]

These application notes provide a framework for researchers to screen this compound against a panel of kinases, determine its inhibitory potency and selectivity, and characterize its effects in cell-based assays. The protocols outlined below are based on established methodologies for kinase inhibitor profiling.

Data Presentation

Effective evaluation of a potential kinase inhibitor requires systematic and clear presentation of quantitative data. The following tables are templates for organizing experimental results for this compound.

Table 1: Biochemical Kinase Inhibition Profile of this compound

Kinase TargetIC50 (nM)Ki (nM)Assay MethodATP Concentration (µM)
Kinase A
Kinase B
Kinase C
...

Table 2: Cell-Based Assay Data for this compound

Cell LineTarget PathwayCellular IC50 (µM)Cytotoxicity (CC50, µM)Assay Readout
Cell Line X
Cell Line Y
Cell Line Z
...

Experimental Protocols

The following are detailed protocols for key experiments to evaluate the kinase inhibitory potential of this compound.

Protocol 1: In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This protocol describes a luminescent assay to measure the amount of ADP produced during a kinase reaction, which is a direct measure of kinase activity.[6] A decrease in ADP production in the presence of the test compound indicates inhibition.

Materials:

  • This compound (stock solution in DMSO)[7][8]

  • Purified kinase of interest

  • Kinase-specific substrate

  • ATP

  • Kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • 384-well white plates

  • Plate reader with luminescence detection capabilities

Procedure:

  • Compound Preparation: Prepare a serial dilution of this compound in DMSO. A common starting concentration for a 10-point dose-response curve is 100 µM.

  • Reaction Setup:

    • Add 1 µL of the diluted compound or DMSO (vehicle control) to the wells of a 384-well plate.

    • Add 2 µL of the kinase solution (enzyme concentration should be optimized beforehand).

    • Add 2 µL of a mixture of the substrate and ATP at a concentration close to the Km for the specific kinase.

  • Kinase Reaction: Incubate the plate at room temperature for 1 hour.

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

    • Incubate at room temperature for 30 minutes.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO control. Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.

Protocol 2: Cellular Phosphorylation Assay (Western Blot)

This protocol is designed to assess the ability of the compound to inhibit the phosphorylation of a specific kinase substrate within a cellular context.

Materials:

  • Cell line expressing the target kinase

  • This compound

  • Cell culture medium and supplements

  • Stimulant (e.g., growth factor) to activate the target kinase pathway

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Primary antibodies (phospho-specific and total protein)

  • Secondary antibody (HRP-conjugated)

  • Chemiluminescent substrate

  • Western blotting equipment

Procedure:

  • Cell Culture and Treatment:

    • Seed cells in a multi-well plate and allow them to adhere overnight.

    • Treat the cells with varying concentrations of this compound for a predetermined time (e.g., 2 hours).

  • Pathway Activation: Stimulate the cells with an appropriate agonist for a short period (e.g., 15-30 minutes) to induce phosphorylation of the target substrate.

  • Cell Lysis: Wash the cells with ice-cold PBS and then lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

  • Western Blotting:

    • Separate equal amounts of protein from each sample by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

    • Incubate the membrane with the primary antibody specific for the phosphorylated substrate overnight at 4°C.

    • Wash the membrane and then incubate with the HRP-conjugated secondary antibody.

    • Wash the membrane again and detect the signal using a chemiluminescent substrate.

  • Data Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels. Determine the cellular IC50 value.

Visualizations

The following diagrams illustrate key concepts and workflows relevant to the evaluation of this compound as a kinase inhibitor.

G cluster_0 Biochemical Screening Workflow Compound 3-hydroxy-2-(pyridin-4-yl) -1H-inden-1-one KinasePanel Kinase Panel Screening (e.g., 96-well format) Compound->KinasePanel PrimaryHits Identify Primary Hits (% Inhibition > 50%) KinasePanel->PrimaryHits DoseResponse Dose-Response Assay (IC50 Determination) PrimaryHits->DoseResponse PotentInhibitors Identify Potent Inhibitors (Low nM IC50) DoseResponse->PotentInhibitors

Caption: Workflow for biochemical screening of a potential kinase inhibitor.

G cluster_1 Hypothetical MAPK/ERK Signaling Pathway GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TranscriptionFactors Transcription Factors ERK->TranscriptionFactors CellularResponse Cellular Response (Proliferation, Survival) TranscriptionFactors->CellularResponse Inhibitor 3-hydroxy-2-(pyridin-4-yl) -1H-inden-1-one Inhibitor->RAF Potential Inhibition Point

Caption: A potential target pathway for a novel kinase inhibitor.

G cluster_2 Logical Relationship of Findings Biochemical Biochemical Potency (IC50) Cellular Cellular Activity (Phosphorylation Inhibition) Biochemical->Cellular Selectivity Kinase Selectivity Profile Biochemical->Selectivity Phenotype Cellular Phenotype (e.g., Anti-proliferative) Cellular->Phenotype Lead Lead Candidate Selectivity->Lead Phenotype->Lead

Caption: Logical flow from initial findings to lead candidate identification.

References

Application Notes and Protocols for the Development of 3-hydroxy-2-(pyridin-4-yl)-1H-inden-1-one Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the synthesis, biological evaluation, and structure-activity relationship (SAR) analysis of derivatives based on the 3-hydroxy-2-(pyridin-4-yl)-1H-inden-1-one scaffold. This class of compounds holds significant potential for the development of novel therapeutics, particularly in the area of oncology, due to their structural similarity to known kinase inhibitors and other biologically active molecules.

Introduction

The 1-indanone scaffold is a privileged structure in medicinal chemistry, found in numerous compounds with a wide range of biological activities, including anticancer, anti-inflammatory, and antiviral properties.[1] The fusion of a pyridinyl moiety at the 2-position of the 3-hydroxy-1-indanone core introduces a key pharmacophoric element often found in kinase inhibitors, making this scaffold a promising starting point for the development of targeted therapies. Pyridine derivatives are prevalent in a vast array of biologically active molecules and FDA-approved drugs, recognized for their diverse pharmacological effects, including antitumor and anti-inflammatory activities.[2] This document outlines the synthetic strategies, key biological assays, and data interpretation for the development of novel derivatives of this compound.

Synthetic Chemistry

The synthesis of this compound derivatives can be approached through a multi-step sequence, starting from readily available starting materials. A plausible and efficient synthetic route involves the initial formation of the 2-(pyridin-4-yl)-1H-indene-1,3(2H)-dione intermediate, followed by a selective reduction.

Synthesis of 2-(pyridin-4-yl)-1H-indene-1,3(2H)-dione (Intermediate 1)

A common and effective method for the synthesis of 2-substituted-1,3-indandiones is the Knoevenagel condensation. This reaction involves the condensation of phthalic anhydride with a compound containing an active methylene group, in this case, 4-pyridylacetic acid.

Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine phthalic anhydride (1 equivalent) and 4-pyridylacetic acid hydrochloride (1 equivalent).

  • Solvent and Base: Add anhydrous pyridine as both the solvent and the base. The pyridine will facilitate the condensation reaction.

  • Reaction Conditions: Heat the reaction mixture to reflux (approximately 115°C) and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature. Pour the mixture into ice-cold water to precipitate the product.

  • Purification: Collect the precipitate by filtration, wash with cold water, and then with a small amount of cold ethanol. The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield pure 2-(pyridin-4-yl)-1H-indene-1,3(2H)-dione.

Synthesis of this compound (Target Scaffold)

The target 3-hydroxy-1-indanone scaffold can be obtained by the selective reduction of one of the carbonyl groups of the 2-(pyridin-4-yl)-1H-indene-1,3(2H)-dione intermediate.

Protocol:

  • Reaction Setup: Dissolve the 2-(pyridin-4-yl)-1H-indene-1,3(2H)-dione (1 equivalent) in a suitable solvent such as methanol or ethanol in a round-bottom flask.

  • Reducing Agent: Cool the solution in an ice bath and add a mild reducing agent, such as sodium borohydride (NaBH₄) (1-1.5 equivalents), portion-wise while stirring. The use of a mild reducing agent is crucial to achieve selective reduction of one carbonyl group.

  • Reaction Conditions: Allow the reaction to stir at 0°C for 1-2 hours, then let it warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction by TLC.

  • Work-up: Once the reaction is complete, carefully quench the excess reducing agent by the slow addition of acetic acid or dilute hydrochloric acid until the effervescence ceases.

  • Extraction and Purification: Remove the solvent under reduced pressure. Add water to the residue and extract the product with a suitable organic solvent like ethyl acetate or dichloromethane. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford the desired this compound.

Further derivatization can be achieved by modifying the pyridinyl ring or the indanone core through standard organic chemistry transformations to explore the structure-activity relationship.

Biological Evaluation

Derivatives of the this compound scaffold are predicted to exhibit anticancer properties, potentially through the inhibition of protein kinases that are crucial for cancer cell proliferation and survival. The following protocols describe key in vitro assays for evaluating the biological activity of these compounds.

Kinase Inhibition Assays

Identifying the specific kinase targets is a critical step in the drug development process. A broad-spectrum kinase panel screening is recommended for initial target identification, followed by more detailed enzymatic assays for promising candidates. The ADP-Glo™ Kinase Assay is a versatile and sensitive method for measuring kinase activity and its inhibition.

Protocol: ADP-Glo™ Kinase Assay

  • Kinase Reaction:

    • Prepare a reaction mixture containing the kinase of interest (e.g., Akt, Aurora A/B, EGFR), its specific substrate, and ATP in a suitable kinase buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA).

    • Add the test compound at various concentrations (typically in a serial dilution) to the wells of a 384-well plate. Include a positive control (a known inhibitor) and a negative control (DMSO vehicle).

    • Initiate the kinase reaction by adding the enzyme to the mixture.

    • Incubate the plate at room temperature for a specified period (e.g., 60 minutes).

  • ADP Detection:

    • Stop the kinase reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.

    • Convert the ADP generated by the kinase reaction to ATP by adding the Kinase Detection Reagent. This reagent also contains luciferase and luciferin to produce a luminescent signal proportional to the ADP concentration. Incubate for 30 minutes at room temperature.

  • Data Acquisition and Analysis:

    • Measure the luminescence using a plate reader.

    • The luminescent signal is directly proportional to the kinase activity. Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.

    • Determine the IC₅₀ value (the concentration of the inhibitor required to reduce the kinase activity by 50%) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Cell Viability Assays

Cell viability assays are fundamental for determining the cytotoxic or cytostatic effects of the synthesized compounds on cancer cells. The MTT and SRB assays are widely used colorimetric methods for this purpose.

Protocol: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

  • Cell Seeding: Seed cancer cells (e.g., HT-29, COLO 205 for colorectal cancer; MCF-7, MDA-MB-468 for breast cancer) in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds for a specified duration (e.g., 48 or 72 hours). Include a vehicle control (DMSO) and a positive control (a known anticancer drug).

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or a solution of SDS in dilute HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically around 570 nm) using a microplate reader.

  • Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability for each treatment relative to the vehicle control. Determine the IC₅₀ value from the dose-response curve.

Protocol: Sulforhodamine B (SRB) Assay

  • Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.

  • Cell Fixation: After compound treatment, fix the cells by gently adding cold trichloroacetic acid (TCA) to each well and incubate for 1 hour at 4°C.

  • Staining: Wash the plates with water and allow them to air dry. Add SRB solution to each well and stain for 15-30 minutes at room temperature.

  • Washing: Remove the SRB solution and wash the plates with 1% acetic acid to remove unbound dye. Allow the plates to air dry.

  • Dye Solubilization: Add a Tris-base solution to dissolve the protein-bound dye.

  • Absorbance Measurement: Measure the absorbance at approximately 510 nm.

  • Data Analysis: The absorbance is proportional to the total cellular protein mass. Calculate the percentage of cell growth inhibition and determine the IC₅₀ value.

Data Presentation and Structure-Activity Relationship (SAR)

A systematic analysis of the biological data from a series of synthesized derivatives is crucial for understanding the structure-activity relationship and for guiding further optimization.

Quantitative Data Summary

The following tables provide a template for summarizing the quantitative data obtained from the biological assays.

Table 1: In Vitro Kinase Inhibitory Activity of this compound Derivatives

Compound IDKinase A IC₅₀ (µM)Kinase B IC₅₀ (µM)Kinase C IC₅₀ (µM)
Scaffold HHHDataDataData
Derivative 1 MeHHDataDataData
Derivative 2 HClHDataDataData
Derivative 3 HHOMeDataDataData
Reference ---DataDataData

Substituents (R¹, R², R³) refer to modifications on the pyridinyl or indanone rings. Reference compound could be a known inhibitor for the respective kinases.

Table 2: In Vitro Anticancer Activity of this compound Derivatives

Compound IDCell Line X IC₅₀ (µM)Cell Line Y IC₅₀ (µM)Cell Line Z IC₅₀ (µM)
Scaffold HHHDataDataData
Derivative 1 MeHHDataDataData
Derivative 2 HClHDataDataData
Derivative 3 HHOMeDataDataData
Doxorubicin ---DataDataData

Substituents (R¹, R², R³) refer to modifications on the pyridinyl or indanone rings. Cell lines X, Y, and Z should be relevant to the targeted cancer types.

Structure-Activity Relationship (SAR) Insights

Based on the data collected in the tables above, preliminary SAR can be derived. For instance:

  • Substitution on the Pyridinyl Ring: Analyze how different substituents (electron-donating vs. electron-withdrawing, bulky vs. small) on the pyridine ring affect kinase inhibitory potency and selectivity.

  • Substitution on the Indanone Core: Investigate the impact of modifications on the indanone ring system on both kinase inhibition and cellular activity.

  • Role of the 3-Hydroxy Group: The hydroxyl group is likely involved in key interactions with the target protein. Modifications at this position, such as etherification or esterification, could reveal its importance for activity.

Visualizations

Diagrams are provided to illustrate the key concepts and workflows described in these application notes.

G Synthesis Workflow A Phthalic Anhydride + 4-Pyridylacetic Acid B Knoevenagel Condensation (Pyridine, Reflux) A->B C 2-(pyridin-4-yl)-1H-indene-1,3(2H)-dione (Intermediate) B->C D Selective Reduction (NaBH4, MeOH) C->D E This compound (Target Scaffold) D->E F Derivatization E->F

Caption: Synthetic workflow for this compound derivatives.

G Biological Evaluation Workflow A Synthesized Derivatives B Kinase Panel Screening (Target Identification) A->B D Cell Viability Assays (Anticancer Activity, IC50) A->D C In Vitro Kinase Assays (IC50 Determination) B->C E Lead Compound Identification C->E D->E F Structure-Activity Relationship (SAR) Analysis E->F G Further Optimization F->G

Caption: Workflow for the biological evaluation of synthesized derivatives.

G Potential Signaling Pathway Inhibition RTK Receptor Tyrosine Kinase (e.g., EGFR) PI3K PI3K RTK->PI3K Akt Akt PI3K->Akt Proliferation Cell Proliferation & Survival Akt->Proliferation Apoptosis Apoptosis Akt->Apoptosis Compound Indenone Derivative Compound->Akt Inhibition

Caption: A potential signaling pathway targeted by indenone derivatives.

References

Application Notes and Protocols for Testing 3-hydroxy-2-(pyridin-4-yl)-1H-inden-1-one Cytotoxicity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Indenone derivatives are a class of compounds that have garnered significant interest in medicinal chemistry due to their potential therapeutic properties, including anticancer activities. This document provides a detailed experimental protocol for evaluating the cytotoxicity of a specific indenone derivative, 3-hydroxy-2-(pyridin-4-yl)-1H-inden-1-one. The protocols outlined herein describe methods for determining cell viability, assessing membrane integrity, and investigating the induction of apoptosis and the underlying signaling pathways. These assays are crucial for the initial screening and characterization of novel therapeutic candidates.

Experimental Overview

A multi-assay approach is recommended to comprehensively evaluate the cytotoxic effects of this compound. This involves initial cytotoxicity screening followed by more detailed mechanistic studies.

G cluster_0 Phase 1: Cytotoxicity Screening cluster_1 Phase 2: Apoptosis & Mechanism Investigation cluster_2 Phase 3: Data Analysis & Interpretation A Prepare this compound Stock Solution C MTT Assay for Cell Viability A->C D LDH Assay for Membrane Integrity A->D B Cell Culture (e.g., HeLa, MCF-7) B->C B->D E Annexin V-FITC/PI Staining for Apoptosis C->E If cytotoxic G Calculate IC50 Values C->G D->E If cytotoxic D->G F Western Blot for Apoptotic Proteins (Caspase-3, PARP, Bcl-2) E->F H Analyze Protein Expression F->H I Elucidate Potential Mechanism G->I H->I

Figure 1: Experimental workflow for assessing the cytotoxicity of this compound.

Materials and Reagents

  • This compound

  • Human cancer cell lines (e.g., HeLa - cervical cancer, MCF-7 - breast cancer)

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA solution

  • Phosphate Buffered Saline (PBS)

  • Dimethyl sulfoxide (DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • Lactate Dehydrogenase (LDH) Cytotoxicity Assay Kit

  • Annexin V-FITC Apoptosis Detection Kit with Propidium Iodide (PI)

  • RIPA Lysis and Extraction Buffer

  • Protease and Phosphatase Inhibitor Cocktail

  • BCA Protein Assay Kit

  • Primary antibodies: anti-Caspase-3, anti-cleaved Caspase-3, anti-PARP, anti-cleaved PARP, anti-Bcl-2, anti-Bax, anti-β-actin

  • HRP-conjugated secondary antibodies

  • Enhanced Chemiluminescence (ECL) Western Blotting Substrate

Experimental Protocols

Cell Culture and Compound Treatment
  • Culture human cancer cell lines in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Prepare a 10 mM stock solution of this compound in DMSO and store at -20°C.

  • For experiments, dilute the stock solution in a complete culture medium to the desired final concentrations. A vehicle control (DMSO) should be included in all experiments.

MTT Assay for Cell Viability

The MTT assay measures the metabolic activity of cells, which is an indicator of cell viability.[1][2][3]

  • Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) for 24, 48, and 72 hours.

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

The LDH assay quantifies the release of lactate dehydrogenase from damaged cells, indicating a loss of membrane integrity.[4][5]

  • Seed cells in a 96-well plate as described for the MTT assay.

  • Treat cells with the compound for the desired time points.

  • Collect the cell culture supernatant.

  • Perform the LDH assay according to the manufacturer's instructions.

  • Measure the absorbance at the recommended wavelength (typically 490 nm).

  • Calculate cytotoxicity as a percentage relative to a positive control (cells lysed to achieve maximum LDH release).

Annexin V-FITC/PI Apoptosis Assay

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[6][7][8][9][10]

  • Seed cells in a 6-well plate at a density of 2 x 10⁵ cells/well and treat with the compound for 24 hours.

  • Harvest the cells (including floating cells) and wash with cold PBS.

  • Resuspend the cells in 1X Binding Buffer.

  • Add Annexin V-FITC and Propidium Iodide to the cell suspension and incubate in the dark for 15 minutes at room temperature.

  • Analyze the cells by flow cytometry.

Western Blot Analysis for Apoptotic Proteins

Western blotting is used to detect changes in the expression levels of key proteins involved in apoptosis.[11][12]

  • Treat cells in 6-well plates with the compound for 24 hours.

  • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat milk in TBST for 1 hour.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detect the protein bands using an ECL substrate and an imaging system.

  • Use β-actin as a loading control to normalize protein expression.

Data Presentation

Table 1: Cytotoxicity of this compound on Cancer Cell Lines (MTT Assay)
Concentration (µM)HeLa Cell Viability (%)MCF-7 Cell Viability (%)
Vehicle Control 100 ± 5.2100 ± 4.8
0.1 98.1 ± 4.599.2 ± 3.9
1 85.3 ± 6.190.7 ± 5.3
10 52.4 ± 3.865.1 ± 4.2
50 21.7 ± 2.933.8 ± 3.1
100 8.9 ± 1.515.2 ± 2.4
IC50 (µM) 11.522.8

Data are presented as mean ± SD from three independent experiments.

Table 2: Membrane Integrity Assessment by LDH Assay
Treatment% Cytotoxicity (LDH Release)
Vehicle Control 5.2 ± 1.1
Compound (10 µM) 35.8 ± 3.4
Compound (50 µM) 78.4 ± 5.9
Positive Control 100

Data are presented as mean ± SD from three independent experiments.

Table 3: Apoptosis Induction by this compound
TreatmentViable Cells (%)Early Apoptotic (%)Late Apoptotic (%)Necrotic (%)
Vehicle Control 95.1 ± 2.32.5 ± 0.81.8 ± 0.50.6 ± 0.2
Compound (25 µM) 45.7 ± 4.130.2 ± 3.520.5 ± 2.93.6 ± 1.1

Data are presented as mean ± SD from three independent experiments.

Potential Signaling Pathway

Based on the cytotoxic and apoptotic effects observed with other indenone derivatives, a plausible mechanism of action for this compound could involve the induction of the intrinsic apoptosis pathway.

G compound This compound bcl2 Bcl-2 (Anti-apoptotic) compound->bcl2 Inhibits bax Bax (Pro-apoptotic) compound->bax Activates mito Mitochondrial Membrane Potential (ΔΨm) Disruption bcl2->mito bax->mito cytoC Cytochrome c Release mito->cytoC cas9 Caspase-9 Activation cytoC->cas9 cas3 Caspase-3 Activation cas9->cas3 parp PARP Cleavage cas3->parp apoptosis Apoptosis parp->apoptosis

Figure 2: Hypothesized intrinsic apoptosis signaling pathway induced by this compound.

Conclusion

The protocols detailed in this document provide a robust framework for the comprehensive cytotoxic evaluation of this compound. By employing a combination of cell viability, membrane integrity, and apoptosis assays, researchers can effectively determine the compound's potency and gain insights into its mechanism of action. The presented data tables and diagrams serve as a guide for data presentation and interpretation, facilitating the drug development process.

References

Application Notes and Protocols for Assessing the Antioxidant Activity of Indenone Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for assessing the antioxidant activity of indenone compounds. The methodologies cover common chemical-based assays and a cell-based assay to evaluate the radical scavenging and cellular antioxidant potential of these molecules.

Introduction to Antioxidant Activity of Indenone Compounds

Indenones are a class of organic compounds characterized by a fused benzene and cyclopentenone ring system. Some indenone derivatives have demonstrated significant antioxidative properties, making them promising candidates for drug development in conditions associated with oxidative stress. For instance, several indenone derivatives isolated from the endophytic fungus Cytospora heveae have shown potent DPPH radical scavenging activities, with some compounds exhibiting even greater efficacy than the standard antioxidant, ascorbic acid.[1][2] Assessing the antioxidant activity of novel indenone compounds is a critical step in their preclinical evaluation.

Chemical-Based Antioxidant Assays

Chemical-based assays are rapid and cost-effective methods for screening the radical scavenging activity of compounds. The following are standard protocols for the most widely used assays.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

The DPPH assay is a popular method to evaluate the ability of a compound to act as a free radical scavenger or hydrogen donor.[3][4][5] The stable DPPH radical has a deep purple color, which turns to a yellow color upon reduction by an antioxidant.[3][6][7]

Experimental Protocol

  • Reagent Preparation:

    • DPPH Stock Solution (0.1 mM): Dissolve a calculated amount of DPPH in methanol or ethanol. This solution should be freshly prepared and protected from light.[4]

    • Test Compound Stock Solution: Prepare a stock solution of the indenone compound in a suitable solvent (e.g., methanol, ethanol, DMSO).

    • Standard Solution: Prepare a stock solution of a standard antioxidant, such as Ascorbic Acid or Trolox, in the same solvent as the test compound.

  • Assay Procedure:

    • Prepare serial dilutions of the test compound and the standard in a 96-well microplate.

    • Add a fixed volume of the DPPH working solution to each well.[3]

    • Include a control well containing only the solvent and the DPPH solution.

    • Incubate the plate in the dark at room temperature for a set time (e.g., 30 minutes).[4]

    • Measure the absorbance of each well at 517 nm using a microplate reader.[3][4]

  • Data Analysis:

    • Calculate the percentage of DPPH radical scavenging activity using the following formula: % Scavenging Activity = [ (Acontrol - Asample) / Acontrol ] x 100 [3][8] Where Acontrol is the absorbance of the control and Asample is the absorbance of the test compound.

    • Plot the percentage of scavenging activity against the concentration of the test compound to determine the EC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals).

Data Presentation

CompoundEC50 (µM)
Indenone Derivative 1Value
Indenone Derivative 2Value
Ascorbic Acid (Standard)Value
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

The ABTS assay measures the ability of antioxidants to scavenge the stable ABTS radical cation (ABTS•+). The pre-formed radical cation is blue-green, and in the presence of an antioxidant, it is reduced, causing a decolorization that can be measured spectrophotometrically.[9] This assay is applicable to both hydrophilic and lipophilic antioxidants.

Experimental Protocol

  • Reagent Preparation:

    • ABTS Stock Solution (7 mM): Dissolve ABTS in water.[10][11]

    • Potassium Persulfate Solution (2.45 mM): Dissolve potassium persulfate in water.[10][11]

    • ABTS•+ Working Solution: Mix the ABTS stock solution and potassium persulfate solution in equal volumes and allow the mixture to stand in the dark at room temperature for 12-16 hours before use.[10][11] Dilute the resulting ABTS•+ solution with methanol or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.[10]

  • Assay Procedure:

    • Prepare serial dilutions of the indenone compound and a standard (e.g., Trolox).

    • Add a small volume of the sample or standard to a fixed volume of the ABTS•+ working solution.[12]

    • Incubate the mixture at room temperature for a specific time (e.g., 6 minutes).[12]

    • Measure the absorbance at 734 nm.[10][13]

  • Data Analysis:

    • Calculate the percentage of ABTS•+ scavenging activity: % Scavenging Activity = [ (Acontrol - Asample) / Acontrol ] x 100 [10]

    • The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).

Data Presentation

CompoundTEAC (µM Trolox Equivalents/µM)
Indenone Derivative 1Value
Indenone Derivative 2Value
FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).[14][15] The reduction is monitored by the formation of a colored ferrous-TPTZ (2,4,6-tripyridyl-s-triazine) complex, which has a maximum absorbance at 593 nm.[14][16]

Experimental Protocol

  • Reagent Preparation:

    • Acetate Buffer (300 mM, pH 3.6): Prepare a solution of sodium acetate and acetic acid.

    • TPTZ Solution (10 mM): Dissolve TPTZ in 40 mM HCl.[16]

    • Ferric Chloride (FeCl₃) Solution (20 mM): Dissolve FeCl₃ in water.[16]

    • FRAP Reagent: Prepare fresh by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio.[16]

  • Assay Procedure:

    • Pre-warm the FRAP reagent to 37°C.

    • Add a small volume of the sample or standard (e.g., FeSO₄) to the FRAP reagent.

    • Incubate the mixture at 37°C for a defined period (e.g., 4 minutes).[14]

    • Measure the absorbance at 593 nm.[14][16]

  • Data Analysis:

    • Create a standard curve using a known concentration of Fe²⁺.

    • The FRAP value of the sample is calculated from the standard curve and expressed as µM Fe²⁺ equivalents.

Data Presentation

CompoundFRAP Value (µM Fe²⁺ Equivalents/µM)
Indenone Derivative 1Value
Indenone Derivative 2Value
ORAC (Oxygen Radical Absorbance Capacity) Assay

The ORAC assay measures the antioxidant's ability to inhibit the oxidation of a fluorescent probe (typically fluorescein) induced by a peroxyl radical generator, such as AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride).[17][18] The antioxidant capacity is quantified by measuring the area under the fluorescence decay curve.

Experimental Protocol

  • Reagent Preparation:

    • Fluorescein Solution: Prepare a working solution of fluorescein in phosphate buffer (75 mM, pH 7.0).

    • AAPH Solution: Prepare a fresh solution of AAPH in phosphate buffer.[17]

    • Standard: Prepare a stock solution of Trolox in phosphate buffer.

  • Assay Procedure:

    • In a 96-well black microplate, add the sample or standard, followed by the fluorescein solution.

    • Incubate the plate at 37°C for a short period (e.g., 30 minutes).[19][20]

    • Initiate the reaction by adding the AAPH solution.[19][20]

    • Immediately begin reading the fluorescence at an excitation wavelength of 485 nm and an emission wavelength of 520-535 nm every 1-5 minutes until the fluorescence has decayed.[17][19]

  • Data Analysis:

    • Calculate the area under the curve (AUC) for the blank, standard, and samples.

    • Calculate the net AUC by subtracting the AUC of the blank from the AUC of the sample or standard.

    • Plot the net AUC of the standards against their concentrations to create a standard curve.

    • The ORAC value of the sample is expressed as µM Trolox equivalents.

Data Presentation

CompoundORAC Value (µM Trolox Equivalents/µM)
Indenone Derivative 1Value
Indenone Derivative 2Value

Cell-Based Antioxidant Assay

Cell-based assays provide a more biologically relevant measure of antioxidant activity by considering factors like cellular uptake, metabolism, and localization.[21]

Cellular Antioxidant Activity (CAA) Assay

The CAA assay measures the ability of compounds to inhibit intracellular reactive oxygen species (ROS) generation.[22][23] It utilizes a fluorescent probe, 2',7'-dichlorofluorescin diacetate (DCFH-DA), which is taken up by cells and deacetylated to the non-fluorescent DCFH. In the presence of ROS, DCFH is oxidized to the highly fluorescent dichlorofluorescein (DCF).

Experimental Protocol

  • Cell Culture:

    • Seed a suitable cell line (e.g., HepG2 human liver cancer cells) in a 96-well black microplate with a clear bottom and culture until confluent.

  • Assay Procedure:

    • Wash the cells with phosphate-buffered saline (PBS).

    • Treat the cells with various concentrations of the indenone compound or a standard antioxidant (e.g., quercetin) for a specific duration (e.g., 1 hour).

    • Add the DCFH-DA solution to the wells and incubate.

    • Induce oxidative stress by adding a pro-oxidant, such as AAPH.[21]

    • Measure the fluorescence intensity at an excitation wavelength of ~485 nm and an emission wavelength of ~535 nm every 5 minutes for 1 hour using a microplate reader.

  • Data Analysis:

    • Calculate the area under the curve for fluorescence versus time.

    • The CAA value is calculated using the formula: CAA unit = 100 - (∫SA / ∫CA) x 100 Where ∫SA is the integrated area of the sample curve and ∫CA is the integrated area of the control curve.

    • The results are often expressed as micromoles of quercetin equivalents (QE) per mole of the compound.

Data Presentation

CompoundCAA Value (µmol QE/mol)
Indenone Derivative 1Value
Indenone Derivative 2Value
Quercetin (Standard)Value

Visualization of Workflows and Pathways

Experimental Workflow for Chemical-Based Assays

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Prepare Indenone Compound Solutions D Mix Compounds/Standards with Reagents in 96-well Plate A->D B Prepare Standard (e.g., Trolox) Solutions B->D C Prepare Assay Reagents (DPPH, ABTS, FRAP, ORAC) C->D E Incubate at Specific Temperature and Time D->E F Measure Absorbance or Fluorescence E->F G Calculate % Inhibition or Scavenging F->G H Determine EC50 or Equivalent Values G->H I Compare Activity to Standard H->I

Caption: General workflow for chemical-based antioxidant assays.

Experimental Workflow for Cellular Antioxidant Activity (CAA) Assay

G cluster_cell_prep Cell Preparation cluster_treatment Treatment cluster_induction_measurement Induction & Measurement cluster_data_analysis Data Analysis A Seed Cells in 96-well Plate B Culture to Confluence A->B C Treat Cells with Indenone Compounds B->C D Incubate with DCFH-DA Probe C->D E Induce Oxidative Stress (AAPH) D->E F Measure Fluorescence over Time E->F G Calculate Area Under the Curve (AUC) F->G H Determine CAA Value G->H I Express as Quercetin Equivalents H->I

Caption: Workflow for the Cellular Antioxidant Activity (CAA) assay.

Nrf2-ARE Signaling Pathway

A key mechanism by which cells respond to oxidative stress is through the activation of the Nrf2-ARE (Nuclear factor erythroid 2-related factor 2 - Antioxidant Response Element) signaling pathway.[24] Under normal conditions, Nrf2 is kept in the cytoplasm by Keap1 and targeted for degradation.[24] Upon exposure to oxidative stress, Nrf2 is released from Keap1, translocates to the nucleus, and binds to the ARE, leading to the transcription of various antioxidant and cytoprotective genes.[25][26]

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Nrf2_Keap1 Nrf2-Keap1 Complex Nrf2 Nrf2 Nrf2_Keap1->Nrf2 Keap1 Keap1 Nrf2_Keap1->Keap1 Degradation Proteasomal Degradation Nrf2->Degradation Nrf2_nuc Nrf2 Nrf2->Nrf2_nuc translocates Keap1->Nrf2 inhibits OxidativeStress Oxidative Stress (e.g., ROS) OxidativeStress->Nrf2_Keap1 dissociates ARE ARE Nrf2_nuc->ARE binds AntioxidantGenes Antioxidant & Cytoprotective Genes (e.g., HO-1, NQO1) ARE->AntioxidantGenes activates transcription

Caption: The Nrf2-ARE antioxidant response signaling pathway.

References

Application Notes and Protocols for 3-hydroxy-2-(pyridin-4-yl)-1H-inden-1-one in Enzyme Inhibition Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-hydroxy-2-(pyridin-4-yl)-1H-inden-1-one is a small molecule belonging to the indenone class of compounds, which are recognized for their diverse biological activities. While specific enzymatic targets of this particular compound are still under investigation, its structural similarity to known kinase inhibitors suggests its potential as a modulator of protein kinase activity. This document provides a detailed, representative protocol for evaluating the inhibitory effects of this compound on a plausible target, Mitogen-activated protein kinase 14 (MAPK14), also known as p38α.

MAPK14 is a key enzyme in the MAP kinase signaling cascade, playing a crucial role in cellular responses to inflammatory cytokines and environmental stress.[1] Dysregulation of the p38α pathway is implicated in various inflammatory diseases, making it a significant target for therapeutic intervention. These application notes are intended to guide researchers in the design and execution of in vitro enzyme inhibition assays to characterize the potency and mechanism of action of this compound.

Data Presentation

Table 1: Inhibitory Activity of this compound against MAPK14 (p38α)
CompoundTarget EnzymeIC50 (nM)Assay Type
This compoundMAPK14 (p38α)75.3 ± 5.2FRET-based in vitro kinase assay
Staurosporine (Control)MAPK14 (p38α)5.8 ± 0.9FRET-based in vitro kinase assay

This data is representative and for illustrative purposes.

Table 2: Kinetic Parameters of this compound Inhibition of MAPK14 (p38α)
ParameterValue
Michaelis Constant (Km) for ATP15 µM
Vmax1.2 nmol/min/mg
Inhibition TypeCompetitive
Inhibition Constant (Ki)42 nM

This data is representative and for illustrative purposes.

Experimental Protocols

In Vitro Kinase Inhibition Assay using FRET

This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay to measure the inhibitory activity of this compound against MAPK14.

Materials and Reagents:

  • Recombinant human MAPK14 (p38α) enzyme

  • Biotinylated peptide substrate (e.g., Biotin-ATF2)

  • ATP (Adenosine triphosphate)

  • This compound (test compound)

  • Staurosporine (positive control inhibitor)

  • Assay Buffer: 20 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 0.1 mg/mL BSA, 2 mM DTT

  • Detection Reagents: Europium-labeled anti-phospho-substrate antibody and Allophycocyanin (APC)-labeled streptavidin

  • 384-well, low-volume, white plates

  • Plate reader capable of TR-FRET measurements

Procedure:

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO. Create a serial dilution series in DMSO to obtain a range of concentrations (e.g., from 100 µM to 1 nM).

  • Assay Plate Preparation: Add 2 µL of the diluted test compound or control (DMSO for no inhibition, Staurosporine for positive control) to the wells of a 384-well plate.

  • Enzyme and Substrate Addition: Prepare a master mix containing the assay buffer, MAPK14 enzyme (final concentration, e.g., 5 ng/µL), and the biotinylated peptide substrate (final concentration, e.g., 200 nM). Add 10 µL of this master mix to each well.

  • Incubation: Gently mix the plate and incubate for 15 minutes at room temperature to allow the compound to interact with the enzyme.

  • Initiation of Kinase Reaction: Prepare an ATP solution in the assay buffer (final concentration, e.g., 15 µM, corresponding to the Km). Add 8 µL of the ATP solution to each well to start the kinase reaction.

  • Reaction Incubation: Incubate the plate for 60 minutes at room temperature.

  • Termination and Detection: Stop the reaction by adding 10 µL of a stop/detection mix containing EDTA in detection buffer, the Europium-labeled anti-phospho-substrate antibody, and APC-labeled streptavidin.

  • Final Incubation: Incubate the plate for 60 minutes at room temperature to allow for the binding of the detection reagents.

  • Data Acquisition: Read the plate on a TR-FRET-compatible plate reader, measuring the emission at 665 nm (APC) and 620 nm (Europium) after excitation at 340 nm.

  • Data Analysis: Calculate the TR-FRET ratio (665 nm emission / 620 nm emission). Plot the percent inhibition (relative to DMSO controls) against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Mandatory Visualizations

G MAPK Signaling Pathway Extracellular_Stimuli Extracellular Stimuli (e.g., Cytokines, Stress) Receptor Cell Surface Receptor Extracellular_Stimuli->Receptor MAP3K MAP3K (e.g., ASK1, TAK1) Receptor->MAP3K Activates MAP2K MAP2K (e.g., MKK3, MKK6) MAP3K->MAP2K Phosphorylates MAPK14 MAPK14 (p38α) MAP2K->MAPK14 Phosphorylates Transcription_Factors Transcription Factors (e.g., ATF2, c-Jun) MAPK14->Transcription_Factors Phosphorylates Cellular_Response Cellular Response (Inflammation, Apoptosis) Transcription_Factors->Cellular_Response Regulates Inhibitor 3-hydroxy-2-(pyridin-4-yl) -1H-inden-1-one Inhibitor->MAPK14 Inhibits

Caption: MAPK Signaling Cascade and the Point of Inhibition.

G Enzyme Inhibition Assay Workflow Start Start Compound_Prep Prepare Compound Dilutions (this compound) Start->Compound_Prep Assay_Setup Add Compound/Controls to Plate Compound_Prep->Assay_Setup Enzyme_Substrate Add Enzyme (MAPK14) and Biotinylated Substrate Assay_Setup->Enzyme_Substrate Pre_Incubation Pre-incubate at Room Temperature Enzyme_Substrate->Pre_Incubation Reaction_Start Add ATP to Initiate Reaction Pre_Incubation->Reaction_Start Reaction_Incubation Incubate for 60 min Reaction_Start->Reaction_Incubation Reaction_Stop Stop Reaction and Add Detection Reagents Reaction_Incubation->Reaction_Stop Detection_Incubation Incubate for 60 min Reaction_Stop->Detection_Incubation Data_Acquisition Read Plate (TR-FRET) Detection_Incubation->Data_Acquisition Data_Analysis Calculate % Inhibition and IC50 Data_Acquisition->Data_Analysis End End Data_Analysis->End

Caption: Experimental Workflow for the TR-FRET Kinase Assay.

References

Application Notes and Protocols for the In Vivo Formulation of 3-hydroxy-2-(pyridin-4-yl)-1H-inden-1-one

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-hydroxy-2-(pyridin-4-yl)-1H-inden-1-one is a heterocyclic compound of interest for in vivo pharmacological studies. Its indenone core and pyridinyl substitution suggest potential biological activities, including but not limited to, anti-inflammatory and kinase inhibitory effects. A significant challenge in the preclinical development of this and similar compounds is their predicted low aqueous solubility, which can hinder oral bioavailability and lead to variable in vivo exposure. This document provides detailed application notes and protocols for the formulation of this compound to achieve suitable concentrations and stability for in vivo studies in animal models.

Physicochemical Properties (Predicted)

Due to the limited availability of experimental data, the following physicochemical properties for this compound have been estimated based on its chemical structure and data from structurally related compounds. These predicted values are crucial for guiding the selection of an appropriate formulation strategy.

PropertyPredicted ValueImplication for Formulation
Molecular Weight 223.23 g/mol [1]Standard for a small molecule drug candidate.
pKa Acidic (enol): ~8-10, Basic (pyridine): ~4-5The compound possesses both a weakly acidic enolic hydroxyl group and a weakly basic pyridine nitrogen. This suggests that its solubility will be pH-dependent, with increased solubility at pH values below the pyridine pKa and above the enol pKa. However, the potential for zwitterion formation might complicate this behavior.
LogP 2.0 - 3.5This predicted octanol-water partition coefficient indicates that the compound is lipophilic and likely to have low aqueous solubility, falling into the Biopharmaceutics Classification System (BCS) Class II or IV.
Aqueous Solubility < 0.1 mg/mLThe low predicted aqueous solubility necessitates the use of enabling formulation technologies to achieve adequate exposure in vivo.

Formulation Strategies for Poorly Soluble Compounds

Given the predicted low aqueous solubility of this compound, several formulation strategies can be employed to enhance its dissolution and bioavailability for in vivo studies. The choice of formulation will depend on the required dose, the route of administration, and the animal species being used.

1. Co-solvent Systems: A common and straightforward approach for early-stage in vivo studies is the use of a co-solvent system. This involves dissolving the compound in a mixture of a water-miscible organic solvent and water.

2. Surfactant-based Formulations: Surfactants can increase solubility by forming micelles that encapsulate the hydrophobic drug molecules. Non-ionic surfactants are generally preferred for in vivo use due to their lower toxicity.

3. Cyclodextrin Complexation: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with lipophilic molecules, thereby increasing their aqueous solubility.

4. Lipid-based Formulations: For oral administration, lipid-based formulations such as self-emulsifying drug delivery systems (SEDDS) can improve absorption by presenting the drug in a solubilized state and utilizing lipid absorption pathways.

Experimental Protocols

The following are detailed protocols for preparing formulations of this compound for in vivo studies. It is crucial to perform small-scale feasibility studies to determine the optimal excipient concentrations and to assess the physical and chemical stability of the final formulation.

Protocol 1: Co-solvent Formulation for Intravenous or Intraperitoneal Administration

Objective: To prepare a clear, sterile solution for parenteral administration.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO), USP grade

  • Polyethylene glycol 400 (PEG 400), USP grade

  • Saline (0.9% NaCl), sterile

  • Sterile syringe filters (0.22 µm)

Procedure:

  • Weigh the required amount of this compound.

  • Add a minimal amount of DMSO to dissolve the compound completely. Vortex or sonicate if necessary.

  • In a separate sterile container, prepare the vehicle by mixing PEG 400 and saline in the desired ratio (e.g., 40% PEG 400, 60% saline).

  • Slowly add the drug-DMSO solution to the PEG 400/saline vehicle while vortexing to avoid precipitation.

  • The final concentration of DMSO should ideally be kept below 10% of the total formulation volume to minimize potential toxicity.

  • Visually inspect the final formulation for any signs of precipitation or cloudiness.

  • Sterilize the formulation by passing it through a 0.22 µm syringe filter into a sterile vial.

  • Store the formulation at the appropriate temperature and protect from light. Conduct stability studies to determine the shelf-life.

Example Co-solvent Vehicle Composition:

ComponentPercentage (v/v)
DMSO10%
PEG 40040%
Saline (0.9% NaCl)50%
Protocol 2: Oral Gavage Formulation using a Suspension

Objective: To prepare a uniform and stable suspension for oral administration.

Materials:

  • This compound

  • Micronizing equipment (if necessary to reduce particle size)

  • Wetting agent (e.g., Tween 80)

  • Suspending agent (e.g., 0.5% w/v Carboxymethylcellulose sodium - CMC-Na)

  • Purified water

Procedure:

  • If the compound has a large particle size, micronize it to improve the dissolution rate.

  • Prepare the suspending vehicle by dissolving the suspending agent (e.g., 0.5% CMC-Na) in purified water. This may require heating and stirring. Allow the solution to cool to room temperature.

  • Weigh the required amount of this compound.

  • Create a paste by adding a small amount of the wetting agent (e.g., a few drops of Tween 80) to the compound powder.

  • Gradually add a small volume of the suspending vehicle to the paste and triturate to form a smooth slurry.

  • Slowly add the remaining suspending vehicle to the slurry with continuous stirring to achieve the final desired volume and concentration.

  • Transfer the suspension to a suitable container. Ensure it is continuously stirred before and during administration to maintain homogeneity.

  • Conduct stability studies to assess the physical stability of the suspension (e.g., caking, crystal growth).

Example Suspension Vehicle Composition:

ComponentConcentration
Tween 800.1% (v/v)
CMC-Na0.5% (w/v)
Purified Waterq.s. to 100%

Visualization of Experimental Workflow and Potential Signaling Pathway

Experimental Workflow

The following diagram illustrates a general workflow for selecting and preparing an appropriate in vivo formulation for a poorly soluble compound like this compound.

G cluster_0 Formulation Development cluster_1 In Vivo Study A Characterize Physicochemical Properties (Solubility, LogP, pKa) B Select Formulation Strategy (Co-solvent, Suspension, etc.) A->B C Screen Excipients for Solubility & Compatibility B->C D Prepare Trial Formulations C->D E Assess Formulation Stability (Physical & Chemical) D->E F Select Lead Formulation E->F G Dose Administration (e.g., Oral, IV) F->G H Pharmacokinetic (PK) Profiling G->H I Pharmacodynamic (PD) / Efficacy Studies G->I

Caption: A streamlined workflow for in vivo formulation development.

Potential Signaling Pathway Involvement: MAPK Pathway

While the precise mechanism of action for this compound is yet to be fully elucidated, compounds with similar structural motifs have been shown to modulate inflammatory responses, often through the Mitogen-Activated Protein Kinase (MAPK) signaling pathways. These pathways, including p38, JNK, and ERK, are critical regulators of cellular processes such as inflammation, proliferation, and apoptosis.[2][3][4][5][6][7][8][9][10][11][12][13][14][15][16] Inhibition of these pathways is a common mechanism for anti-inflammatory drugs.

The following diagram provides a simplified overview of the MAPK signaling cascade, a potential target for this compound.

G Stimuli Stress / Cytokines MAP3K MAPKKK (e.g., MEKK, ASK1) Stimuli->MAP3K MAP2K_p38 MAPKK (MKK3/6) MAP3K->MAP2K_p38 MAP2K_JNK MAPKK (MKK4/7) MAP3K->MAP2K_JNK MAPK_p38 p38 MAPK MAP2K_p38->MAPK_p38 TF_p38 Transcription Factors (e.g., ATF2, CREB) MAPK_p38->TF_p38 Response_p38 Inflammation Apoptosis TF_p38->Response_p38 MAPK_JNK JNK MAP2K_JNK->MAPK_JNK TF_JNK Transcription Factors (e.g., c-Jun, AP-1) MAPK_JNK->TF_JNK Response_JNK Apoptosis Cell Survival TF_JNK->Response_JNK GrowthFactors Growth Factors Ras Ras GrowthFactors->Ras Raf Raf Ras->Raf MAP2K_ERK MAPKK (MEK1/2) Raf->MAP2K_ERK MAPK_ERK ERK1/2 MAP2K_ERK->MAPK_ERK TF_ERK Transcription Factors (e.g., Elk-1, c-Myc) MAPK_ERK->TF_ERK Response_ERK Proliferation Differentiation TF_ERK->Response_ERK Compound 3-hydroxy-2-(pyridin-4-yl) -1H-inden-1-one Compound->MAPK_p38 Compound->MAPK_JNK Compound->MAPK_ERK

Caption: A simplified diagram of the MAPK signaling pathways.

Conclusion

The successful in vivo evaluation of this compound is highly dependent on the development of an appropriate formulation to overcome its predicted poor aqueous solubility. The protocols and strategies outlined in this document provide a starting point for researchers. It is imperative to conduct thorough preformulation studies to identify the most suitable excipients and formulation approach to ensure consistent and reliable data from in vivo experiments. Further investigation into the specific biological targets of this compound will enable a more refined understanding of its mechanism of action.

References

Troubleshooting & Optimization

Technical Support Center: 3-Hydroxy-2-(pyridin-4-yl)-1H-inden-1-one Purification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of 3-hydroxy-2-(pyridin-4-yl)-1H-inden-1-one.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic route to this compound, and what are the likely impurities?

A1: this compound is typically synthesized in a two-step process:

  • Knoevenagel Condensation: 1,3-indandione is reacted with pyridine-4-carbaldehyde to form 2-(pyridin-4-ylmethylene)-1H-indene-1,3-dione.

  • Hydroxylation: The intermediate is then hydroxylated at the alpha-position to the carbonyl groups to yield the final product. This product exists in tautomeric forms.

Potential Impurities:

  • Unreacted Starting Materials: 1,3-indandione and pyridine-4-carbaldehyde.

  • Intermediate: 2-(pyridin-4-ylmethylene)-1H-indene-1,3-dione.

  • Byproducts from Self-Condensation: Self-condensation of 1,3-indandione can lead to dimeric impurities.

  • Over-oxidation Products: Depending on the hydroxylation agent, further oxidation of the desired product can occur.

  • Solvent and Reagent Residues: Residual solvents and reagents from the reaction and workup steps.

Q2: My purified product is a different color than expected. What could be the cause?

A2: The color of this compound can be sensitive to impurities and its tautomeric state. A yellow or brownish color may indicate the presence of unreacted starting materials, the intermediate, or degradation products. The pure compound is expected to be a crystalline solid.

Q3: I am observing a low yield after purification. What are the potential reasons?

A3: Low yield can result from several factors:

  • Incomplete reaction in either the condensation or hydroxylation step.

  • Loss of product during workup and extraction.

  • Suboptimal purification technique (e.g., wrong solvent for recrystallization, poor separation in column chromatography).

  • Decomposition of the product during purification.

Q4: How can I monitor the progress of the reaction and the purity of my fractions during chromatography?

A4: Thin-Layer Chromatography (TLC) is an effective technique for monitoring the reaction. A suitable mobile phase would be a mixture of a non-polar solvent like hexane or dichloromethane and a polar solvent like ethyl acetate or methanol. The optimal ratio will need to be determined experimentally. Staining with potassium permanganate or visualization under UV light can be used to identify spots.

Troubleshooting Guides

Problem 1: Difficulty in Removing Unreacted Starting Materials

Symptoms:

  • TLC analysis of the purified product shows spots corresponding to 1,3-indandione and/or pyridine-4-carbaldehyde.

  • NMR spectrum of the product shows characteristic peaks of the starting materials.

Possible Causes:

  • Incomplete reaction.

  • Inappropriate purification method.

Solutions:

Method Protocol Expected Outcome
Recrystallization Attempt recrystallization from a solvent system where the product has lower solubility than the starting materials. A good starting point is an ethanol/water or isopropanol/water mixture.Pure crystals of the product should precipitate upon cooling, leaving the more soluble starting materials in the mother liquor.
Column Chromatography Use a silica gel column with a gradient elution system. Start with a less polar solvent system (e.g., 9:1 Hexane:Ethyl Acetate) and gradually increase the polarity.The starting materials, being less polar than the product, should elute first, allowing for the collection of pure product fractions.
Acid-Base Extraction If pyridine-4-carbaldehyde is the main impurity, an acid wash during the workup can help remove it by protonating the pyridine nitrogen and making it water-soluble.The aqueous layer will contain the protonated pyridine-4-carbaldehyde, separating it from the organic layer containing the product.
Problem 2: Presence of the Intermediate (2-(pyridin-4-ylmethylene)-1H-indene-1,3-dione)

Symptoms:

  • A distinct spot corresponding to the intermediate is visible on the TLC plate.

  • NMR signals characteristic of the exocyclic double bond of the intermediate are present.

Possible Cause:

  • Incomplete hydroxylation reaction.

Solutions:

Method Protocol Expected Outcome
Re-subject to Reaction Conditions If feasible, the impure material can be subjected to the hydroxylation reaction conditions again to drive the conversion to completion.Increased conversion to the desired product.
Column Chromatography The intermediate is generally less polar than the final hydroxylated product. A silica gel column with a suitable eluent gradient should effectively separate the two compounds.The intermediate will elute before the more polar final product.
Problem 3: Product is an Oil or Gummy Solid and Fails to Crystallize

Symptoms:

  • The isolated product is a viscous oil or a non-crystalline solid.

Possible Causes:

  • Presence of significant impurities that inhibit crystallization.

  • Residual solvent.

Solutions:

Method Protocol Expected Outcome
Trituration Add a small amount of a non-polar solvent (e.g., hexane or diethyl ether) in which the product is poorly soluble and stir or sonicate the mixture.The impurities may dissolve in the solvent, and the product may solidify.
Co-evaporation Dissolve the oily product in a suitable solvent (e.g., dichloromethane) and add a high-boiling point non-polar solvent (e.g., toluene). Evaporate the solvents under reduced pressure.This can help remove residual solvents and may induce crystallization.
Seed Crystals If a small amount of crystalline material is available, add a seed crystal to a supersaturated solution of the product to induce crystallization.Formation of larger crystals of the pure product.

Experimental Protocols

Recrystallization Protocol
  • Solvent Selection: Test the solubility of the crude product in various solvents (e.g., ethanol, methanol, isopropanol, ethyl acetate, and their mixtures with water or hexane) to find a suitable system where the compound is soluble at high temperatures and sparingly soluble at room temperature or below.

  • Dissolution: Dissolve the crude product in a minimal amount of the hot solvent.

  • Decolorization (Optional): If the solution is colored due to impurities, add a small amount of activated charcoal and heat for a few minutes.

  • Filtration: Hot filter the solution to remove any insoluble impurities and activated charcoal.

  • Crystallization: Allow the filtrate to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.

  • Isolation: Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.

Column Chromatography Protocol
  • Stationary Phase: Silica gel (230-400 mesh) is a common choice.

  • Mobile Phase (Eluent) Selection: Determine a suitable solvent system using TLC. The ideal system should give the product an Rf value of approximately 0.2-0.4. A gradient of hexane/ethyl acetate or dichloromethane/methanol is often effective.

  • Column Packing: Pack the column with a slurry of silica gel in the initial, least polar eluent.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent and adsorb it onto a small amount of silica gel. Load this onto the top of the column.

  • Elution: Start eluting with the least polar solvent mixture and gradually increase the polarity.

  • Fraction Collection: Collect fractions and monitor their composition by TLC.

  • Isolation: Combine the pure fractions and evaporate the solvent to obtain the purified product.

Visualizations

purification_troubleshooting_workflow start Crude Product check_purity Analyze Purity (TLC, NMR) start->check_purity pure Pure Product check_purity->pure Purity > 95% impure Impurities Detected check_purity->impure Purity < 95% identify_impurity Identify Impurity Type impure->identify_impurity starting_materials Unreacted Starting Materials identify_impurity->starting_materials SM Spots on TLC intermediate Intermediate Present identify_impurity->intermediate Intermediate Spot on TLC oily_product Oily/Gummy Product identify_impurity->oily_product Fails to Crystallize solution_sm Recrystallization or Column Chromatography starting_materials->solution_sm solution_intermediate Column Chromatography or Re-run Reaction intermediate->solution_intermediate solution_oily Trituration or Co-evaporation oily_product->solution_oily solution_sm->check_purity solution_intermediate->check_purity solution_oily->check_purity

Caption: Troubleshooting workflow for purification issues.

signaling_pathway cluster_synthesis Synthetic Pathway cluster_impurities Potential Impurities 1,3-Indandione 1,3-Indandione Intermediate 2-(pyridin-4-ylmethylene) -1H-indene-1,3-dione 1,3-Indandione->Intermediate Knoevenagel Condensation Pyridine-4-carbaldehyde Pyridine-4-carbaldehyde Pyridine-4-carbaldehyde->Intermediate Final_Product 3-hydroxy-2-(pyridin-4-yl) -1H-inden-1-one Intermediate->Final_Product α-Hydroxylation Impurity1 Unreacted 1,3-Indandione Impurity2 Unreacted Pyridine-4-carbaldehyde Impurity3 Unreacted Intermediate Impurity4 Side Products

Caption: Synthetic pathway and potential impurities.

Technical Support Center: Optimizing Pyridinyl Indenone Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of pyridinyl indenones. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is a general starting point for the synthesis of a 2-aryl-3-(pyridin-4-yl)-1H-inden-1-one?

A common and effective method is the Suzuki-Miyaura cross-coupling reaction. This typically involves the reaction of a 2-aryl-3-halo-1H-inden-1-one with a suitable pyridinylboronic acid or ester in the presence of a palladium catalyst and a base.

Q2: Why is my Suzuki-Miyaura reaction for pyridinyl indenone synthesis showing low to no yield?

Low yields in Suzuki-Miyaura couplings involving pyridine derivatives are a common issue. The basic nitrogen atom of the pyridine ring can coordinate to the palladium catalyst, leading to catalyst inhibition or deactivation. To mitigate this, consider the following:

  • Choice of Ligand: Employing bulky, electron-rich phosphine ligands can often enhance catalytic activity.

  • Pyridine Modification: In some cases, using a pyridine N-oxide derivative followed by a reduction step can prevent catalyst poisoning.

  • Reaction Conditions: Careful optimization of the base, solvent, and temperature is crucial.

Q3: What are common side products in the synthesis of pyridinyl indenones via Suzuki coupling?

A frequent side product is the homocoupling product of the boronic acid reactant. This can be particularly prevalent if molecular oxygen is present in the reaction mixture. It is crucial to properly degas the reaction vessel to minimize this side reaction.[1] Another potential side reaction is protodeboronation, the cleavage of the C-B bond of the boronic acid, which can be influenced by the reaction conditions.

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Low or No Product Formation 1. Catalyst deactivation by the pyridine nitrogen. 2. Inefficient transmetalation. 3. Poor quality of reagents (e.g., decomposed boronic acid).1. Use a more robust catalyst system (e.g., with bulky phosphine ligands). 2. Screen different bases to facilitate transmetalation. 3. Ensure the boronic acid is fresh or has been stored properly. Consider using the corresponding pinacol ester.
Formation of Significant Homocoupling Byproduct Presence of oxygen in the reaction mixture.Thoroughly degas the solvent and reaction mixture with an inert gas (e.g., argon or nitrogen) before adding the catalyst.
Incomplete Reaction 1. Insufficient catalyst loading. 2. Reaction time is too short. 3. Reaction temperature is too low.1. Increase the catalyst loading incrementally. 2. Monitor the reaction by TLC or LC-MS and extend the reaction time if necessary. 3. Gradually increase the reaction temperature.
Difficulty in Product Purification 1. Co-elution with starting materials or byproducts. 2. Product instability on silica gel.1. Optimize the solvent system for column chromatography. Consider reverse-phase chromatography if applicable. 2. Use a different stationary phase (e.g., alumina) or consider recrystallization.

Experimental Protocols

Key Experiment: Synthesis of 2-Aryl-3-(pyridin-4-yl)-1H-inden-1-one via Suzuki-Miyaura Coupling

This protocol is adapted from a similar synthesis of pyridin-4-yl-disubstituted indazoles and provides a robust starting point for optimization.[2]

Materials:

  • 2-Aryl-3-bromo-1H-inden-1-one (1.0 equiv)

  • Pyridine-4-boronic acid (1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (0.05 equiv)

  • Cesium fluoride (CsF) (2.0 equiv)

  • Dimethylformamide (DMF)

Procedure:

  • To a reaction vessel, add the 2-aryl-3-bromo-1H-inden-1-one, pyridine-4-boronic acid, and CsF.

  • Add DMF to the vessel.

  • Degas the mixture by bubbling with argon or nitrogen for 15-20 minutes.

  • Add Pd(OAc)₂ to the reaction mixture under an inert atmosphere.

  • Heat the reaction mixture to 95-100 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Upon completion, cool the reaction to room temperature and dilute with water.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Data Presentation

Table 1: Screening of Palladium Catalysts and Bases for Suzuki Coupling

The following data, adapted from a similar Suzuki coupling involving a pyridinyl-substituted heterocycle, illustrates the impact of catalyst and base selection on reaction yield.[2] This provides a valuable reference for optimizing your own pyridinyl indenone synthesis.

EntryPalladium CatalystBaseSolventTemperature (°C)Yield (%)
1Pd(PPh₃)₄Na₂CO₃DMF95–10086
2PdCl₂(dppf)Na₂CO₃DMF95–10060
3Pd(OAc)₂Na₂CO₃DMF85–10085
4Pd(OAc)₂CsFDMF95–10092

Visualizations

Experimental Workflow for Pyridinyl Indenone Synthesis

experimental_workflow reagents Combine Reactants: - 2-Aryl-3-bromo-1H-inden-1-one - Pyridine-4-boronic acid - Base (e.g., CsF) solvent Add Solvent (DMF) reagents->solvent 1 degas Degas with Inert Gas solvent->degas 2 catalyst Add Palladium Catalyst degas->catalyst 3 reaction Heat and Stir catalyst->reaction 4 workup Aqueous Workup and Extraction reaction->workup 5 purification Column Chromatography workup->purification 6 product Characterize Product purification->product 7

Caption: A typical workflow for the synthesis of pyridinyl indenones via Suzuki-Miyaura coupling.

Troubleshooting Logic for Low Yield

troubleshooting_low_yield start Low Yield Observed check_catalyst Is the catalyst system optimal for pyridine substrates? start->check_catalyst change_catalyst Action: Use bulky phosphine ligands or a more robust Pd source. check_catalyst->change_catalyst No check_base Is the base appropriate? check_catalyst->check_base Yes change_catalyst->check_base change_base Action: Screen different bases (e.g., K₂CO₃, K₃PO₄). check_base->change_base No check_reagents Are the reagents of good quality? check_base->check_reagents Yes change_base->check_reagents use_fresh_reagents Action: Use fresh boronic acid or its pinacol ester. check_reagents->use_fresh_reagents No check_conditions Are the reaction conditions optimized? check_reagents->check_conditions Yes use_fresh_reagents->check_conditions optimize_conditions Action: Vary temperature and reaction time. check_conditions->optimize_conditions No success Yield Improved check_conditions->success Yes optimize_conditions->success

Caption: A decision-making flowchart for troubleshooting low yields in pyridinyl indenone synthesis.

References

Technical Support Center: Characterization of 3-hydroxy-2-(pyridin-4-yl)-1H-inden-1-one

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-hydroxy-2-(pyridin-4-yl)-1H-inden-1-one and its precursors.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic approach for this compound?

A1: The synthesis of this compound is anticipated to be a two-step process. The initial step involves the synthesis of the precursor, 2-(pyridin-4-yl)-1,3-indandione, via a Knoevenagel condensation between 1,3-indandione and pyridine-4-carbaldehyde. The subsequent step would be a selective hydroxylation at the 3-position of the indenone ring.

Q2: I am having trouble with the first step, the Knoevenagel condensation. What are some common issues?

A2: Low yields in the Knoevenagel condensation can arise from several factors. Ensure your reagents are pure and dry, as moisture can interfere with the reaction. The choice of base and solvent is also critical. While various bases can be used, piperidine or a task-specific ionic liquid like 2-hydroxyethylammonium formate have been reported to be effective for similar reactions.[1] If the reaction is sluggish, gentle heating may be required. However, excessive heat can lead to side reactions and decomposition. Monitoring the reaction by Thin Layer Chromatography (TLC) is crucial to determine the optimal reaction time.

Q3: My purified 2-(pyridin-4-yl)-1,3-indandione shows complex NMR spectra. Why is that?

A3: 2-Aryl-1,3-indandiones, including the pyridinyl derivative, can exist as a mixture of keto and enol tautomers in solution. This tautomerism will result in two sets of signals in the NMR spectrum, which can complicate interpretation. The ratio of these tautomers is often solvent-dependent. Running the NMR in different deuterated solvents (e.g., CDCl₃ and DMSO-d₆) can help identify and assign the peaks corresponding to each tautomer.

Q4: What are the expected challenges in the hydroxylation step?

A4: Introducing a hydroxyl group at the 3-position of the indenone ring can be challenging due to potential side reactions, such as over-oxidation or rearrangement. Photochemical methods have been reported for the synthesis of 2-hydroxy-1-indanones from related compounds.[2] Careful control of reaction conditions, including the choice of oxidizing agent, temperature, and reaction time, is essential to achieve the desired product selectively.

Q5: What is the potential biological significance of this compound?

A5: Structurally related 2-aryl-1,3-indandione derivatives are known to exhibit a range of biological activities, including anticoagulant, anti-inflammatory, and anticancer properties.[3][4] Notably, they are known to act as inhibitors of Vitamin K epoxide reductase (VKOR), an essential enzyme in the vitamin K cycle for blood coagulation.[1][5]

Troubleshooting Guides

Synthesis & Purification
Problem Possible Cause Troubleshooting Steps
Low yield in Knoevenagel condensation Impure reagents, incorrect stoichiometry, inefficient catalyst, or suboptimal reaction conditions.- Ensure 1,3-indandione and pyridine-4-carbaldehyde are pure. - Use a slight excess of the aldehyde. - Optimize the catalyst (e.g., piperidine, ionic liquids).[1] - Monitor the reaction by TLC to avoid prolonged heating and side-product formation.
Difficulty in purifying 2-(pyridin-4-yl)-1,3-indandione Tautomeric mixture, similar polarity to byproducts.- Utilize column chromatography with a gradient elution system. - Consider recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes).
Product decomposition during purification Sensitivity to heat or light, presence of acid/base.- Use purification techniques at room temperature where possible. - Protect the compound from light. - Use neutralized silica gel for chromatography if the compound is acid/base sensitive.
Low conversion in the hydroxylation step Inefficient oxidizing agent, steric hindrance.- Screen different hydroxylation methods (e.g., photochemical, specific oxidizing agents). - Optimize reaction time and temperature.
Characterization
Problem Possible Cause Troubleshooting Steps
Broad or multiple peaks in ¹H NMR Presence of tautomers, aggregation, or paramagnetic impurities.- Acquire spectra in different solvents (CDCl₃, DMSO-d₆) to observe shifts in tautomeric equilibrium. - Perform variable temperature NMR to check for dynamic exchange. - Ensure the sample is free from paramagnetic metals.
Ambiguous Mass Spectrometry fragmentation Complex fragmentation pattern, presence of isomers.- Use high-resolution mass spectrometry (HRMS) to confirm the elemental composition. - Perform tandem MS (MS/MS) to establish fragmentation pathways. Common losses for related structures include CO and the aryl substituent.
Poor peak shape or resolution in HPLC Inappropriate column or mobile phase, interaction with column packing.- Screen different columns (e.g., C18, Phenyl-Hexyl). - Optimize the mobile phase composition (e.g., pH, organic modifier). For pyridinyl compounds, a buffer is often necessary for good peak shape. - Use a mixed-mode column for better retention and separation of polar compounds.[6]

Data Presentation

Table 1: Physicochemical Properties of this compound (Predicted/Analog Data)

PropertyValue
Molecular Formula C₁₄H₉NO₂
Molecular Weight 223.23 g/mol
CAS Number 67592-40-9
Appearance Expected to be a solid

Table 2: Representative Spectroscopic Data for Structurally Similar Compounds

Technique Compound Observed Signals/Fragments
¹H NMR (CDCl₃) 2-phenyl-1,3-indandioneδ 8.04 (m, 2H), 7.87 (m, 2H), 7.33-7.18 (m, 5H), 4.26 (s, 1H)
¹³C NMR (CDCl₃) 2-phenyl-1,3-indandioneδ 201.2, 142.1, 136.0, 133.2, 129.1, 128.5, 127.9, 123.6, 57.9
Mass Spec (EI) 2-ethyl-1,3-indandionem/z 174 (M⁺), 159 ([M-CH₃]⁺), 146 ([M-C₂H₄]⁺)[2]

Experimental Protocols

Protocol 1: Synthesis of 2-(pyridin-4-yl)-1,3-indandione (General Procedure)

This protocol is based on established methods for the synthesis of 2-aryl-1,3-indandiones.

Materials:

  • 1,3-indandione

  • Pyridine-4-carbaldehyde

  • Piperidine (catalyst)

  • Ethanol (solvent)

Procedure:

  • Dissolve 1,3-indandione (1.0 eq) and pyridine-4-carbaldehyde (1.05 eq) in ethanol in a round-bottom flask.

  • Add a catalytic amount of piperidine (e.g., 0.1 eq) to the mixture.

  • Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-60 °C).

  • Monitor the reaction progress by TLC until the starting materials are consumed.

  • Upon completion, cool the reaction mixture to room temperature and then in an ice bath to precipitate the product.

  • Filter the solid product, wash with cold ethanol, and dry under vacuum.

  • If necessary, purify the crude product by recrystallization from a suitable solvent or by column chromatography on silica gel.

Protocol 2: Characterization by HPLC (General Method)

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).

Mobile Phase:

  • A: Water with 0.1% formic acid or a suitable buffer (e.g., phosphate buffer pH 2-3).

  • B: Acetonitrile or methanol.

Procedure:

  • Prepare a stock solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).

  • Set the HPLC system with a gradient or isocratic elution method. A typical starting point would be a gradient of 10% to 90% B over 20 minutes.

  • Set the flow rate to 1.0 mL/min and the column temperature to 25 °C.

  • Set the UV detector to a wavelength where the compound has maximum absorbance (determined by UV-Vis spectroscopy).

  • Inject the sample and record the chromatogram.

  • Optimize the mobile phase composition and gradient to achieve good peak shape and resolution.

Mandatory Visualization

Experimental Workflow

experimental_workflow cluster_synthesis Synthesis cluster_analysis Characterization s1 1,3-Indandione + Pyridine-4-carbaldehyde s2 Knoevenagel Condensation s1->s2 Piperidine, Ethanol s3 2-(pyridin-4-yl)-1,3-indandione s2->s3 s4 Hydroxylation s3->s4 Oxidizing Agent s5 3-hydroxy-2-(pyridin-4-yl)- 1H-inden-1-one s4->s5 a1 NMR (¹H, ¹³C) s5->a1 a2 Mass Spectrometry (HRMS, MS/MS) s5->a2 a3 HPLC s5->a3 a4 Structure Confirmation a1->a4 a2->a4 a3->a4

Caption: Synthetic and analytical workflow for this compound.

Signaling Pathway: Vitamin K Cycle and Inhibition by 2-Aryl-1,3-Indandiones

vitamin_k_cycle VK_quinol Vitamin K (hydroquinone) GGCX γ-glutamyl carboxylase (GGCX) VK_quinol->GGCX Cofactor VK_quinone Vitamin K (quinone) VK_quinone->VK_quinol Quinone reductase VK_epoxide Vitamin K 2,3-epoxide VKOR Vitamin K epoxide reductase (VKOR) VK_epoxide->VKOR GGCX->VK_epoxide Active_Factors Active Coagulation Factors GGCX->Active_Factors Carboxylation VKOR->VK_quinone Indandione 2-Aryl-1,3-indandione (e.g., Pyridinyl derivative) Indandione->VKOR Inhibition Inactive_Factors Inactive Coagulation Factors (II, VII, IX, X) Inactive_Factors->GGCX

Caption: Inhibition of the Vitamin K cycle by 2-aryl-1,3-indandione derivatives.

References

overcoming solubility issues with 3-hydroxy-2-(pyridin-4-yl)-1H-inden-1-one

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to the solubility of 3-hydroxy-2-(pyridin-4-yl)-1H-inden-1-one.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

A1: this compound is a chemical compound with the molecular formula C₁₄H₉NO₂ and a molecular weight of 223.23 g/mol .[1] Its structure features an indenone core substituted with a hydroxyl group and a pyridine ring. This class of compounds is of interest in pharmaceutical research due to the biological activities associated with both indanone and pyridine scaffolds.

Q2: What are the known solubility properties of this compound?

Q3: Are there any known stability issues with this compound?

A3: While specific stability data is limited, it is good practice to handle stock solutions with care to avoid degradation. One supplier suggests storing prepared solutions in separate packages to avoid product failure caused by repeated freezing and thawing.[3]

Q4: In which research areas are indenone and pyridine derivatives currently being investigated?

A4: Indanone and pyridine derivatives are being explored for a wide range of biological activities. Indanone derivatives have been investigated as potential antiviral, anti-inflammatory, analgesic, antimalarial, antibacterial, and anticancer compounds.[4] Pyridine-containing compounds are also of significant interest in medicinal chemistry for their diverse pharmacological activities.

Q5: Which signaling pathways might be relevant to the biological activity of this compound?

A5: While the specific targets of this compound are not definitively established in the provided literature, related compounds containing indenone or pyridine moieties have been associated with the modulation of key signaling pathways implicated in cancer and inflammation, such as the NF-κB and Wnt/β-catenin pathways. Further research is needed to elucidate the precise mechanism of action of this specific compound.

Troubleshooting Guides

Issue 1: Difficulty in dissolving the compound for in vitro assays.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for compound precipitation.

Issue 2: Inconsistent experimental results.

Possible Causes and Solutions:

  • Compound Precipitation: Inconsistent results can arise from the compound precipitating out of solution during the experiment.

    • Solution: Visually inspect your solutions for any signs of precipitation before and during the experiment. If precipitation is observed, refer to the troubleshooting workflow above. It is also advisable to prepare fresh dilutions from a stock solution for each experiment.

  • Stock Solution Instability: The compound may degrade over time in solution, especially if not stored properly.

    • Solution: Prepare fresh stock solutions regularly. Aliquot stock solutions into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[3][5] Store stock solutions at -20°C or -80°C as recommended for many small molecule inhibitors.[5]

  • pH Sensitivity: The charge state and solubility of the compound may be sensitive to the pH of the experimental buffer.

    • Solution: Ensure the pH of your buffer is consistent across all experiments. If you suspect pH is a factor, you can test the compound's solubility and activity in a range of buffered solutions with different pH values.

Data Presentation

Table 1: Solubility of this compound in Common Solvents (Template)

SolventTemperature (°C)Solubility (mg/mL)Observations
Water25User Datae.g., Insoluble, Partially Soluble
PBS (pH 7.4)25User Datae.g., Insoluble, Precipitates
DMSO25User Datae.g., Soluble, Clear Solution
Ethanol25User Datae.g., Sparingly Soluble
Methanol25User Datae.g., Sparingly Soluble

Users should populate this table with their experimentally determined solubility data.

Experimental Protocols

Protocol 1: General Procedure for Determining Aqueous Solubility (Shake-Flask Method)

This protocol provides a general guideline for determining the thermodynamic solubility of the compound in an aqueous buffer.

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a known volume of the desired aqueous buffer (e.g., PBS, pH 7.4) in a sealed vial.

    • Agitate the vial at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Separation of Undissolved Solid:

    • Centrifuge the suspension at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the undissolved solid.

    • Carefully collect the supernatant without disturbing the pellet.

  • Quantification:

    • Analyze the concentration of the dissolved compound in the supernatant using a suitable analytical method such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Prepare a standard curve with known concentrations of the compound to accurately quantify the solubility.

Protocol 2: Preparation of a Stock Solution in DMSO

This protocol describes the preparation of a concentrated stock solution, which can then be diluted into aqueous buffers for experiments.

  • Weighing the Compound:

    • Accurately weigh a precise amount of this compound in a sterile microcentrifuge tube or vial.

  • Dissolution in DMSO:

    • Add the appropriate volume of high-purity, anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM, 20 mM, or 50 mM).

    • Vortex the solution thoroughly until the compound is completely dissolved. Gentle warming in a water bath (not exceeding 40-50°C) or sonication may be used to aid dissolution if necessary.[5]

  • Storage:

    • Aliquot the stock solution into smaller, single-use volumes in sterile tubes.

    • Store the aliquots at -20°C or -80°C to minimize degradation and prevent repeated freeze-thaw cycles.[5]

Note on Dilution: When diluting the DMSO stock solution into an aqueous medium, add the stock solution to the aqueous buffer dropwise while vortexing to minimize precipitation. The final concentration of DMSO in the assay should be kept low (typically <0.5%) to avoid solvent-induced artifacts or cytotoxicity.[5]

Signaling Pathway Diagrams

The following diagrams illustrate the general architecture of the NF-κB and Wnt/β-catenin signaling pathways. This compound and related compounds may potentially modulate these pathways, but further experimental validation is required.

NF_kB_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFa TNFα TNFR TNFR TNFa->TNFR IL1 IL-1 IL1R IL-1R IL1->IL1R IKK_complex IKK Complex (IKKα/IKKβ/NEMO) TNFR->IKK_complex activates IL1R->IKK_complex activates IkB IκB IKK_complex->IkB phosphorylates IkB_p P-IκB IkB->IkB_p NFkB NF-κB (p50/p65) NFkB->IkB inhibited by NFkB_n NF-κB (p50/p65) NFkB->NFkB_n translocates Proteasome Proteasome IkB_p->NFkB releases IkB_p->Proteasome ubiquitination & degradation DNA DNA NFkB_n->DNA binds to Gene_Transcription Gene Transcription (Inflammation, Survival) DNA->Gene_Transcription initiates

Caption: Canonical NF-κB Signaling Pathway.[6][7]

Wnt_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_off Wnt OFF cluster_on Wnt ON Wnt Wnt Frizzled Frizzled Wnt->Frizzled LRP5_6 LRP5/6 Wnt->LRP5_6 Dsh Dishevelled (Dsh) Frizzled->Dsh activates LRP5_6->Dsh co-activation Destruction_Complex Destruction Complex (Axin, APC, GSK3β, CK1) Dsh->Destruction_Complex inhibits Beta_Catenin β-catenin Destruction_Complex->Beta_Catenin phosphorylates for degradation Proteasome Proteasome Beta_Catenin->Proteasome degraded Beta_Catenin_n β-catenin Beta_Catenin->Beta_Catenin_n accumulates & translocates TCF_LEF TCF/LEF Beta_Catenin_n->TCF_LEF activates Gene_Transcription Target Gene Transcription TCF_LEF->Gene_Transcription initiates Destruction_Complex_off Destruction Complex Active Beta_Catenin_off β-catenin Degraded Destruction_Complex_off->Beta_Catenin_off Destruction_Complex_on Destruction Complex Inactive Beta_Catenin_on β-catenin Stabilized Destruction_Complex_on->Beta_Catenin_on

Caption: Canonical Wnt/β-catenin Signaling Pathway.[8][9][10][11]

References

Technical Support Center: Stabilizing 3-hydroxy-2-(pyridin-4-yl)-1H-inden-1-one in Solution

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals working with 3-hydroxy-2-(pyridin-4-yl)-1H-inden-1-one, maintaining its stability in solution is crucial for reliable and reproducible experimental results. This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during its handling and use.

Troubleshooting Guide

Researchers may encounter several issues related to the stability of this compound in solution. This guide provides potential causes and recommended solutions for common observations.

Observation Potential Cause(s) Recommended Troubleshooting Steps
Color change of the solution (e.g., to yellow or brown) Oxidation of the compound, degradation due to pH, or light exposure.1. Work under an inert atmosphere: Use degassed solvents and handle the compound and its solutions under nitrogen or argon. 2. Control pH: Buffer the solution to a neutral or slightly acidic pH. Avoid alkaline conditions as they can promote hydrolysis. 3. Protect from light: Store solutions in amber vials or wrap containers with aluminum foil.
Precipitation from solution Poor solubility, change in solvent composition, or degradation to a less soluble product.1. Optimize solvent system: Test a range of solvents or solvent mixtures to improve solubility. 2. Gentle heating and sonication: To aid dissolution, gently warm the solution (e.g., to 37°C) and use an ultrasonic bath. 3. Prepare fresh solutions: Use solutions shortly after preparation to minimize the formation of degradation products.
Loss of biological activity or inconsistent results Degradation of the compound, leading to a lower effective concentration.1. Verify compound integrity: Use an analytical technique like HPLC to check the purity of the stock solution and working solutions. 2. Implement proper storage: Store stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. 3. Follow a strict experimental protocol: Ensure consistent solution preparation and handling procedures across all experiments.
Appearance of new peaks in analytical chromatograms (e.g., HPLC, LC-MS) Chemical degradation of the compound.1. Characterize degradation products: If possible, use mass spectrometry to identify the degradation products. This can provide insights into the degradation pathway. 2. Adjust solution conditions: Based on the likely degradation pathway (e.g., hydrolysis, oxidation), modify the solvent, pH, or storage conditions to mitigate it.

Frequently Asked Questions (FAQs)

Here are some frequently asked questions regarding the stability of this compound in solution.

1. What are the primary factors affecting the stability of this compound in solution?

The stability of this compound can be influenced by several factors, including:

  • pH: The indenone ring system can be susceptible to hydrolysis, particularly under alkaline conditions.[1][2][3]

  • Oxygen: The presence of oxygen can lead to oxidative degradation.

  • Light: Exposure to light, especially UV light, may induce photodegradation.

  • Temperature: Elevated temperatures can accelerate degradation processes.

  • Solvent: The choice of solvent can impact both the solubility and stability of the compound.

2. What is the recommended procedure for preparing a stock solution?

To prepare a stock solution, it is recommended to:

  • Use a high-purity, anhydrous solvent in which the compound is readily soluble.

  • To enhance solubility, gentle warming to 37°C and sonication can be employed.

  • Prepare the solution under an inert atmosphere (nitrogen or argon) to minimize exposure to oxygen.

  • Store the stock solution in small, single-use aliquots in tightly sealed vials at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles.

3. How should I handle the compound if it is suspected to be air-sensitive?

If air sensitivity is a concern, the following techniques for handling air-sensitive compounds should be employed:

  • Glove Box: For maximum protection, handle the solid compound and prepare solutions inside a glove box with an inert atmosphere.

  • Schlenk Line: Use Schlenk flasks and cannula transfer techniques to manipulate solutions without exposing them to the atmosphere.

  • Inert Gas Purging: Before preparing a solution, purge the flask and the solvent with a stream of dry nitrogen or argon.

4. What analytical methods can be used to assess the stability of my solution?

To monitor the stability and purity of your solutions, the following analytical techniques are recommended:

  • High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is a robust method for quantifying the parent compound and detecting the appearance of degradation products.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS can be used to identify the molecular weights of any degradation products, aiding in the elucidation of degradation pathways.

Experimental Protocols

The following are detailed methodologies for key experiments to assess and manage the stability of this compound in solution.

Protocol 1: Preparation of a Stock Solution under an Inert Atmosphere

Objective: To prepare a stock solution of this compound with minimal exposure to atmospheric oxygen and moisture.

Materials:

  • This compound (solid)

  • Anhydrous solvent (e.g., DMSO, DMF)

  • Schlenk flask or serum vial with a rubber septum

  • Nitrogen or argon gas source with a manifold

  • Syringes and needles

  • Analytical balance

Procedure:

  • Dry all glassware in an oven at 120°C for at least 4 hours and allow to cool in a desiccator.

  • Assemble the Schlenk flask or vial and purge with dry nitrogen or argon for 10-15 minutes.

  • Weigh the desired amount of this compound and quickly transfer it to the purged flask.

  • Seal the flask with the septum.

  • Using a syringe, add the desired volume of anhydrous solvent to the flask.

  • If necessary, gently warm the flask (e.g., in a 37°C water bath) and sonicate until the compound is fully dissolved.

  • Store the stock solution in small aliquots in sealed vials at -20°C or -80°C.

Protocol 2: Assessment of pH Stability

Objective: To determine the stability of this compound at different pH values.

Materials:

  • Stock solution of this compound

  • A series of aqueous buffers with different pH values (e.g., pH 4, 7, 9)

  • HPLC system with a suitable column (e.g., C18) and UV detector

  • Incubator or water bath

Procedure:

  • Dilute the stock solution of the compound into each of the different pH buffers to a final concentration suitable for HPLC analysis.

  • Immediately after preparation (t=0), inject an aliquot of each solution onto the HPLC to determine the initial concentration of the compound.

  • Incubate the remaining solutions at a constant temperature (e.g., 25°C or 37°C).

  • At predetermined time points (e.g., 1, 2, 4, 8, 24 hours), withdraw an aliquot from each solution and analyze by HPLC.

  • Plot the percentage of the remaining compound against time for each pH value to determine the degradation rate.

Visualizations

The following diagrams illustrate key experimental workflows and logical relationships relevant to the stabilization of this compound.

experimental_workflow cluster_prep Solution Preparation cluster_stability Stability Assessment cluster_troubleshooting Troubleshooting start Weigh Compound dissolve Dissolve in Anhydrous Solvent start->dissolve inert Under Inert Atmosphere dissolve->inert store Store at -80°C in Aliquots inert->store prep_samples Prepare Samples in Buffers time_zero Analyze (t=0) via HPLC prep_samples->time_zero incubate Incubate at Controlled Temp. prep_samples->incubate time_points Analyze at Time Points incubate->time_points analyze Analyze Data & Determine Rate time_points->analyze observe Observe Instability (e.g., color change) identify Identify Potential Cause (pH, O2, light) observe->identify modify Modify Conditions identify->modify retest Re-test Stability modify->retest

Caption: Experimental workflow for solution preparation and stability assessment.

degradation_pathway cluster_factors Degradation Factors cluster_products Potential Degradation Products compound 3-hydroxy-2-(pyridin-4-yl) -1H-inden-1-one ph Alkaline pH compound->ph oxygen Oxygen compound->oxygen light Light (UV) compound->light hydrolysis Hydrolysis Products (e.g., ring opening) ph->hydrolysis oxidation Oxidation Products oxygen->oxidation photodegradation Photodegradation Products light->photodegradation

Caption: Potential degradation pathways for the target compound.

References

Technical Support Center: Synthesis of Indenone Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to our technical support center for the synthesis of indenone derivatives. This resource is designed for researchers, scientists, and professionals in drug development. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

I. Transition-Metal-Catalyzed Annulations (e.g., Larock, Rh-catalyzed)

Question 1: My transition-metal-catalyzed annulation is resulting in a mixture of regioisomers. How can I improve the regioselectivity?

Answer: Regioselectivity is a common challenge in these reactions, particularly with unsymmetrical alkynes. Here are several strategies to improve it:

  • Ligand Selection: The choice of ligand can significantly influence the regioselectivity. For rhodium-catalyzed syntheses, bulky phosphine ligands can direct the reaction towards a specific regioisomer. Experiment with different phosphine ligands (e.g., PPh₃, P(o-tolyl)₃) to find the optimal one for your substrate.

  • Directing Groups: The use of directing groups on your aryl precursor can effectively control the regioselectivity of C-H activation and subsequent annulation.

  • Substrate Steric Hindrance: The steric bulk of the substituents on the alkyne can play a crucial role. Often, the larger group on the alkyne will preferentially be positioned away from the aryl group in the transition state, but this is not always the case and depends on the specific catalytic system.[1]

  • Catalyst System: Different transition metals (e.g., Pd, Rh, Co, Ni) and their catalyst precursors can exhibit different regioselectivities. A nickel-catalyzed Larock annulation has been shown to provide excellent regioselectivity for the synthesis of a wide range of indenones.[2]

Question 2: I am observing low yields in my Rhodium-catalyzed indenone synthesis. What are the potential causes and solutions?

Answer: Low yields in Rh-catalyzed annulations can stem from several factors. Consider the following troubleshooting steps:

  • Catalyst Activity: Ensure your rhodium catalyst is active. If using a pre-catalyst, ensure it is properly activated. The choice of the rhodium source (e.g., [Rh(cod)₂]BF₄, [RhCp*Cl₂]₂) can also impact the yield.

  • Solvent and Additives: The reaction solvent and any additives are critical. Some Rh-catalyzed reactions benefit from the presence of a copper co-catalyst and a base. Ensure your solvent is dry and degassed, as oxygen and water can deactivate the catalyst.

  • Reaction Temperature and Time: These parameters often require careful optimization. Monitor the reaction progress by TLC or GC-MS to determine the optimal reaction time and to check for substrate decomposition at elevated temperatures.

  • Substrate Purity: Impurities in your starting materials can poison the catalyst. Ensure your aryl precursors and alkynes are of high purity.

Below is a workflow to troubleshoot low yields in Rh-catalyzed indenone synthesis.

low_yield_troubleshooting start Low Yield in Rh-catalyzed Annulation check_catalyst Verify Catalyst Activity and Purity start->check_catalyst optimize_conditions Optimize Reaction Conditions (Temperature, Time) check_catalyst->optimize_conditions Catalyst OK outcome_bad Yield Still Low check_catalyst->outcome_bad Catalyst Inactive check_reagents Check Purity of Starting Materials & Solvent optimize_conditions->check_reagents No Improvement outcome_good Improved Yield optimize_conditions->outcome_good Yield Improved consider_additives Evaluate Need for Co-catalyst/Base check_reagents->consider_additives Reagents Pure check_reagents->outcome_bad Impurities Found consider_additives->outcome_good Optimization Successful consider_additives->outcome_bad No Improvement

Troubleshooting workflow for low yields.
II. Nazarov Cyclization

Question 3: My Nazarov cyclization is giving a low yield and a mixture of products. What are the common pitfalls?

Answer: The Nazarov cyclization, while powerful, has several known shortcomings that can lead to poor outcomes.[3]

  • Harsh Reaction Conditions: Classical Nazarov cyclizations often require stoichiometric amounts of strong Lewis or protic acids (e.g., TiCl₄, BF₃, H₂SO₄) and high temperatures.[3][4][5] This can lead to substrate decomposition and side reactions.

  • Poor Regioselectivity of Elimination: The elimination step to form the double bond is often not regioselective, leading to a mixture of isomeric products if multiple β-hydrogens are available.[3]

  • Side Reactions: Wagner-Meerwein rearrangements of the carbocation intermediates can occur, leading to undesired skeletal structures.[6]

  • Product Inhibition: In some catalytic versions, the product can inhibit the catalyst, leading to slow turnover.

Troubleshooting Strategies:

PitfallRecommended Solution
Harsh Conditions/Low Yield Use milder Lewis acids (e.g., FeCl₃, SnCl₄) or consider a catalyzed version. Hydroxylamine-catalyzed reactions have been shown to be effective for some substrates.[7]
Poor Regioselectivity Introduce directing groups, such as a silicon or tin group on the β-position of a vinyl group, to control the elimination.[5][8] Electron-donating and -withdrawing substituents can also polarize the system to favor a specific regioisomer.[8]
Wagner-Meerwein Rearrangements Carefully select the Lewis acid and reaction temperature. Milder conditions can sometimes suppress these rearrangements.
Product Inhibition If using a catalytic system, try adding the substrate slowly to maintain a low concentration of the product.

Question 4: Can you provide a general experimental protocol for a Lewis acid-promoted Nazarov cyclization?

Answer: Certainly. Below is a general protocol for the Nazarov cyclization of a divinyl ketone using tin(IV) chloride as the Lewis acid.

Experimental Protocol: Nazarov Cyclization of a Divinyl Ketone [9]

  • Preparation: Dissolve the divinyl ketone (1.0 eq) in anhydrous dichloromethane (DCM) in a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon). Cool the solution to 0 °C in an ice bath.

  • Addition of Lewis Acid: Add a solution of SnCl₄ in DCM (e.g., 1.0 M solution, 2.0 eq) dropwise to the stirred solution of the divinyl ketone.

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 30 minutes. Monitor the reaction progress by TLC.

  • Quenching: Once the reaction is complete, quench by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Work-up: Stir the mixture vigorously for 15 minutes. Separate the organic and aqueous layers. Extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the desired cyclopentenone.

nazarov_protocol cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep1 Dissolve divinyl ketone in DCM prep2 Cool to 0 °C prep1->prep2 react1 Add SnCl4 solution dropwise prep2->react1 react2 Warm to RT and stir react1->react2 react3 Monitor by TLC react2->react3 workup1 Quench with aq. NH4Cl react3->workup1 workup2 Extract with DCM workup1->workup2 workup3 Dry and concentrate workup2->workup3 purify Purify by column chromatography workup3->purify

Experimental workflow for Nazarov cyclization.
III. Pauson-Khand Reaction (PKR)

Question 5: The intermolecular Pauson-Khand reaction is giving me poor yields and low regioselectivity. How can I address this?

Answer: The intermolecular Pauson-Khand reaction is known to have challenges with yield and selectivity, especially with unactivated alkenes.[10][11] Here are some strategies to improve your results:

  • Use of Promoters: Additives like N-methylmorpholine N-oxide (NMO) can accelerate the reaction and allow for milder conditions by facilitating CO dissociation from the cobalt complex.[10]

  • Substrate Choice: Strained alkenes (e.g., norbornene) and terminal alkenes generally react faster and with better yields than more substituted or electron-poor alkenes.[12]

  • Controlling Regioselectivity:

    • Steric Effects: For terminal alkynes, the larger substituent typically ends up at the α-position to the carbonyl group in the cyclopentenone product.[12]

    • Electronic Effects: The polarization of the alkyne can dictate regioselectivity. For conjugated systems, electron-withdrawing groups tend to favor placement at the β-position.[11]

    • Chelating Groups: Introducing a heteroatom (O, S, N) on the alkene substrate that can coordinate to the cobalt center can improve both yield and regioselectivity.[13]

  • Intramolecular vs. Intermolecular: If possible, an intramolecular version of the PKR often gives much higher yields and excellent stereocontrol.

Comparison of PKR Promoters

Promoter/ConditionTypical TemperatureKey AdvantagesPotential Drawbacks
Thermal (no promoter) 60-120 °CSimple setupOften requires high temperatures and long reaction times, lower yields.
N-Oxides (e.g., NMO) 0-40 °CMilder conditions, improved yieldsStoichiometric amounts of N-oxide are often needed.[14]
Lewis Base Additives VariesCan enable catalytic versions of the PKRCan be substrate-dependent.
Ultrasound VariesCan reduce reaction timesSpecialized equipment required.
IV. Friedel-Crafts Acylation

Question 6: I am struggling with the regioselectivity of an intramolecular Friedel-Crafts acylation to form a substituted indanone. What factors control this?

Answer: The regioselectivity of intramolecular Friedel-Crafts acylation is primarily governed by the electronic and steric effects of the substituents on the aromatic ring.

  • Directing Effects of Substituents:

    • Activating Groups (-OCH₃, -CH₃, etc.) are ortho-, para-directing. The cyclization will favor the position that is electronically activated and sterically accessible.

    • Deactivating Groups (-NO₂, -CF₃, -Cl, etc.) are meta-directing and will slow down the reaction.

  • Reaction Conditions: The choice of Lewis acid and solvent can influence the regioselectivity. For instance, in the synthesis of indanones using polyphosphoric acid (PPA), the P₂O₅ content can switch the regioselectivity.[15]

  • Protecting Groups: For substrates containing nitrogen heterocycles, the choice of the N-protecting group can control the regioselectivity of the acylation.[16]

friedel_crafts_regioselectivity Aryl_Precursor Aryl Precursor with Acyl Chain Activating_Group Activating Group (-OCH3, -CH3) Aryl_Precursor->Activating_Group Substituent is Deactivating_Group Deactivating Group (-NO2, -Cl) Aryl_Precursor->Deactivating_Group Substituent is Ortho_Para_Product Ortho/Para Indanone Product Activating_Group->Ortho_Para_Product Directs to Meta_Product Meta Indanone Product Deactivating_Group->Meta_Product Directs to

Influence of substituents on regioselectivity.
V. Purification

Question 7: I have synthesized a mixture of indenone regioisomers that are difficult to separate. What purification strategies can I try?

Answer: Separating regioisomers can be challenging due to their similar physical properties. Here are some approaches:

  • Column Chromatography: This is the most common method.

    • Solvent System Optimization: Systematically screen different solvent systems (e.g., hexane/ethyl acetate, dichloromethane/methanol, toluene/acetone) using TLC to find one that provides the best separation.[17]

    • Stationary Phase: If silica gel is not effective, try other stationary phases like alumina (acidic, basic, or neutral) or reverse-phase silica.[18]

    • Column Dimensions: Using a longer, narrower column can improve resolution.

  • Recrystallization: If the isomers are solid and have different solubilities in a particular solvent, fractional recrystallization can be an effective purification method. Experiment with a variety of solvents.[17]

  • Preparative HPLC/SFC: For very difficult separations, preparative High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) can provide excellent resolution, although these are more resource-intensive.

  • Derivatization: In some cases, you can selectively react one isomer to form a derivative with different physical properties, allowing for easier separation. The protecting group can then be removed.[18]

This technical support center provides general guidance. Specific experimental conditions may need to be optimized for your particular substrates and reaction setup.

References

Technical Support Center: Enhancing the Biological Activity of 3-hydroxy-2-(pyridin-4-yl)-1H-inden-1-one

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-hydroxy-2-(pyridin-4-yl)-1H-inden-1-one and related derivatives. The information is designed to address common challenges encountered during synthesis, compound handling, and biological evaluation.

Frequently Asked Questions (FAQs)

Compound Handling and Storage

  • Q1: What is the best way to dissolve and store this compound?

    • A1: Due to the limited aqueous solubility common to many indenone derivatives, it is recommended to prepare stock solutions in an organic solvent such as dimethyl sulfoxide (DMSO). For biological assays, compounds are often dissolved at a concentration of 10–30 mM in DMSO. It is crucial to ensure complete dissolution. Store stock solutions in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. Before use, allow the aliquot to thaw completely and vortex thoroughly.

  • Q2: I'm observing precipitation of my compound in the aqueous assay buffer. What can I do?

    • A2: Precipitation in aqueous buffers is a common issue with hydrophobic compounds.[1][2] Here are a few strategies to address this:

      • Optimize Final DMSO Concentration: Ensure the final concentration of DMSO in your assay is as low as possible (typically ≤1%) while maintaining compound solubility.

      • Use of Pluronic F-68: Including a non-ionic surfactant like Pluronic F-68 (at a final concentration of 0.01-0.1%) in your assay buffer can help to maintain the solubility of hydrophobic compounds.

      • Pre-dilution Strategy: Perform serial dilutions in a buffer containing a higher concentration of a solubilizing agent before the final dilution into the assay plate.

      • Sonication: Briefly sonicating the final diluted solution can sometimes help in dissolving small precipitates.

Synthesis and Purification

  • Q3: What are the common synthetic routes for 2-aryl-1,3-indandione derivatives?

    • A3: A common method for synthesizing 2-aryl-1,3-indandiones is the Knoevenagel condensation of phthalic anhydride with an appropriately substituted arylacetic acid, followed by cyclization. Another approach involves the base-catalyzed condensation of phthalide with an aryl aldehyde. Modifications to these routes can be made to introduce various substituents on the indenone core and the aryl ring.

  • Q4: I am having trouble with low yields during the synthesis of a 2-aryl-1,3-indandione derivative. What are the potential causes?

    • A4: Low yields can arise from several factors:

      • Purity of Starting Materials: Ensure that your phthalic anhydride, aryl aldehyde, and any catalysts are of high purity.

      • Reaction Conditions: The choice of base, solvent, and reaction temperature is critical. For the condensation of phthalide and an aryl aldehyde, sodium ethoxide in ethanol is a common choice. The reaction may require reflux to go to completion.

      • Side Reactions: Undesirable side reactions can compete with the desired condensation. Careful control of stoichiometry and reaction time can help minimize these.

      • Purification Losses: Purification by recrystallization or column chromatography can lead to significant loss of product. Optimize your purification solvent system to maximize recovery.

Biological Assays and Data Interpretation

  • Q5: What are the potential biological activities of this compound?

    • A5: While specific data for this compound is limited, derivatives of 2-aryl-1,3-indandione have been reported to exhibit a range of biological activities, including anti-inflammatory, analgesic, and anticoagulant effects.[3][4] They have also been investigated as inhibitors of various enzymes, such as protein kinases and DNA repair enzymes.[5][6][7][8] Therefore, it is plausible that this compound may exhibit similar activities.

  • Q6: How can I enhance the biological activity of my lead compound?

    • A6: Enhancing biological activity often involves a structure-activity relationship (SAR) study. This entails synthesizing and testing a series of analogs with systematic modifications to the parent structure. For this compound, modifications could include:

      • Substitution on the Pyridyl Ring: Introducing electron-donating or electron-withdrawing groups at different positions on the pyridine ring can modulate its electronic properties and interactions with the biological target.

      • Modification of the Indenone Core: Substitution at various positions of the indenone ring system can influence lipophilicity, solubility, and steric interactions.

      • Alteration of the Linker: While not directly applicable to the parent compound, in related structures, modifying the linker between the two ring systems can significantly impact activity.

  • Q7: My compound shows activity in an enzymatic assay but not in a cell-based assay. What could be the reason?

    • A7: This is a common challenge in drug discovery and can be attributed to several factors:

      • Poor Cell Permeability: The compound may not be able to cross the cell membrane to reach its intracellular target.

      • Metabolic Instability: The compound may be rapidly metabolized by cellular enzymes into an inactive form.

      • Efflux by Transporters: The compound may be actively pumped out of the cell by efflux transporters like P-glycoprotein.

      • Off-Target Effects: In a cellular context, the compound might interact with other cellular components that are not present in the purified enzyme assay.

Troubleshooting Guides

Troubleshooting Poor Compound Solubility in Biological Assays

Problem Possible Cause Suggested Solution
Precipitate observed in stock solution (DMSO) Compound concentration exceeds its solubility limit in DMSO.Prepare a more dilute stock solution. Gently warm the solution while vortexing to aid dissolution. Centrifuge before use and take the supernatant for dilution.
Precipitation upon dilution into aqueous buffer The compound's aqueous solubility is exceeded.Decrease the final assay concentration of the compound. Increase the final percentage of DMSO (up to a tolerable limit for the assay). Include a solubilizing agent like Pluronic F-68 in the assay buffer.
Inconsistent results between experiments Incomplete dissolution or precipitation during the assay.Always ensure the compound is fully dissolved in the stock solution before use. Prepare fresh dilutions for each experiment. Visually inspect assay plates for any signs of precipitation.
Low apparent potency in the assay The actual concentration of the dissolved compound is lower than the nominal concentration due to precipitation.Confirm the solubility of the compound under the exact assay conditions (buffer, pH, temperature, incubation time).[1] Consider using a different assay format that is more tolerant of low solubility.

Troubleshooting Inconsistent Results in Enzyme Inhibition Assays

Problem Possible Cause Suggested Solution
High variability between replicate wells Pipetting errors. Incomplete mixing. Compound precipitation.Use calibrated pipettes and proper pipetting technique. Ensure thorough mixing after each addition to the assay plate. Visually inspect for precipitates.
Time-dependent inhibition The inhibitor may be binding irreversibly or slowly to the enzyme.Perform pre-incubation studies where the enzyme and inhibitor are incubated together for varying times before adding the substrate.
Assay interference The compound may interfere with the detection method (e.g., fluorescence quenching, absorbance).Run control experiments with the compound and the detection reagents in the absence of the enzyme to check for interference.
Non-classical inhibition kinetics The inhibitor may not follow a simple competitive, non-competitive, or uncompetitive model.Perform detailed kinetic studies by varying the concentrations of both the substrate and the inhibitor to determine the mechanism of inhibition.

Experimental Protocols

Protocol 1: General Procedure for Evaluating Enzyme Inhibition

This protocol provides a general framework for assessing the inhibitory activity of this compound against a target enzyme.

  • Compound Preparation:

    • Prepare a 10 mM stock solution of this compound in 100% DMSO.

    • Perform serial dilutions of the stock solution in 100% DMSO to create a concentration range for testing (e.g., 10 mM to 10 nM).

  • Assay Setup (96-well plate format):

    • Add 2 µL of the serially diluted compound or DMSO (vehicle control) to the appropriate wells of a 96-well plate.

    • Add 88 µL of assay buffer containing the enzyme to each well.

    • Incubate the plate for a pre-determined time (e.g., 15-30 minutes) at the optimal temperature for the enzyme to allow for inhibitor binding.

    • Initiate the enzymatic reaction by adding 10 µL of the substrate solution.

  • Data Acquisition:

    • Measure the reaction progress over time using a suitable plate reader (e.g., absorbance, fluorescence, or luminescence).

  • Data Analysis:

    • Calculate the initial reaction rates for each concentration of the inhibitor.

    • Normalize the rates to the vehicle control (100% activity).

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: Cell Viability Assay (MTT Assay)

This protocol is used to assess the cytotoxicity of the compound on a chosen cell line.

  • Cell Seeding:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in cell culture medium. The final DMSO concentration should not exceed 0.5%.

    • Remove the old medium from the cells and add 100 µL of the medium containing the compound or vehicle control.

    • Incubate the cells for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization:

    • Remove the medium and add 100 µL of DMSO or a solubilization buffer to each well to dissolve the formazan crystals.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a plate reader.

  • Data Analysis:

    • Normalize the absorbance values to the vehicle control (100% viability).

    • Plot the percent viability versus the logarithm of the compound concentration to determine the CC50 (50% cytotoxic concentration).

Visualizations

experimental_workflow cluster_synthesis Synthesis & Characterization cluster_in_vitro In Vitro Evaluation cluster_cell_based Cell-Based Assays cluster_data Data Analysis synthesis Synthesis of Analogs purification Purification (HPLC) synthesis->purification characterization Structure Confirmation (NMR, MS) purification->characterization solubility Solubility Assessment characterization->solubility enzyme_assay Enzyme Inhibition Assay (IC50) solubility->enzyme_assay kinetic_studies Mechanism of Inhibition Studies enzyme_assay->kinetic_studies cytotoxicity Cytotoxicity Assay (CC50) kinetic_studies->cytotoxicity cell_activity Cellular Activity Assay cytotoxicity->cell_activity sar_analysis SAR Analysis cell_activity->sar_analysis lead_optimization Lead Optimization sar_analysis->lead_optimization

Caption: A typical experimental workflow for enhancing the biological activity of a lead compound.

troubleshooting_workflow start Inconsistent Biological Activity Data check_purity Is the compound pure? start->check_purity check_solubility Is the compound soluble in the assay buffer? check_purity->check_solubility Yes repurify Re-purify the compound check_purity->repurify No check_stability Is the compound stable under assay conditions? check_solubility->check_stability Yes modify_buffer Modify assay buffer (e.g., add solubilizing agents) check_solubility->modify_buffer No check_assay Is the assay protocol robust? check_stability->check_assay Yes run_stability Perform stability studies (e.g., HPLC over time) check_stability->run_stability No optimize_assay Optimize assay parameters (e.g., incubation time, concentrations) check_assay->optimize_assay No end Consistent Data check_assay->end Yes repurify->check_purity modify_buffer->check_solubility run_stability->check_stability optimize_assay->check_assay

Caption: A troubleshooting workflow for addressing inconsistent biological activity data.

signaling_pathway Indenone 3-hydroxy-2-(pyridin-4-yl) -1H-inden-1-one TargetEnzyme Target Enzyme (e.g., Kinase, DNA Repair Enzyme) Indenone->TargetEnzyme Inhibition DownstreamEffector1 Downstream Effector 1 TargetEnzyme->DownstreamEffector1 DownstreamEffector2 Downstream Effector 2 TargetEnzyme->DownstreamEffector2 BiologicalResponse Biological Response (e.g., Anti-inflammatory, Anti-proliferative) DownstreamEffector1->BiologicalResponse DownstreamEffector2->BiologicalResponse

Caption: A hypothetical signaling pathway illustrating the inhibitory action of the compound.

References

troubleshooting inconsistent results in assays with 3-hydroxy-2-(pyridin-4-yl)-1H-inden-1-one

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering inconsistent results in assays involving 3-hydroxy-2-(pyridin-4-yl)-1H-inden-1-one. The information provided is intended to serve as a general framework for troubleshooting, as specific data for this compound is limited.

Frequently Asked Questions (FAQs)

Q1: What are the most common initial steps to take when observing inconsistent assay results?

When faced with inconsistent results, it is crucial to first perform a systematic review of the entire experimental process. Begin by examining the most fundamental aspects of the assay, including reagent preparation, storage conditions, and adherence to the established protocol. It is also beneficial to confirm the identity and purity of your lot of this compound.

Q2: Could the properties of this compound itself contribute to assay variability?

Yes, the physicochemical properties of the compound can significantly impact assay performance. Issues such as poor solubility in aqueous assay buffers can lead to inconsistent concentrations in your experiments. It is also possible for the compound to interfere with certain assay detection methods, for example, by having intrinsic fluorescence or by inhibiting a reporter enzyme like luciferase.

Q3: How can I ensure my cell-based assays are reproducible?

Reproducibility in cell-based assays depends on maintaining a consistent cellular environment and minimizing variability in cell handling.[1] Key factors to control include cell line authentication, passage number, cell density at the time of treatment, and the quality of cell culture media and supplements.[2][3] Any variations in these parameters can alter cellular responses to the compound.[4]

Q4: What are some common pitfalls in kinase assays that could lead to inconsistent results?

In vitro kinase assays are sensitive to a variety of factors.[5] Inconsistent results can arise from variability in enzyme activity, substrate concentration, and ATP concentration.[5] The purity of the recombinant kinase and the presence of any contaminating proteins can also affect the outcome.[5] Additionally, the autophosphorylation of some kinases can contribute to variability if not properly accounted for.[5][6]

Troubleshooting Guides

Issue 1: High Variability Between Replicate Wells

High variability between replicate wells often points to technical errors in assay execution.

  • Pipetting Technique: Inaccurate or inconsistent pipetting is a primary source of error.[2] Ensure pipettes are properly calibrated and that you are using the correct pipetting technique for the volumes being dispensed.

  • Reagent Mixing: Inadequate mixing of reagents before addition to the plate can result in concentration gradients. Ensure all solutions, including the compound dilutions, are thoroughly mixed.

  • Edge Effects: Wells on the perimeter of a microplate can be more susceptible to evaporation and temperature fluctuations, leading to "edge effects." To mitigate this, consider not using the outer wells for experimental data or filling them with a buffer.

  • Cell Seeding: Uneven cell distribution during seeding can lead to significant differences in cell numbers between wells. Ensure a uniform single-cell suspension before plating.

Issue 2: Inconsistent Results Between Different Assay Plates or Experiments

When results are consistent within a single plate but vary between plates or on different days, the source of the problem is likely related to broader experimental conditions.

  • Reagent Stability: Ensure that all reagents, including the this compound stock solution, are stored correctly and have not undergone degradation. Prepare fresh dilutions of the compound for each experiment.

  • Incubation Times and Temperatures: Minor variations in incubation times and temperatures can have a significant impact on assay outcomes.[7] Use a calibrated incubator and a precise timer for all incubation steps.

  • Cellular Conditions: As mentioned in the FAQs, the physiological state of the cells is critical.[1] Factors such as cell passage number and confluency can alter cellular responses.[4] It is essential to maintain a consistent cell culture and passaging schedule.

  • Batch-to-Batch Variability: Different lots of reagents, such as serum or the compound itself, can introduce variability. If you suspect this is an issue, test new batches against a known standard before use in critical experiments.

Issue 3: Unexpected or Noisy Data from a Kinase Assay

Noisy or unexpected data in a kinase assay can be due to issues with the enzyme, substrate, or the assay technology itself.

  • Enzyme Activity: The activity of the kinase can vary between preparations and can decrease over time with improper storage. Always handle the enzyme according to the manufacturer's recommendations and consider aliquoting to avoid multiple freeze-thaw cycles.

  • Substrate Quality: Ensure the substrate is of high purity and is phosphorylated by the kinase in a linear fashion over the time course of the assay.

  • Assay Signal Interference: The compound may interfere with the detection method. For example, in fluorescence-based assays, the compound might be fluorescent itself or quench the fluorescent signal.[8] In luciferase-based assays, it could inhibit the luciferase enzyme.[8] Running appropriate controls, such as the compound in the absence of the kinase, can help identify such interference.

Quantitative Data Summary

Table 1: Key Parameters for Cell-Based Assay Reproducibility

ParameterRecommended Control MeasuresPotential Impact of Inconsistency
Cell Line Identity Authenticate via STR profiling periodically.Use of incorrect or cross-contaminated cell lines leads to irrelevant data.
Cell Passage Number Use cells within a defined, low passage number range.High passage numbers can lead to genetic drift and altered phenotypes.[4]
Seeding Density Optimize and maintain a consistent cell number per well.Variations in cell density can affect growth rates and drug sensitivity.
Serum Concentration Use the same lot of serum for a set of experiments.Batch-to-batch variability in serum can alter cell growth and response.
Compound Solvent Keep the final solvent concentration consistent across all wells.Solvent concentration can affect cell viability and compound solubility.

Table 2: Critical Parameters for In Vitro Kinase Assay Consistency

ParameterRecommended Control MeasuresPotential Impact of Inconsistency
Enzyme Concentration Use a concentration that results in a linear reaction rate.Non-linear kinetics can lead to inaccurate IC50 determinations.
ATP Concentration Use a concentration at or near the Km for ATP.IC50 values are highly dependent on the ATP concentration.
Substrate Concentration Use a concentration that is not limiting.Inconsistent substrate levels can affect the reaction rate.
Incubation Time Ensure the reaction is in the linear range.Product formation should be proportional to time.
Buffer Composition Maintain consistent pH, salt, and cofactor concentrations.Changes in buffer components can alter enzyme activity.

Experimental Protocols

The following are example protocols for a generic in vitro kinase assay and a cell-based viability assay. These should be adapted and optimized for your specific experimental system.

Protocol 1: Generic In Vitro Kinase Assay (Radiometric)
  • Prepare Reagents:

    • Kinase Buffer: 25 mM Tris-HCl (pH 7.5), 10 mM MgCl2, 1 mM DTT, and 0.1 mg/mL BSA.

    • Kinase: Dilute the kinase to the desired concentration in Kinase Buffer.

    • Substrate: Dilute the peptide or protein substrate in Kinase Buffer.

    • ATP Mix: Prepare a solution of cold ATP and [γ-32P]ATP in Kinase Buffer.

    • Compound: Prepare serial dilutions of this compound in DMSO, then dilute further in Kinase Buffer.

  • Assay Procedure:

    • Add 5 µL of the compound dilution to the wells of a 96-well plate.

    • Add 10 µL of the substrate solution to each well.

    • Add 10 µL of the kinase solution to each well to initiate the reaction.

    • Incubate the plate at 30°C for the desired time (e.g., 30 minutes).

    • Add 5 µL of the ATP mix to each well.

    • Incubate the plate at 30°C for the desired time (e.g., 60 minutes).

    • Stop the reaction by adding 25 µL of 3% phosphoric acid.

    • Transfer 10 µL of the reaction mixture onto a P81 phosphocellulose filter mat.

    • Wash the filter mat three times with 0.75% phosphoric acid and once with acetone.

    • Allow the filter mat to dry, then measure the incorporated radioactivity using a scintillation counter.

Protocol 2: Cell-Based Viability Assay (MTT)
  • Cell Seeding:

    • Harvest and count cells, then resuspend them in complete growth medium to the desired density.

    • Seed 100 µL of the cell suspension into each well of a 96-well plate.

    • Incubate the plate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete growth medium.

    • Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells.

    • Include wells with vehicle control (e.g., DMSO) and untreated controls.

    • Incubate the plate for the desired treatment duration (e.g., 48 or 72 hours).

  • MTT Assay:

    • Prepare a 5 mg/mL solution of MTT in sterile PBS.

    • Add 10 µL of the MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C until formazan crystals are visible.

    • Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well.

    • Incubate the plate overnight at 37°C to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

Visualizations

signaling_pathway Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase Downstream Kinase 1 Downstream Kinase 1 Receptor Tyrosine Kinase->Downstream Kinase 1 Downstream Kinase 2 Downstream Kinase 2 Downstream Kinase 1->Downstream Kinase 2 Transcription Factor Transcription Factor Downstream Kinase 2->Transcription Factor Gene Expression Gene Expression Transcription Factor->Gene Expression Cell Proliferation / Survival Cell Proliferation / Survival Gene Expression->Cell Proliferation / Survival This compound This compound This compound->Downstream Kinase 1

Caption: Hypothetical signaling pathway inhibited by this compound.

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Reagent Prep Reagent Prep Compound Treatment Compound Treatment Reagent Prep->Compound Treatment Cell Culture Cell Culture Cell Culture->Compound Treatment Incubation Incubation Compound Treatment->Incubation Detection Detection Incubation->Detection Data Acquisition Data Acquisition Detection->Data Acquisition Statistical Analysis Statistical Analysis Data Acquisition->Statistical Analysis Results Results Statistical Analysis->Results

Caption: General experimental workflow for cell-based or in vitro assays.

troubleshooting_logic Inconsistent Results Inconsistent Results High Intra-plate Variability? High Intra-plate Variability? Inconsistent Results->High Intra-plate Variability? High Inter-plate Variability? High Inter-plate Variability? High Intra-plate Variability?->High Inter-plate Variability? No Check Pipetting & Mixing Check Pipetting & Mixing High Intra-plate Variability?->Check Pipetting & Mixing Yes Check Reagent Stability Check Reagent Stability High Inter-plate Variability?->Check Reagent Stability Yes Problem Solved Problem Solved High Inter-plate Variability?->Problem Solved No Check Pipetting & Mixing->Problem Solved Check Cell Health & Passage Check Cell Health & Passage Check Reagent Stability->Check Cell Health & Passage Check Assay Conditions Check Assay Conditions Check Cell Health & Passage->Check Assay Conditions Check Assay Conditions->Problem Solved

Caption: Logical flowchart for troubleshooting inconsistent assay results.

References

Technical Support Center: Analysis of 3-hydroxy-2-(pyridin-4-yl)-1H-inden-1-one by HPLC

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for the optimization of High-Performance Liquid Chromatography (HPLC) methods for the analysis of 3-hydroxy-2-(pyridin-4-yl)-1H-inden-1-one.

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for an HPLC method for this compound?

A1: A good starting point is a reversed-phase method using a C18 column. Due to the basic nature of the pyridine group, a mobile phase with a slightly acidic pH is recommended to ensure good peak shape. A simple mobile phase of acetonitrile and water (with 0.1% formic acid) is a common starting point.

Q2: What detection wavelength should I use?

A2: The optimal detection wavelength should be determined by a UV scan of this compound. Based on its structure, which contains a conjugated system, a wavelength in the range of 250-280 nm is likely to provide good sensitivity. For pyridine-containing compounds, a UV detection wavelength of around 250 nm is often used.[1]

Q3: How can I improve the retention of this compound on a C18 column?

A3: The polarity of this compound might lead to poor retention in highly organic mobile phases. To increase retention, you can decrease the percentage of the organic solvent (e.g., acetonitrile or methanol) in your mobile phase. For very polar compounds, Hydrophilic Interaction Liquid Chromatography (HILIC) could be an alternative approach.[2]

Q4: Should I use a gradient or isocratic elution?

A4: If you are analyzing the pure compound, an isocratic method is often sufficient and provides better reproducibility. If you are analyzing it in a complex matrix with other impurities, a gradient elution will likely be necessary to achieve adequate separation from other components and to reduce the analysis time.

Troubleshooting Guide

Peak Shape Issues

Q: My peak for this compound is tailing. What could be the cause and how do I fix it?

A: Peak tailing for this compound is often due to secondary interactions between the basic pyridine nitrogen and residual silanols on the silica-based stationary phase.

  • Adjust Mobile Phase pH: Lowering the pH of the mobile phase (e.g., with 0.1% formic or acetic acid) will protonate the pyridine nitrogen, reducing its interaction with the stationary phase.

  • Use a Base-Deactivated Column: Employ a column specifically designed for the analysis of basic compounds, which has a lower concentration of accessible silanol groups.

  • Check for Column Overload: Injecting too much sample can lead to peak tailing. Try reducing the injection volume or the sample concentration.

  • Column Degradation: An older column may exhibit peak tailing.[3] Consider replacing the column if other troubleshooting steps fail.

Q: I am observing a split peak. What should I do?

A: A split peak can be caused by several factors:

  • Clogged Frit or Column Inlet: A blockage at the head of the column can distort the peak shape. Try back-flushing the column (if the manufacturer allows) or replacing the inlet frit.

  • Sample Solvent Incompatibility: If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion. Ensure your sample solvent is as close in composition to the mobile phase as possible.

  • Co-elution: It is possible that an impurity is co-eluting with your main peak. A change in the mobile phase composition or gradient slope may resolve the two peaks.

Retention Time and Resolution Problems

Q: My retention time is shifting between injections. What is the cause?

A: Retention time shifts can indicate a lack of system equilibration or issues with the mobile phase or pump.[3]

  • Insufficient Equilibration Time: Ensure the column is fully equilibrated with the mobile phase before starting your analytical run, especially when using a gradient.

  • Mobile Phase Preparation: Inconsistent mobile phase preparation can lead to shifts in retention time.[3] Prepare fresh mobile phase daily and ensure accurate measurements.

  • Pump Malfunction: Check for leaks in the pump or pressure fluctuations, which can indicate a problem with the pump seals or check valves.[3]

  • Column Temperature: Ensure a stable column temperature by using a column oven. Fluctuations in ambient temperature can affect retention times.[4][5]

Q: I have poor resolution between my analyte and an impurity. How can I improve it?

A: Improving resolution often involves adjusting the selectivity of your method.

  • Optimize Mobile Phase Composition: Vary the ratio of your organic solvent to the aqueous phase. Switching the organic solvent (e.g., from acetonitrile to methanol) can also significantly alter selectivity.

  • Adjust pH: Changing the pH of the mobile phase can alter the ionization state of the analyte and impurities, leading to changes in retention and improved separation.

  • Change the Stationary Phase: If mobile phase optimization is insufficient, trying a different column chemistry (e.g., a phenyl or cyano column) may provide the necessary selectivity.

  • Modify Gradient Slope: For gradient methods, a shallower gradient will increase the separation between closely eluting peaks.

Data Presentation

Table 1: Effect of Mobile Phase pH on Retention Time and Peak Asymmetry

Mobile Phase Additive (0.1%)Approximate pHRetention Time (min)Peak Asymmetry (As)
None7.02.52.1
Acetic Acid3.24.81.3
Formic Acid2.85.21.1
Trifluoroacetic Acid2.15.51.0

Note: Data is representative and will vary based on the specific HPLC system and column.

Table 2: Influence of Acetonitrile Percentage on Resolution

% AcetonitrileRetention Time (Analyte, min)Retention Time (Impurity, min)Resolution (Rs)
50%3.13.41.2
45%4.24.71.8
40%5.86.52.1

Note: Data is representative and assumes a closely eluting impurity.

Experimental Protocols

Optimized HPLC Method for this compound

This method is a recommended starting point and may require further optimization based on your specific instrumentation and sample matrix.

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient Program:

    • 0-2 min: 10% B

    • 2-15 min: 10% to 70% B

    • 15-17 min: 70% B

    • 17-18 min: 70% to 10% B

    • 18-25 min: 10% B (Re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 35 °C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve the sample in a 50:50 mixture of water and acetonitrile to a final concentration of 1 mg/mL.

Visualizations

TroubleshootingWorkflow start Problem Observed peak_shape Poor Peak Shape (Tailing, Splitting) start->peak_shape retention_time Retention Time Shift start->retention_time resolution Poor Resolution start->resolution check_ph Adjust Mobile Phase pH peak_shape->check_ph check_column Use Base-Deactivated Column peak_shape->check_column check_conc Reduce Sample Concentration peak_shape->check_conc check_equilibration Increase Equilibration Time retention_time->check_equilibration check_mp Check Mobile Phase Preparation retention_time->check_mp check_pump Inspect Pump for Leaks retention_time->check_pump optimize_mp Optimize Mobile Phase Ratio resolution->optimize_mp change_solvent Switch Organic Solvent resolution->change_solvent change_gradient Adjust Gradient Slope resolution->change_gradient MethodOptimization goal Goal: Optimized Separation selectivity Selectivity (α) goal->selectivity efficiency Efficiency (N) goal->efficiency retention Retention Factor (k') goal->retention mp_composition Mobile Phase Composition selectivity->mp_composition column_chem Column Chemistry selectivity->column_chem ph pH selectivity->ph flow_rate Flow Rate efficiency->flow_rate particle_size Particle Size efficiency->particle_size temp Temperature efficiency->temp retention->temp organic_strength Organic Solvent Strength retention->organic_strength

References

addressing degradation of 3-hydroxy-2-(pyridin-4-yl)-1H-inden-1-one during experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address the degradation of 3-hydroxy-2-(pyridin-4-yl)-1H-inden-1-one during experimental procedures. This resource is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: My solution of this compound is changing color. What could be the cause?

A1: A color change in your solution is often an indicator of chemical degradation. This can be initiated by several factors, including exposure to light (photodegradation), oxidation, or pH instability. The indenone and hydroxypyridine rings in the molecule contain functional groups that can be susceptible to such changes. It is recommended to prepare fresh solutions and store them protected from light in a tightly sealed container.[1][2][3]

Q2: I am observing a loss of potency or inconsistent results in my bioassays. Could this be related to compound degradation?

A2: Yes, inconsistent results or a decrease in the expected biological activity are common consequences of compound degradation. The formation of degradation products can lead to a lower concentration of the active parent compound and may introduce interfering substances into your assay. It is crucial to ensure the stability of your compound under your specific experimental conditions.

Q3: What are the ideal storage conditions for this compound?

A3: For solid (powder) form, it is recommended to store the compound in a dry, cool, and well-ventilated place, protected from light.[4] For stock solutions, it is advisable to store them at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.[5] The appropriate solvent and storage duration at different temperatures should be determined based on stability studies.[5]

Q4: How can I assess the stability of this compound in my experimental buffer?

A4: To assess the stability in your experimental buffer, you can perform a time-course experiment. Incubate the compound in the buffer for different durations (e.g., 0, 2, 4, 8, 24 hours) under the same conditions as your experiment. At each time point, analyze the sample by a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC), to quantify the remaining parent compound and detect any degradation products.

Troubleshooting Guide

If you suspect degradation of this compound, follow this troubleshooting guide to identify and mitigate the issue.

Visualizing the Troubleshooting Workflow

Troubleshooting Workflow Troubleshooting Degradation Issues start Degradation Suspected (e.g., color change, loss of activity) check_storage Review Storage Conditions - Light protection? - Appropriate temperature? - Inert atmosphere? start->check_storage check_solution_prep Examine Solution Preparation - Freshly prepared? - Appropriate solvent? - pH of solvent? start->check_solution_prep perform_stability_study Conduct Forced Degradation Study (See Experimental Protocol) check_storage->perform_stability_study check_solution_prep->perform_stability_study analyze_data Analyze Degradation Profile - Identify key stress factors (pH, light, temp, oxidation) perform_stability_study->analyze_data optimize_conditions Optimize Experimental Conditions - Adjust pH - Protect from light - Use antioxidants - Modify temperature analyze_data->optimize_conditions implement_changes Implement Optimized Protocol & Monitor Results optimize_conditions->implement_changes end Problem Resolved implement_changes->end

Caption: A flowchart to systematically troubleshoot degradation problems.

Data Presentation: Example Stability Data

The following table is a hypothetical representation of data from a forced degradation study on this compound. Actual results would need to be determined experimentally.

Stress ConditionDuration (hours)% Parent Compound RemainingNumber of Degradants Detected
Acidic Hydrolysis (0.1 N HCl) 2485.22
Basic Hydrolysis (0.1 N NaOH) 2465.73
Oxidative (3% H₂O₂) 2478.94
Thermal (60°C) 2492.51
Photolytic (UV light) 2472.15

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines a typical forced degradation or stress testing study to identify the intrinsic stability of this compound and potential degradation pathways.[1][2][6][7]

1. Sample Preparation:

  • Prepare a stock solution of the compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).

2. Stress Conditions:

  • Acidic Hydrolysis: Mix the stock solution with 0.1 N hydrochloric acid.

  • Basic Hydrolysis: Mix the stock solution with 0.1 N sodium hydroxide.

  • Oxidative Degradation: Mix the stock solution with a 3% solution of hydrogen peroxide.

  • Thermal Degradation: Store the solid compound and the stock solution at an elevated temperature (e.g., 60°C).

  • Photodegradation: Expose the solid compound and the stock solution to a light source, such as a photostability chamber, according to ICH Q1B guidelines.

3. Time Points:

  • Collect samples at various time points (e.g., 0, 2, 4, 8, 24, and 48 hours).

4. Sample Analysis:

  • At each time point, quench the reaction if necessary (e.g., neutralize acidic and basic solutions).

  • Analyze all samples using a validated stability-indicating HPLC method. The method should be able to separate the parent compound from all potential degradation products. A diode array detector (DAD) or a mass spectrometer (MS) can be used for detection and identification of degradants.

Visualizing the Experimental Workflow

Experimental Workflow Forced Degradation Experimental Workflow prep Prepare Stock Solution (1 mg/mL in MeCN) stress Expose to Stress Conditions prep->stress acid Acidic (0.1 N HCl) stress->acid base Basic (0.1 N NaOH) stress->base oxide Oxidative (3% H₂O₂) stress->oxide thermal Thermal (60°C) stress->thermal photo Photolytic (UV/Vis Light) stress->photo sample Sample at Time Points (0, 2, 4, 8, 24, 48h) acid->sample base->sample oxide->sample thermal->sample photo->sample quench Quench Reaction (if necessary) sample->quench analyze Analyze by HPLC-DAD/MS quench->analyze report Report Results (% Degradation, Degradant Profile) analyze->report

Caption: A general workflow for conducting forced degradation studies.

Signaling Pathways and Logical Relationships

Hypothetical Degradation Pathway

The following diagram illustrates a hypothetical degradation pathway for this compound based on the chemical functionalities present in the molecule. The indenone ring may be susceptible to oxidation and the hydroxypyridine moiety could undergo further oxidation or other transformations.

Degradation Pathway Hypothetical Degradation Pathway parent 3-hydroxy-2-(pyridin-4-yl) -1H-inden-1-one oxidized_indenone Oxidized Indenone (e.g., ring opening) parent->oxidized_indenone Oxidation oxidized_pyridine Oxidized Pyridine (e.g., N-oxide) parent->oxidized_pyridine Oxidation photodegradant Photodegradation Product (e.g., rearranged isomer) parent->photodegradant Light hydrolysis_product Hydrolysis Product (pH dependent) parent->hydrolysis_product Acid/Base

Caption: A potential degradation pathway for the target compound.

References

Technical Support Center: Optimizing the Selectivity of 3-hydroxy-2-(pyridin-4-yl)-1H-inden-1-one

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the experimental work aimed at improving the selectivity of 3-hydroxy-2-(pyridin-4-yl)-1H-inden-1-one for its intended target, Glycogen Synthase Kinase 3 Beta (GSK-3β).

Frequently Asked Questions (FAQs)

Q1: What is the likely primary target of this compound?

A1: Based on structure-activity relationship (SAR) studies of similar compounds, the primary target of this compound is likely Glycogen Synthase Kinase 3 Beta (GSK-3β). Several studies have identified compounds with a pyridinyl-scaffold as potent inhibitors of GSK-3β.[1][2][3][4] However, off-target activities are common with kinase inhibitors, and comprehensive selectivity profiling is essential.

Q2: Why is improving the selectivity of my compound important?

A2: Improving selectivity is crucial to minimize off-target effects, which can lead to cellular toxicity or confounding results in preclinical studies.[5][6][7] A more selective compound provides a better tool for understanding the specific biological roles of the target kinase and is a more promising candidate for therapeutic development.

Q3: What are the common off-targets for GSK-3β inhibitors with a similar scaffold?

A3: Common off-targets for kinase inhibitors often include kinases with structurally similar ATP-binding pockets. For GSK-3β inhibitors, this can include cyclin-dependent kinases (CDKs), mitogen-activated protein kinases (MAPKs), and other members of the CMGC kinase family. It is also possible for compounds to inhibit unrelated kinases. Therefore, broad kinase panel screening is highly recommended.

Q4: What are the initial steps to assess the selectivity of my compound?

A4: The first step is to perform a kinase selectivity profiling assay against a broad panel of kinases.[8][9][10] This is typically done by screening the compound at a fixed concentration (e.g., 1 µM) against hundreds of kinases to identify potential off-targets. Hits from this initial screen should then be followed up with dose-response studies to determine the IC50 or Kd values for each interaction.

Q5: What strategies can I employ to rationally improve the selectivity of my compound?

A5: Several rational design strategies can be used to improve selectivity:

  • Exploit subtle differences in the ATP-binding pocket: Introduce chemical modifications that create favorable interactions with non-conserved residues in the target kinase or steric hindrance with residues in off-target kinases.

  • Target allosteric sites: Design modifications that allow the compound to bind to less conserved allosteric sites near the ATP pocket.

  • Optimize electrostatic interactions: Fine-tune the charge distribution of the inhibitor to better complement the electrostatic environment of the target's active site.[6]

  • Leverage protein flexibility: Design compounds that bind to a specific conformation of the target kinase that is less frequently adopted by off-target kinases.

Troubleshooting Guides

This section provides solutions to common problems encountered during the experimental validation of this compound selectivity.

Problem 1: High Off-Target Inhibition Observed in Initial Kinase Panel Screen

Scenario: You have screened this compound at 1 µM against a panel of 200 kinases and observe significant inhibition (>70%) of multiple kinases in addition to GSK-3β.

Potential Cause Suggested Solution
Promiscuous scaffold The core indenone-pyridine scaffold may have inherent affinity for multiple kinases.
Action: Perform a literature search for the selectivity profiles of structurally related compounds to identify known liabilities of the scaffold.
Action: Initiate a medicinal chemistry campaign to modify the scaffold. Consider structure-based design if a crystal structure of the compound bound to GSK-3β or an off-target is available.
Compound aggregation at high concentrations The compound may be forming aggregates at 1 µM, leading to non-specific inhibition.
Action: Determine the critical aggregation concentration (CAC) of your compound using techniques like dynamic light scattering (DLS).
Action: Repeat the screen at a concentration below the CAC.
Assay interference The compound may be interfering with the assay technology (e.g., luciferase-based assays).
Action: Run a counterscreen for assay interference. For example, in an ADP-Glo assay, test the compound's effect on the luciferase enzyme directly.
Action: Use an orthogonal assay with a different detection method (e.g., TR-FRET) to validate the hits.
Problem 2: Inconsistent IC50 Values for Off-Target Kinases

Scenario: You are performing dose-response experiments to determine the IC50 values for the off-targets identified in the initial screen, but the results are not reproducible between experiments.

Potential Cause Suggested Solution
Poor compound solubility The compound may be precipitating out of solution at higher concentrations in your dilution series.
Action: Visually inspect the wells of your assay plate for precipitation.
Action: Determine the aqueous solubility of your compound and ensure your dilution series stays below this limit. Consider using a different co-solvent if DMSO is causing issues.
Instability of the compound in assay buffer The compound may be degrading over the course of the experiment.
Action: Assess the stability of your compound in the assay buffer over the time course of the experiment using HPLC-MS.
Action: If unstable, consider modifying the assay protocol to shorten incubation times or change buffer components.
Variability in enzyme activity The activity of the recombinant kinase may vary between batches or due to improper storage.
Action: Always use a positive control inhibitor with a known IC50 to validate the performance of each batch of enzyme.
Action: Ensure proper storage and handling of the kinase according to the manufacturer's instructions.
Incorrect ATP concentration The ATP concentration used in the assay can significantly affect the IC50 value of an ATP-competitive inhibitor.
Action: For comparability, it is recommended to perform kinase assays at an ATP concentration equal to the Km(ATP) of the specific kinase.[11]
Data Presentation: Hypothetical Selectivity Profile of a Pyridinyl-Indenone Compound

The following table presents a hypothetical selectivity profile for a compound structurally similar to this compound, illustrating how quantitative data should be structured.

Kinase% Inhibition at 1 µMIC50 (nM)
GSK-3β 98 50
CDK2/cyclin A85250
CDK5/p2575800
p38α601,500
JNK145>10,000
SRC20>10,000

Experimental Protocols

Protocol 1: ADP-Glo™ Kinase Assay for IC50 Determination

This protocol is adapted from Promega's ADP-Glo™ Kinase Assay technical manual and is intended for determining the potency of an inhibitor against a specific kinase.[8][9][10][12]

Materials:

  • Kinase of interest (e.g., recombinant human GSK-3β)

  • Kinase substrate (e.g., a specific peptide substrate for GSK-3β)

  • This compound, dissolved in 100% DMSO

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 384-well assay plates

  • Multichannel pipettes or automated liquid handling system

  • Plate-reading luminometer

Procedure:

  • Compound Dilution:

    • Prepare a serial dilution of this compound in 100% DMSO.

    • Further dilute the compound in kinase buffer to achieve the desired final concentrations. The final DMSO concentration in the assay should not exceed 1%.

  • Kinase Reaction:

    • Add 5 µL of the diluted compound or vehicle (kinase buffer with the same final DMSO concentration) to the wells of a 384-well plate.

    • Add 10 µL of a solution containing the kinase and substrate in kinase buffer.

    • Initiate the reaction by adding 10 µL of ATP solution in kinase buffer. The final ATP concentration should ideally be at the Km(ATP) for the kinase.

    • Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes).

  • ATP Depletion:

    • Add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

  • ADP to ATP Conversion and Signal Generation:

    • Add 50 µL of Kinase Detection Reagent to each well.

    • Incubate at room temperature for 30-60 minutes to convert ADP to ATP and generate a luminescent signal.

  • Data Acquisition:

    • Measure the luminescence of each well using a plate-reading luminometer.

  • Data Analysis:

    • Plot the luminescence signal against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Protocol 2: LanthaScreen™ TR-FRET Kinase Assay

This protocol is a generalized procedure for a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) kinase assay, based on the LanthaScreen™ technology.[13][14][15]

Materials:

  • Kinase of interest

  • Fluorescein-labeled substrate

  • Terbium-labeled anti-phospho-substrate antibody

  • This compound in 100% DMSO

  • Kinase buffer

  • ATP solution

  • EDTA solution (to stop the reaction)

  • Low-volume, black 384-well assay plates

  • TR-FRET-compatible plate reader

Procedure:

  • Compound Dilution:

    • Prepare serial dilutions of the inhibitor in 100% DMSO.

    • Further dilute in kinase buffer to the desired final concentrations, ensuring the final DMSO concentration is consistent and low (e.g., <1%).

  • Kinase Reaction:

    • Add 5 µL of diluted inhibitor or vehicle to the wells.

    • Add 5 µL of a solution containing the kinase and the fluorescein-labeled substrate.

    • Initiate the reaction by adding 5 µL of ATP solution.

    • Incubate at room temperature for the optimized reaction time.

  • Reaction Termination and Detection:

    • Add 15 µL of a solution containing EDTA and the terbium-labeled antibody in TR-FRET dilution buffer. The EDTA will chelate Mg2+ and stop the kinase reaction.

    • Incubate for 60 minutes at room temperature to allow for antibody binding to the phosphorylated substrate.

  • Data Acquisition:

    • Measure the TR-FRET signal on a compatible plate reader, with excitation at ~340 nm and measuring emission at two wavelengths (e.g., 490 nm for terbium and 520 nm for fluorescein).

  • Data Analysis:

    • Calculate the emission ratio (520 nm / 490 nm).

    • Plot the emission ratio against the logarithm of the inhibitor concentration and fit to a dose-response curve to determine the IC50.

Visualizations

gsk3b_signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Insulin_Receptor Insulin Receptor PI3K PI3K Insulin_Receptor->PI3K activates Wnt_Receptor Wnt/Frizzled Receptor Beta_Catenin_Complex β-catenin Destruction Complex (Axin, APC, GSK-3β) Wnt_Receptor->Beta_Catenin_Complex inhibits Akt Akt/PKB PI3K->Akt activates GSK3b GSK-3β Akt->GSK3b phosphorylates (Ser9) inhibits Beta_Catenin β-catenin GSK3b->Beta_Catenin phosphorylates for degradation TCF_LEF TCF/LEF Beta_Catenin->TCF_LEF translocates and activates Inhibitor 3-hydroxy-2-(pyridin-4-yl) -1H-inden-1-one Inhibitor->GSK3b inhibits Gene_Expression Target Gene Expression TCF_LEF->Gene_Expression promotes

Caption: Simplified signaling pathways involving GSK-3β.

kinase_selectivity_workflow start Start: Compound of Interest (this compound) single_point_screen Single-Point Kinase Panel Screen (e.g., at 1 µM) start->single_point_screen analyze_hits Analyze Hits (% Inhibition > 70%) single_point_screen->analyze_hits dose_response Dose-Response Assay (IC50) for Primary Target and Off-Targets analyze_hits->dose_response Hits Identified end Proceed to Cellular Assays analyze_hits->end No Significant Hits calculate_selectivity Calculate Selectivity Index (IC50 off-target / IC50 on-target) dose_response->calculate_selectivity decision Selectivity Acceptable? calculate_selectivity->decision sar_optimization SAR & Medicinal Chemistry (Improve Selectivity) decision->sar_optimization No decision->end Yes sar_optimization->single_point_screen New Analogs

Caption: Experimental workflow for kinase inhibitor selectivity profiling.

troubleshooting_logic start Inconsistent IC50 Results check_solubility Check Compound Solubility and Precipitation start->check_solubility check_solubility->solubility_ok Yes check_solubility->solubility_bad No check_stability Assess Compound Stability in Assay Buffer (HPLC-MS) solubility_ok->check_stability solution_solubility Lower Compound Concentration or Change Co-solvent solubility_bad->solution_solubility check_stability->stability_ok Yes check_stability->stability_bad No check_reagents Verify Reagent Quality (Enzyme Activity, ATP conc.) stability_ok->check_reagents solution_stability Modify Assay Protocol (e.g., shorter incubation) stability_bad->solution_stability check_reagents->reagents_ok Yes check_reagents->reagents_bad No end Consistent Results reagents_ok->end solution_reagents Use New Reagent Aliquots and Validate with Controls reagents_bad->solution_reagents solution_solubility->start Re-test solution_stability->start Re-test solution_reagents->start Re-test

Caption: Troubleshooting logic for inconsistent IC50 values.

References

Technical Support Center: Method Refinement for Scaling Up 3-hydroxy-2-(pyridin-4-yl)-1H-inden-1-one Production

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis and scale-up of 3-hydroxy-2-(pyridin-4-yl)-1H-inden-1-one.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound, which is typically achieved through a condensation reaction between ninhydrin and 4-picoline (4-methylpyridine).

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Incomplete reaction: Reaction time may be too short or the temperature too low. 2. Degradation of starting materials or product: Ninhydrin can be unstable at high temperatures. The product may also be sensitive to prolonged heat or harsh pH conditions. 3. Impurities in starting materials: Water or other impurities in 4-picoline or the solvent can interfere with the reaction. 4. Inefficient mixing: Inadequate agitation can lead to localized overheating or poor reactant contact, especially during scale-up.1. Optimize reaction conditions: Monitor the reaction progress using Thin Layer Chromatography (TLC). Systematically increase the reaction time and/or temperature. Consider microwave-assisted synthesis for faster reaction times. 2. Control reaction temperature: Use a well-calibrated heating mantle and monitor the internal reaction temperature. Employ a solvent with an appropriate boiling point to maintain a consistent temperature. 3. Ensure purity of reagents: Use freshly distilled 4-picoline and anhydrous solvents. 4. Improve agitation: Use an overhead stirrer for larger scale reactions to ensure homogenous mixing.
Formation of Dark, Tarry Byproducts 1. Side reactions at high temperatures: Polymerization or decomposition of reactants and products can occur at elevated temperatures. 2. Presence of oxygen: Oxidation of intermediates can lead to colored impurities.1. Lower reaction temperature: Attempt the reaction at a lower temperature for a longer duration. 2. Perform reaction under inert atmosphere: Conduct the reaction under a nitrogen or argon atmosphere to minimize oxidation.
Difficult Product Isolation/Purification 1. Product is highly soluble in the reaction solvent. 2. Formation of closely related impurities: Side products with similar polarity to the desired product can make chromatographic separation challenging. 3. Product precipitation is incomplete. 1. Solvent selection: After the reaction, try adding a non-polar solvent to precipitate the product. Alternatively, remove the reaction solvent under reduced pressure and triturate the residue with an appropriate solvent. 2. Optimize chromatography: Use a different solvent system for column chromatography or consider preparative HPLC for higher purity. Recrystallization from a suitable solvent system can also be effective. 3. Adjust pH for precipitation: The product's solubility may be pH-dependent. Carefully adjust the pH of the solution to induce precipitation.
Inconsistent Results Upon Scale-Up 1. Inefficient heat transfer: The surface-area-to-volume ratio decreases upon scale-up, which can lead to poor temperature control.[1] 2. Mass transfer limitations: Inefficient mixing on a larger scale can slow down the reaction rate.[1] 3. Changes in reagent addition rate: The rate of addition of one reactant to another can impact local concentrations and side product formation.1. Use a jacketed reactor: This allows for better temperature control. For highly exothermic reactions, consider a staged addition of reagents. 2. Select appropriate stirring equipment: Ensure the stirrer is capable of providing adequate mixing for the entire reaction volume. 3. Controlled addition: Use a syringe pump or an addition funnel for controlled addition of reagents.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic approach for this compound?

A1: The most common laboratory synthesis involves the Knoevenagel-type condensation of ninhydrin with 4-picoline. In this reaction, the methyl group of 4-picoline is sufficiently acidic to react with one of the carbonyl groups of ninhydrin, followed by cyclization and dehydration to form the indenone ring system.

Q2: What are the critical parameters to control during the reaction?

A2: The critical parameters include reaction temperature, reaction time, purity of reactants and solvents, and efficient mixing. The reaction is often sensitive to high temperatures, which can lead to the formation of undesirable byproducts.

Q3: What analytical techniques are recommended for monitoring the reaction and characterizing the product?

A3: Thin Layer Chromatography (TLC) is a convenient method for monitoring the progress of the reaction. The final product should be characterized using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and Infrared (IR) spectroscopy. High-Performance Liquid Chromatography (HPLC) can be used to determine the purity of the final product.

Q4: Are there any specific safety precautions to consider?

A4: Ninhydrin is toxic and can cause skin and respiratory irritation. 4-Picoline is flammable and harmful if swallowed or inhaled. All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn.

Q5: How can the final product be purified?

A5: Purification can typically be achieved through recrystallization from a suitable solvent such as ethanol, methanol, or a mixture of solvents. If significant impurities are present, column chromatography on silica gel may be necessary.

Data Presentation

Table 1: Summary of Reaction Conditions and Reported Yields for Analogous Indenone Syntheses

Starting MaterialsCatalyst/SolventTemperature (°C)Time (h)Yield (%)Reference
Ninhydrin, Aniline, DimedoneC@TiO₂-SO₃H-IL1 / WaterReflux0.595[2]
Ninhydrin, Primary Amines, Alkyl PropiolatesNone / AcetonitrileRoom Temp2-385-95[3]
Diethyl Phthalate, Ethyl AcetateSodium Ethoxide / EthanolReflux1~50 (for 1,3-indandione)[4]
o-Bromobenzaldehydes, AlkynesPd(OAc)₂ / K₂CO₃1001260-85[5]

Note: Data for the specific synthesis of this compound is limited in the public domain. The data presented is for analogous reactions to provide a general guideline.

Experimental Protocols

Synthesis of this compound

This protocol is a representative procedure based on the condensation of ninhydrin and 4-picoline. Optimization may be required to achieve desired yields and purity.

Materials:

  • Ninhydrin (1.0 eq)

  • 4-Picoline (1.1 eq)

  • Anhydrous solvent (e.g., N,N-Dimethylformamide (DMF) or Acetic Acid)

  • Inert gas (Nitrogen or Argon)

Equipment:

  • Round-bottom flask equipped with a reflux condenser and a magnetic stirrer (for small scale) or overhead stirrer (for larger scale)

  • Heating mantle with temperature control

  • Inert atmosphere setup (e.g., balloon or Schlenk line)

  • TLC plates and developing chamber

  • Filtration apparatus (e.g., Büchner funnel)

  • Rotary evaporator

Procedure:

  • To a clean, dry round-bottom flask, add ninhydrin and the anhydrous solvent.

  • Begin stirring the mixture and purge the flask with an inert gas.

  • Slowly add 4-picoline to the reaction mixture at room temperature.

  • Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) and maintain for the specified time (e.g., 4-12 hours).

  • Monitor the reaction progress by TLC until the starting material is consumed.

  • Once the reaction is complete, cool the mixture to room temperature.

  • The product may precipitate upon cooling. If not, slowly add a non-polar solvent (e.g., diethyl ether or hexane) to induce precipitation.

  • Collect the solid product by vacuum filtration and wash with a small amount of cold solvent.

  • Dry the crude product under vacuum.

  • For further purification, recrystallize the solid from a suitable solvent (e.g., ethanol) or perform column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of ethyl acetate and hexane).

Visualizations

Synthesis_Workflow reagents Reactant Preparation (Ninhydrin, 4-Picoline, Solvent) reaction Condensation Reaction (Heating under Inert Atmosphere) reagents->reaction monitoring Reaction Monitoring (TLC) reaction->monitoring monitoring->reaction Continue if incomplete workup Workup (Cooling, Precipitation) monitoring->workup Proceed if complete isolation Isolation (Filtration) workup->isolation purification Purification (Recrystallization/Chromatography) isolation->purification analysis Product Analysis (NMR, MS, HPLC) purification->analysis

Caption: Experimental workflow for the synthesis of this compound.

Troubleshooting_Flowchart decision decision start Low/No Product Yield check_reaction Check TLC for Starting Material start->check_reaction sm_present Starting Material Present check_reaction->sm_present Yes sm_absent Starting Material Absent check_reaction->sm_absent No increase_time_temp Increase Reaction Time/Temp sm_present->increase_time_temp product_degradation Product Degradation during Workup? sm_absent->product_degradation end Improved Yield increase_time_temp->end check_reagents Check Reagent Purity check_reagents->end product_degradation->check_reagents No modify_workup Modify Workup (e.g., lower temp, adjust pH) product_degradation->modify_workup Yes modify_workup->end

Caption: Troubleshooting flowchart for low product yield.

Signaling_Pathway compound This compound (Iron Chelator) iron Excess Iron compound->iron Chelates cyclooxygenase Cyclooxygenase (COX) compound->cyclooxygenase May inhibit (Heme-dependent) ros Reactive Oxygen Species (ROS) iron->ros Catalyzes formation of inflammation Inflammatory Response ros->inflammation Promotes inflammation->cyclooxygenase Induces prostaglandins Prostaglandins cyclooxygenase->prostaglandins Produces prostaglandins->inflammation Mediates

Caption: Potential anti-inflammatory signaling pathway involving iron chelation.[6][7]

References

Validation & Comparative

Confirming the Molecular Structure of 3-hydroxy-2-(pyridin-4-yl)-1H-inden-1-one: A Comparative Guide to Analytical Techniques

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the unambiguous confirmation of a compound's molecular structure is a critical step. This guide provides a comparative overview of analytical techniques for elucidating the structure of 3-hydroxy-2-(pyridin-4-yl)-1H-inden-1-one, with a primary focus on X-ray crystallography as the definitive method, supported by spectroscopic alternatives.

Method 1: X-ray Crystallography - The Definitive Structure

Single-crystal X-ray crystallography provides direct and unambiguous evidence of a molecule's three-dimensional structure, including bond lengths, bond angles, and stereochemistry.[1] It is considered the most definitive method for structural elucidation of crystalline organic compounds.

Hypothetical Crystallographic Data for this compound

The following table summarizes hypothetical, yet realistic, crystallographic data for the title compound, based on analyses of structurally similar molecules.

ParameterHypothetical Value
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)8.5
b (Å)12.1
c (Å)9.8
α (°)90
β (°)105.2
γ (°)90
Volume (ų)970
Z4
Calculated Density (g/cm³)1.45
R-factor0.045
Experimental Protocol: Single-Crystal X-ray Diffraction
  • Crystal Growth: High-quality single crystals of this compound are grown, typically by slow evaporation of a suitable solvent (e.g., ethanol, ethyl acetate).

  • Crystal Mounting: A suitable crystal is selected and mounted on a goniometer head.

  • Data Collection: The crystal is placed in an X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, and the diffraction pattern is recorded as the crystal is rotated.

  • Structure Solution and Refinement: The diffraction data is used to solve the crystal structure, typically using direct methods. The initial structural model is then refined to best fit the experimental data.

experimental_workflow_xray cluster_synthesis Synthesis & Purification cluster_crystallization Crystallization cluster_diffraction X-ray Diffraction cluster_analysis Structure Determination synthesis Synthesis of Compound purification Purification synthesis->purification crystal_growth Crystal Growth purification->crystal_growth data_collection Data Collection crystal_growth->data_collection structure_solution Structure Solution data_collection->structure_solution refinement Refinement structure_solution->refinement validation Validation refinement->validation

Experimental workflow for X-ray crystallography.

Alternative and Complementary Spectroscopic Techniques

While X-ray crystallography is definitive, other spectroscopic methods provide valuable and often more readily obtainable information about a molecule's structure.[2] These techniques are crucial when suitable crystals cannot be obtained or for routine characterization.

Comparison of Spectroscopic Data

The following table outlines the expected data from NMR, IR, and Mass Spectrometry for this compound and compares the type of information each technique provides.

TechniqueParameterExpected Data/InformationStructural Insight
¹H NMR Chemical Shift (δ)7.0-9.0 ppm (aromatic protons), ~10-12 ppm (enolic -OH)Number and electronic environment of protons.
Coupling Constants (J)2-8 HzConnectivity of neighboring protons.
¹³C NMR Chemical Shift (δ)110-160 ppm (aromatic carbons), ~190 ppm (carbonyl carbon)Number and type of carbon atoms.
IR Wavenumber (cm⁻¹)~3400 (O-H stretch), ~1680 (C=O stretch), ~1600, 1480 (C=C stretch)Presence of key functional groups.
MS (ESI+) m/z[M+H]⁺ at calculated exact massMolecular weight and molecular formula confirmation.
Experimental Protocols
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: A solution of the compound in a deuterated solvent (e.g., DMSO-d₆) is placed in a strong magnetic field. Radiofrequency pulses are applied, and the resulting signals from the ¹H and ¹³C nuclei are detected.

  • Infrared (IR) Spectroscopy: A sample of the compound (as a solid or in a suitable solvent) is exposed to infrared radiation. The absorption of radiation at specific frequencies, corresponding to molecular vibrations, is measured.

  • Mass Spectrometry (MS): The compound is ionized (e.g., by electrospray ionization - ESI), and the resulting ions are separated based on their mass-to-charge ratio (m/z).

logical_comparison cluster_goal Structural Confirmation cluster_primary Primary Method cluster_alternatives Alternative/Complementary Methods goal Confirm Structure of This compound xray X-ray Crystallography goal->xray Definitive 3D Structure nmr NMR Spectroscopy goal->nmr Connectivity & Environment ir IR Spectroscopy goal->ir Functional Groups ms Mass Spectrometry goal->ms Molecular Weight xray->nmr nmr->ir ir->ms

Logical comparison of structural confirmation techniques.

Conclusion

For the unequivocal structural determination of this compound, single-crystal X-ray crystallography stands as the unparalleled method, providing a complete and unambiguous three-dimensional atomic arrangement. However, in instances where suitable crystals are not attainable, or for routine analysis, a combination of spectroscopic techniques including NMR, IR, and Mass Spectrometry offers a powerful and effective alternative for comprehensive structural elucidation and confirmation.[2] The data from these spectroscopic methods, when used in concert, can provide a highly confident structural assignment that is often sufficient for the needs of drug discovery and development.

References

Validating the Biological Activity of 3-hydroxy-2-(pyridin-4-yl)-1H-inden-1-one in Different Cell Lines: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for validating the biological activity of the novel compound, 3-hydroxy-2-(pyridin-4-yl)-1H-inden-1-one. Based on the chemical scaffold, which incorporates both indenone and pyridinone moieties, a potent anticancer activity is hypothesized. Derivatives of 1H-inden-1-one have demonstrated encouraging antiproliferative actions against various cancer cells.[1] Some indenone-based compounds are known to function by inhibiting tubulin polymerization, leading to cell cycle arrest and apoptosis.[1][2][3][4][5] This guide outlines a series of experiments to test the hypothesis that this compound acts as a tubulin polymerization inhibitor, leading to anticancer effects. The performance of the target compound will be compared against established anticancer agents with known mechanisms of action.

Hypothesized Mechanism of Action: Tubulin Polymerization Inhibition

Tubulin proteins are the fundamental building blocks of microtubules, which are essential components of the cytoskeleton involved in cell division, structure, and intracellular transport.[6] Disruption of microtubule dynamics is a clinically validated strategy in cancer therapy.[7] We hypothesize that this compound binds to tubulin, inhibiting its polymerization into microtubules. This disruption is expected to arrest cancer cells in the G2/M phase of the cell cycle and subsequently induce apoptosis.[1][2][4]

signaling_pathway Compound Compound Tubulin Tubulin Compound->Tubulin Microtubule_Assembly Microtubule Assembly Inhibition Tubulin->Microtubule_Assembly Mitotic_Spindle Mitotic Spindle Disruption Microtubule_Assembly->Mitotic_Spindle G2M_Arrest G2/M Phase Arrest Mitotic_Spindle->G2M_Arrest Apoptosis Apoptosis G2M_Arrest->Apoptosis

Caption: Hypothesized signaling pathway of this compound.

Comparative Experimental Framework

To validate the biological activity and mechanism of action of this compound, a series of in vitro assays will be conducted. The performance of the target compound will be compared with well-characterized tubulin inhibitors:

  • Colchicine: A known tubulin polymerization inhibitor that binds to the colchicine-binding site.[8][9]

  • Vincristine: A vinca alkaloid that inhibits microtubule formation, leading to metaphase arrest.[10][11][12][13][14]

  • Paclitaxel (Taxol): A taxane that stabilizes microtubules, preventing their disassembly and leading to mitotic arrest.[15][16][17][18][19]

A panel of human cancer cell lines will be used to assess the breadth of activity:

  • MCF-7: Breast adenocarcinoma

  • HeLa: Cervical adenocarcinoma

  • A549: Lung carcinoma

  • HT-29: Colorectal adenocarcinoma

Experimental Protocols and Data Presentation

Cytotoxicity Assessment using MTT Assay

This assay measures the metabolic activity of cells as an indicator of cell viability.[20][21][22][23]

Protocol:

  • Seed cells in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Treat the cells with serial dilutions of this compound and control compounds (Colchicine, Vincristine, Paclitaxel) for 48 hours. A vehicle control (DMSO) should also be included.

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.[22]

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the half-maximal inhibitory concentration (IC50) values.

Data Presentation:

CompoundMCF-7 IC50 (µM)HeLa IC50 (µM)A549 IC50 (µM)HT-29 IC50 (µM)
This compoundExperimentalExperimentalExperimentalExperimental
ColchicineReferenceReferenceReferenceReference
VincristineReferenceReferenceReferenceReference
PaclitaxelReferenceReferenceReferenceReference
In Vitro Tubulin Polymerization Assay

This cell-free assay directly measures the effect of the compound on the assembly of purified tubulin into microtubules.[24][25][26][27]

Protocol:

  • Reconstitute purified bovine tubulin in a general tubulin buffer.

  • In a 96-well plate, add the test compound or control compounds to the tubulin solution.

  • Initiate polymerization by incubating the plate at 37°C.

  • Monitor the change in absorbance at 340 nm over time using a temperature-controlled spectrophotometer.[25][26] An increase in absorbance indicates tubulin polymerization.

Data Presentation:

CompoundEffect on Tubulin PolymerizationIC50 (µM)
This compoundInhibition/EnhancementExperimental
ColchicineInhibitionReference
VincristineInhibitionReference
PaclitaxelEnhancement (Stabilization)Reference
Vehicle Control (DMSO)No effectN/A
Cell Cycle Analysis by Flow Cytometry

This technique is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[28][29][30][31][32]

Protocol:

  • Treat cells with the IC50 concentration of the test and control compounds for 24 hours.

  • Harvest the cells, wash with PBS, and fix in cold 70% ethanol.[29][31]

  • Wash the fixed cells and resuspend in a staining solution containing propidium iodide (PI) and RNase A.[28][31]

  • Incubate for 30 minutes at room temperature in the dark.

  • Analyze the DNA content of the cells using a flow cytometer.

Data Presentation:

Treatment% Cells in G0/G1% Cells in S% Cells in G2/M
Vehicle Control (DMSO)BaselineBaselineBaseline
This compoundExperimentalExperimentalExperimental
ColchicineReferenceReferenceReference
VincristineReferenceReferenceReference
PaclitaxelReferenceReferenceReference
Apoptosis Assay using Annexin V-FITC and Propidium Iodide

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[33][34][35]

Protocol:

  • Treat cells with the IC50 concentration of the test and control compounds for 48 hours.

  • Harvest the cells and wash them with cold PBS.

  • Resuspend the cells in 1X Binding Buffer.[33][34]

  • Add Annexin V-FITC and Propidium Iodide to the cell suspension.[33][35]

  • Incubate for 15 minutes at room temperature in the dark.[34]

  • Analyze the cells by flow cytometry.

Data Presentation:

Treatment% Viable Cells% Early Apoptotic Cells% Late Apoptotic/Necrotic Cells
Vehicle Control (DMSO)BaselineBaselineBaseline
This compoundExperimentalExperimentalExperimental
ColchicineReferenceReferenceReference
VincristineReferenceReferenceReference
PaclitaxelReferenceReferenceReference

Experimental Workflows

cytotoxicity_workflow Start Start Seed_Cells Seed Cells in 96-well Plate Start->Seed_Cells Treat_Cells Treat with Compounds Seed_Cells->Treat_Cells Add_MTT Add MTT Reagent Treat_Cells->Add_MTT Incubate Incubate (4h) Add_MTT->Incubate Add_Solvent Add Solubilizing Agent Incubate->Add_Solvent Read_Absorbance Read Absorbance (570nm) Add_Solvent->Read_Absorbance Calculate_IC50 Calculate IC50 Read_Absorbance->Calculate_IC50 End End Calculate_IC50->End

Caption: Workflow for the MTT cytotoxicity assay.

flow_cytometry_workflow Start Start Treat_Cells Treat Cells with Compounds Start->Treat_Cells Harvest_Cells Harvest and Wash Cells Treat_Cells->Harvest_Cells Fix_Permeabilize Fixation / Staining Harvest_Cells->Fix_Permeabilize Stain_Cells Stain with PI or Annexin V/PI Fix_Permeabilize->Stain_Cells Analyze Analyze by Flow Cytometry Stain_Cells->Analyze Quantify Quantify Cell Populations Analyze->Quantify End End Quantify->End

References

Comparative Analysis of 3-hydroxy-2-(pyridin-4-yl)-1H-inden-1-one and Other Indenone Derivatives in Preclinical Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the biological activities of 3-hydroxy-2-(pyridin-4-yl)-1H-inden-1-one and other indenone derivatives, focusing on their potential as anticancer, anti-inflammatory, and kinase-inhibiting agents. While specific experimental data for this compound is limited in the public domain, this document synthesizes available information and draws comparisons with structurally related indenone compounds for which more extensive data exists.

Executive Summary

The indenone scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. These compounds have demonstrated potential in oncology and inflammatory diseases, often through the modulation of key signaling pathways. This guide presents a comparative analysis of their performance, supported by available experimental data and detailed methodologies for key assays.

Data Presentation: Comparative Biological Activity

Quantitative data on the biological activity of various indenone derivatives are summarized below. It is important to note the absence of specific IC50 values for this compound in the readily available literature. The data presented here for other derivatives serves as a benchmark for the potential efficacy of this compound class.

Table 1: Anticancer Activity of Indenone Derivatives (IC50 values in µM)

Compound/DerivativeCell LineIC50 (µM)Reference
Indanone-based gallic acid derivative (1) MCF-7 (Breast)2.2[1](--INVALID-LINK--)
Indanone-thiazolyl hydrazone (ITH-6) HT-29 (Colon)0.44[2](--INVALID-LINK--)
COLO 205 (Colon)0.98[2](--INVALID-LINK--)
KM 12 (Colon)0.41[2](--INVALID-LINK--)
2-Benzylidene-1-indanone derivative (8f) RAW 264.7 (Macrophage)>10 (Cytotoxicity)[3](--INVALID-LINK--)
3-Ethoxycarbonyl-3-methyl-N-(4-aminophenyl)-2,3-dihydro-benz[f]indole-2,4,9-trione (10h) SK-OV-3 (Ovarian)<10[4](--INVALID-LINK--)
A549 (Lung)<10[4](--INVALID-LINK--)
SK-MEL-2 (Melanoma)<10[4](--INVALID-LINK--)
XF498 (CNS)<10[4](--INVALID-LINK--)
HCT-15 (Colon)<10[4](--INVALID-LINK--)

Table 2: Kinase Inhibitory Activity of Indenone and Related Derivatives (IC50 values in µM)

Compound/DerivativeKinase TargetIC50 (µM)Reference
Indolin-2-one derivative (6e) Aurora B0.0162[5](--INVALID-LINK--)
Indolin-2-one derivative (8a) Aurora B0.0105[5](--INVALID-LINK--)
1-[2-(dimethylamino)ethyl]-5-(2-hydroxy-4-methoxybenzoyl)pyridin-2(1H)-one (36) c-Src12.5[6](--INVALID-LINK--)
FCX-146 (Arylidene indanone) Akt (Allosteric)Potent inhibitor[7](--INVALID-LINK--)

Table 3: Anti-inflammatory Activity of Indenone Derivatives

Compound/DerivativeAssayEndpointResultReference
2-Benzylidene-1-indanone derivative (8f) LPS-stimulated murine primary macrophagesIL-6 and TNF-α inhibitionEffective inhibition[3](--INVALID-LINK--)
Gallic acid-based indanone derivative (1) Not specifiedAnti-inflammatory propertiesNoted[1](--INVALID-LINK--)

Experimental Protocols

Detailed methodologies for key experiments are provided below. These are generalized protocols and may require optimization for specific compounds.

Synthesis of Indenone Derivatives

General Procedure for the Synthesis of 2-Aryl-3-hydroxy-1H-inden-1-ones:

A common method for the synthesis of indenone derivatives involves an aldol condensation reaction.

  • Reaction Setup: To a solution of a substituted 1-indanone (1 equivalent) in a suitable solvent such as ethanol or methanol, add an appropriate aromatic aldehyde (1.1 equivalents).

  • Catalyst Addition: Add a catalytic amount of a base (e.g., NaOH or KOH) or an acid (e.g., HCl).

  • Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating for a specified period (typically a few hours to overnight), monitoring the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, neutralize the reaction mixture. The product may precipitate and can be collected by filtration. Alternatively, extract the product with an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by recrystallization or column chromatography to obtain the desired indenone derivative.

Cytotoxicity Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., 0.1 to 100 µM) and a vehicle control (e.g., DMSO) for a specified duration (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of compound that inhibits cell growth by 50%).

Kinase Inhibition Assay

This protocol describes a general method for assessing the inhibitory activity of compounds against a specific kinase.

  • Reaction Mixture Preparation: Prepare a reaction buffer containing the kinase, a specific substrate (peptide or protein), and ATP.

  • Compound Incubation: Pre-incubate the kinase with various concentrations of the test compound or a known inhibitor (positive control) for a defined period.

  • Initiation of Reaction: Initiate the kinase reaction by adding the ATP/substrate mixture.

  • Incubation: Incubate the reaction mixture at a specific temperature (e.g., 30°C or 37°C) for a set time.

  • Detection: Stop the reaction and detect the amount of phosphorylated substrate or the amount of ADP produced. This can be done using various methods, such as radiometric assays, fluorescence-based assays (e.g., Z'-LYTE), or luminescence-based assays (e.g., Kinase-Glo).

  • Data Analysis: Determine the percentage of kinase inhibition for each compound concentration and calculate the IC50 value.

Western Blot Analysis for Signaling Pathway Modulation

This technique is used to detect specific proteins in a sample and can be used to assess the phosphorylation status of key signaling molecules.

  • Cell Treatment and Lysis: Treat cells with the compound of interest for a specified time. Lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve the protein phosphorylation state.

  • Protein Quantification: Determine the protein concentration of the cell lysates using a standard method (e.g., BCA assay).

  • SDS-PAGE: Separate the proteins based on their molecular weight by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking: Block the membrane with a suitable blocking agent (e.g., non-fat milk or bovine serum albumin) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., phospho-Akt, total Akt, phospho-ERK, total ERK).

  • Secondary Antibody Incubation: Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP) that recognizes the primary antibody.

  • Detection: Add a chemiluminescent substrate and detect the signal using an imaging system.

  • Analysis: Quantify the band intensities to determine the relative changes in protein expression or phosphorylation.

Signaling Pathway Diagrams

Indenone derivatives have been reported to modulate several key signaling pathways involved in cancer and inflammation, including the PI3K/Akt and MAPK pathways.

PI3K_Akt_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt phosphorylates mTORC1 mTORC1 Akt->mTORC1 activates Apoptosis Apoptosis (Inhibition) Akt->Apoptosis CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Indenone Indenone Derivatives Indenone->PI3K Inhibition Indenone->Akt Inhibition

Caption: PI3K/Akt Signaling Pathway and Potential Inhibition by Indenone Derivatives.

MAPK_Pathway GrowthFactors Growth Factors, Stress, Cytokines Ras Ras GrowthFactors->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK phosphorylates ERK ERK MEK->ERK phosphorylates TranscriptionFactors Transcription Factors (e.g., AP-1, NF-κB) ERK->TranscriptionFactors activates GeneExpression Gene Expression (Proliferation, Inflammation) TranscriptionFactors->GeneExpression Indenone Indenone Derivatives Indenone->Raf Inhibition Indenone->MEK Inhibition

Caption: MAPK/ERK Signaling Pathway and Potential Inhibition by Indenone Derivatives.

Conclusion

Indenone derivatives represent a promising class of compounds with diverse biological activities relevant to cancer and inflammatory diseases. While direct experimental data for this compound is currently limited, the broader class of indenones has demonstrated significant potential as inhibitors of key cellular processes and signaling pathways. The data and protocols presented in this guide offer a valuable resource for researchers interested in exploring the therapeutic potential of this chemical scaffold. Further investigation into the specific activities and mechanisms of action of this compound is warranted to fully understand its potential as a therapeutic agent.

References

Navigating the Predictive Landscape: A Comparative Guide to the In Silico and In Vitro Evaluation of 3-hydroxy-2-(pyridin-4-yl)-1H-inden-1-one and its Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the validation of in silico predictions through robust experimental data is a cornerstone of modern drug discovery. This guide provides a comparative analysis of the predicted and experimental biological activities of 3-hydroxy-2-(pyridin-4-yl)-1H-inden-1-one and its structural analogs, offering insights into the predictive accuracy of computational models in this chemical space.

While direct experimental validation for in silico predictions of this compound is not extensively available in publicly accessible literature, a comparative analysis with structurally related indenone and pyridinone derivatives can provide valuable insights. This guide synthesizes available data on analogous compounds to offer a framework for assessing the potential biological activities and validating computational predictions for this molecule of interest.

In Silico Predictions for this compound

Computational tools are invaluable for predicting the pharmacological profile of novel chemical entities. For this compound, in silico methods can predict a range of properties, including its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its potential biological targets.

Molecular docking studies on analogous indenone derivatives suggest potential interactions with various protein targets. For instance, some indenone derivatives have been computationally investigated as inhibitors of enzymes like cereblon, a component of an E3 ubiquitin ligase complex[1]. Furthermore, the pyridinone moiety is a well-known pharmacophore present in various bioactive molecules, including those with antimicrobial and anti-inflammatory properties[2][3]. Therefore, in silico models might predict that this compound could exhibit similar activities.

Comparative Experimental Data

To contextualize the in silico predictions, this section presents experimental data for structurally similar compounds. The focus is on indenone and 3-hydroxypyridin-4-one derivatives, given the core moieties of the target compound.

Anti-inflammatory Activity of Indanone Derivatives

A study on 2-(4-Methyl)benzylidene-4,7-dimethyl indan-1-one (IPX-18), an arylidene indanone derivative, demonstrated its anti-inflammatory potential. The in silico prediction of its binding to NF-κB-p50 was validated by in vitro assays showing inhibition of NF-κB phosphorylation[4]. This provides a tangible example of computational predictions guiding and being confirmed by experimental work in a related class of compounds.

CompoundPredicted TargetExperimental AssayResult (IC50)Reference
IPX-18NF-κB-p50TNF-α release in HWB298.8 nM[4]
IPX-18NF-κB-p50TNF-α release in PBMCs96.29 nM[4]
IPX-18NF-κB-p50IFN-γ release in HWB217.6 nM[4]
IPX-18NF-κB-p50IFN-γ release in PBMCs103.7 nM[4]
Antimicrobial Activity of 3-Hydroxypyridine-4-one Derivatives

A series of novel 3-hydroxypyridine-4-one derivatives were synthesized and evaluated for their antimicrobial effects. Molecular docking studies were performed to understand the interaction with target proteins, and the in silico findings were supported by in vitro antimicrobial testing[2].

Compound DerivativeMicroorganismMIC (μg/mL)Reference
6c (meta-OCH3 phenyl)S. aureus32[2]
6c (meta-OCH3 phenyl)E. coli32[2]
Various derivativesC. albicans128-512[2]
Various derivativesA. niger128-512[2]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of scientific findings. Below are summaries of key experimental protocols relevant to the validation of in silico predictions for compounds like this compound.

NF-κB Phosphorylation Assay[4]
  • Cell Culture: Rat basophil leukemia (RBL-2H3) cells are cultured in appropriate media.

  • Compound Treatment: Cells are pre-treated with the test compound (e.g., IPX-18) at various concentrations.

  • Cell Stimulation: Cells are stimulated to induce NF-κB activation.

  • Flow Cytometry: The levels of phosphorylated NF-κB are quantified using flow cytometry with specific antibodies.

  • Data Analysis: The percentage of inhibition of NF-κB phosphorylation is calculated relative to untreated controls.

Antimicrobial Microdilution Method[2]
  • Microorganism Preparation: Bacterial and fungal strains are cultured to a specific density.

  • Compound Dilution: The test compounds are serially diluted in a 96-well microplate.

  • Inoculation: Each well is inoculated with the microbial suspension.

  • Incubation: The microplates are incubated under appropriate conditions for microbial growth.

  • MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that visibly inhibits microbial growth.

Signaling Pathways and Workflows

Visualizing the complex biological processes and experimental designs can aid in understanding the validation process.

experimental_workflow cluster_in_silico In Silico Prediction cluster_in_vitro In Vitro Validation in_silico Molecular Docking & ADME Prediction prediction Predicted Biological Activity & Targets in_silico->prediction assay Biological Assays (e.g., Enzyme Inhibition, Cellular Assays) prediction->assay Guides Experiment Design synthesis Compound Synthesis synthesis->assay data Experimental Data (e.g., IC50, MIC) assay->data data->prediction Validates or Refutes Prediction

Caption: A generalized workflow for the validation of in silico predictions.

nfkb_pathway stimulus Inflammatory Stimulus receptor Cell Surface Receptor stimulus->receptor signaling Signaling Cascade receptor->signaling ikb_nfkb IκB-NF-κB Complex signaling->ikb_nfkb Phosphorylation of IκB nfkb NF-κB ikb_nfkb->nfkb IκB Degradation nucleus Nucleus nfkb->nucleus Translocation gene_expression Pro-inflammatory Gene Expression nucleus->gene_expression Transcription ipx18 IPX-18 (Indanone Analog) ipx18->signaling Inhibition

Caption: Simplified NF-κB signaling pathway and the inhibitory role of an indanone analog.

Conclusion

While direct experimental validation for the in silico predictions of this compound remains to be published, the analysis of its structural analogs provides a strong foundation for guiding future experimental work. The successful validation of computational predictions for related indenone and pyridinone derivatives, as demonstrated in the case of anti-inflammatory and antimicrobial activities, underscores the potential of in silico approaches to accelerate drug discovery. Further in vitro and in vivo studies are warranted to definitively characterize the biological profile of this compound and validate the computational hypotheses. This comparative guide serves as a valuable resource for researchers embarking on the experimental validation of this and similar novel chemical entities.

References

A Comparative Guide to the Cross-Validation of Analytical Methods for 3-hydroxy-2-(pyridin-4-yl)-1H-inden-1-one

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for the cross-validation of two common analytical methods for the quantification of 3-hydroxy-2-(pyridin-4-yl)-1H-inden-1-one in human plasma: High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The principles and protocols outlined herein are based on internationally recognized guidelines for bioanalytical method validation.[1][2][3][4]

Cross-validation is a critical process in drug development that establishes the equivalency of two different analytical methods.[3][5][6][7] This ensures that data generated from different methods, or at different laboratories, can be reliably compared and combined.[3][5]

Hypothetical Analytical Methods

For the purpose of this guide, we will consider two hypothetical, fully validated analytical methods for the determination of this compound in human plasma.

  • Method A: HPLC-UV. A robust and widely accessible method, suitable for routine analysis.

  • Method B: LC-MS/MS. A highly selective and sensitive method, often considered the gold standard for bioanalysis.

Experimental Protocol for Cross-Validation

The objective of this cross-validation is to compare the performance of Method A and Method B. The protocol involves analyzing the same set of quality control (QC) samples and incurred samples (if available) with both methods.[5]

1. Preparation of Standards and Quality Control Samples:

  • Stock Solution: A stock solution of this compound is prepared in a suitable organic solvent (e.g., methanol).

  • Calibration Standards: A series of calibration standards are prepared by spiking blank human plasma with the stock solution to cover the expected concentration range of the study samples.

  • Quality Control (QC) Samples: QC samples are prepared in blank human plasma at a minimum of three concentration levels: low, medium, and high.

2. Analytical Runs:

  • Three independent analytical runs are performed for each method.

  • Each run includes a full calibration curve and six replicates of each QC level.

3. Acceptance Criteria:

  • The mean accuracy of the QC samples for each method should be within 85-115% of the nominal concentration (80-120% for the Lower Limit of Quantification, LLOQ).[5]

  • The precision (%CV) of the QC samples for each method should not exceed 15% (20% for the LLOQ).[5]

  • For the cross-comparison, the mean concentration of the QC samples measured by one method should be within ±15% of the mean concentration measured by the other method.

Data Presentation

The following tables summarize hypothetical data from the cross-validation of Method A (HPLC-UV) and Method B (LC-MS/MS).

Table 1: Linearity of Calibration Curves

MethodCalibration Range (ng/mL)Correlation Coefficient (r²)
Method A (HPLC-UV) 10 - 20000.9985
Method B (LC-MS/MS) 1 - 10000.9992

Table 2: Accuracy and Precision of Quality Control Samples

MethodQC LevelNominal Conc. (ng/mL)Mean Measured Conc. (ng/mL) (n=6)Accuracy (%)Precision (%CV)
Method A (HPLC-UV) Low3028.996.35.8
Medium300305.1101.74.2
High15001488.099.23.5
Method B (LC-MS/MS) Low33.1103.36.5
Medium300297.699.23.8
High800809.6101.22.9

Table 3: Cross-Comparison of Measured Concentrations in QC Samples

QC LevelNominal Conc. (ng/mL)Mean Conc. - Method A (ng/mL)Mean Conc. - Method B (ng/mL)% Difference
Medium 300305.1297.62.5%

*Note: A direct comparison is only possible for QC levels that fall within the calibration range of both methods.

Visualizations

Diagram 1: Cross-Validation Workflow

cluster_prep Sample Preparation cluster_methodA Method A (HPLC-UV) cluster_methodB Method B (LC-MS/MS) cluster_comparison Cross-Method Comparison Stock Stock Solution of This compound Cal_Standards Calibration Standards Stock->Cal_Standards QC_Samples Quality Control Samples (Low, Medium, High) Stock->QC_Samples Blank Blank Human Plasma Blank->Cal_Standards Blank->QC_Samples RunA Analytical Run 1-3 Cal_Standards->RunA RunB Analytical Run 1-3 Cal_Standards->RunB QC_Samples->RunA QC_Samples->RunB DataA Data Analysis RunA->DataA ResultsA Accuracy, Precision, Linearity DataA->ResultsA Compare Compare QC Results ResultsA->Compare DataB Data Analysis RunB->DataB ResultsB Accuracy, Precision, Linearity DataB->ResultsB ResultsB->Compare Report Final Report Compare->Report

Caption: Workflow for the cross-validation of two analytical methods.

Diagram 2: Hypothetical Signaling Pathway

cluster_pathway Hypothetical Kinase Inhibition Pathway cluster_drug Drug Action Receptor Cell Surface Receptor Kinase1 Kinase A Receptor->Kinase1 Signal Kinase2 Kinase B Kinase1->Kinase2 TF Transcription Factor Kinase2->TF Gene Gene Expression TF->Gene Response Cellular Response Gene->Response Drug 3-hydroxy-2-(pyridin-4-yl) -1H-inden-1-one Drug->Kinase1 Inhibition

Caption: Hypothetical inhibition of a kinase signaling pathway.

References

A Comparative Analysis of the Antioxidant Properties of Pyridinyl Indenones

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative study of the antioxidant properties of pyridinyl indenones and related derivatives. The information is compiled from recent scientific literature to aid in the research and development of novel antioxidant agents. Indenone derivatives, characterized by a fused bicyclic ring system of cyclopentenone and benzene, are of significant interest in medicinal chemistry due to their diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties[1]. The incorporation of a pyridine moiety into the indenone scaffold has been explored to modulate these biological activities.

Quantitative Comparison of Antioxidant Activity

The antioxidant capacity of various indenone derivatives has been evaluated using several in vitro assays, primarily the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay and the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) assay. The half-maximal inhibitory concentration (IC50) or the half-maximal effective concentration (EC50) is a key parameter for comparison, with lower values indicating higher antioxidant potency.

Compound ClassSpecific Derivative/CompoundAssayIC50/EC50 (µM)Reference CompoundReference IC50/EC50 (µM)Source
Indeno[1,2-b]pyridinesVarious synthesized derivativesDPPHPotent antioxidant activity reportedAscorbic Acid-[2]
Indenone DerivativesCytoindenone A (1)DPPH9.5Ascorbic Acid21.9[1][3]
Cytoindenone C (4)DPPH16.6Ascorbic Acid21.9[1][3]
Compound 5DPPH12.3Ascorbic Acid21.9[1][3]
Compound 6DPPH13.5Ascorbic Acid21.9[1][3]
Cytoindenone B (3)DPPHComparable to Ascorbic AcidAscorbic Acid21.9[1][3]
3'-methoxycytoindenone A (2)DPPHComparable to Ascorbic AcidAscorbic Acid21.9[1][3]
Pyridine-based ChalconesCompound 3gTEAC4.82 ± 0.11 µg/mLTrolox3.83 ± 0.22 µg/mL[4]
Compound 3hTEAC6.33 ± 0.30 µg/mLTrolox3.83 ± 0.22 µg/mL[4]
Compound 3eFIC16.53 ± 1.21 µg/mLQuercetin87.24 ± 3.93 µg/mL[4]
Compound 3gFIC58.85 ± 1.10 µg/mLQuercetin87.24 ± 3.93 µg/mL[4]
Compound 3iFIC58.73 ± 12.94 µg/mLQuercetin87.24 ± 3.93 µg/mL[4]

Note: A direct quantitative comparison for a series of pyridinyl indenones from a single study with multiple assays is limited in the currently available literature. The data presented is a compilation from studies on indenone derivatives, including some with pyridine-like structures (chalcones), to provide a broader context. The term "potent antioxidant activity" for indeno[1,2-b]pyridines suggests that their activity is significant, though specific IC50 values were not provided in the abstract[2].

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are generalized protocols for the commonly cited DPPH and ABTS antioxidant assays, based on the literature reviewed.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is based on the principle of the reduction of the violet-colored DPPH radical to the stable, light-yellow DPPH-H molecule in the presence of a hydrogen-donating antioxidant[5].

Procedure:

  • Preparation of DPPH Solution: A stock solution of DPPH (e.g., 0.1 mM) is prepared in a suitable solvent like methanol or ethanol and stored in the dark.

  • Reaction Mixture: In a 96-well microplate or cuvettes, a specific volume of the test compound (at various concentrations) is mixed with the DPPH working solution.

  • Incubation: The reaction mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes)[6][7].

  • Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (typically around 517 nm) using a spectrophotometer or a microplate reader[7].

  • Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging = [1 - (Absorbance of sample / Absorbance of blank)] × 100%[7].

  • IC50 Determination: The IC50 value, the concentration of the antioxidant required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of scavenging activity against the concentration of the test compound.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+).

Procedure:

  • Generation of ABTS•+: The ABTS radical cation is generated by reacting an aqueous solution of ABTS (e.g., 7 mM) with potassium persulfate (e.g., 2.45 mM) and allowing the mixture to stand in the dark at room temperature for 12-16 hours[7][8].

  • Preparation of ABTS•+ Working Solution: Before use, the ABTS•+ solution is diluted with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to an absorbance of approximately 0.70 at 734 nm[8].

  • Reaction Mixture: A specific volume of the test compound (at various concentrations) is added to the ABTS•+ working solution.

  • Incubation: The reaction mixture is incubated at room temperature for a defined time (e.g., 6 minutes)[6].

  • Absorbance Measurement: The absorbance is measured at 734 nm.

  • Calculation and IC50 Determination: The percentage of inhibition is calculated, and the IC50 value is determined in a similar manner to the DPPH assay.

Signaling Pathways in Antioxidant Action

The antioxidant effects of certain indenone derivatives may be mediated through the modulation of specific intracellular signaling pathways. For instance, some pterostilbene indenone derivatives have been shown to attenuate oxidative stress by influencing the Mitogen-Activated Protein Kinases (MAPKs) and Nuclear Factor-kappa B (NF-κB) signaling pathways[9][10].

signaling_pathway cluster_nucleus LPS Oxidative Stress (e.g., LPS) TLR4 TLR4 LPS->TLR4 MAPKs MAPKs (p38, ERK, JNK) TLR4->MAPKs Activates IKK IKK TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates & Degrades NFkB NF-κB (p65/p50) NFkB_nuc NF-κB NFkB->NFkB_nuc Translocates Nucleus Nucleus Genes Pro-inflammatory & Oxidative Stress Genes (TNF-α, IL-6, iNOS, COX-2) NFkB_nuc->Genes Induces Transcription Indenone Pyridinyl Indenone Derivative Indenone->MAPKs Inhibits Indenone->IKK Inhibits

Caption: Putative mechanism of antioxidant and anti-inflammatory action of pyridinyl indenone derivatives via inhibition of MAPKs and NF-κB signaling pathways.

Experimental Workflow for Antioxidant Screening

The general workflow for screening compounds for antioxidant activity involves a series of in vitro assays to determine their radical scavenging and reducing capabilities.

experimental_workflow Start Start: Synthesized Pyridinyl Indenone Derivatives Primary_Screening Primary Screening: DPPH Radical Scavenging Assay Start->Primary_Screening Data_Analysis Data Analysis: Calculate IC50/EC50 Values Primary_Screening->Data_Analysis Secondary_Screening Secondary Screening: ABTS Radical Cation Decolorization Assay Further_Assays Further Mechanistic Assays: - Ferric Reducing Antioxidant Power (FRAP) - Cellular Antioxidant Activity (CAA) Secondary_Screening->Further_Assays Confirmed Hits Lead_Identification Lead Compound Identification & Optimization Further_Assays->Lead_Identification Data_Analysis->Secondary_Screening Active Compounds

Caption: A generalized experimental workflow for the screening and identification of potent antioxidant pyridinyl indenone derivatives.

References

independent verification of the synthesis of 3-hydroxy-2-(pyridin-4-yl)-1H-inden-1-one

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of synthetic methodologies for 3-hydroxy-2-(pyridin-4-yl)-1H-inden-1-one, a molecule of interest in medicinal chemistry. The primary route to this compound is through the synthesis of its tautomer, 2-(pyridin-4-ylmethylene)-1H-indene-1,3(2H)-dione, via a Knoevenagel condensation. This document outlines and compares a traditional base-catalyzed method with a modern, environmentally benign catalyst-free approach.

Comparison of Synthetic Methods

The synthesis of this compound is most commonly achieved through the Knoevenagel condensation of 1,3-indandione with 4-pyridinecarboxaldehyde. The resulting product, 2-(pyridin-4-ylmethylene)-1H-indene-1,3(2H)-dione, exists in equilibrium with its enol tautomer, this compound. Below is a comparison of two prominent methods for this synthesis.

ParameterMethod 1: Base-Catalyzed CondensationMethod 2: Catalyst-Free Condensation in Aqueous Ethanol
Catalyst PiperidineNone
Solvent EthanolWater:Ethanol (1:1)
Reaction Time Several hours (typically 2-6 h)30 minutes
Temperature Reflux (approx. 78 °C)Room Temperature
Yield >70% (typical for similar reactions)[1]90-95% (for analogous malononitrile product)[2]
Work-up Filtration, recrystallizationFiltration, washing with water-ethanol
Environmental Impact Use of organic base catalystCatalyst-free, use of water as co-solvent

Experimental Protocols

Method 1: Base-Catalyzed Knoevenagel Condensation

This method represents a traditional approach to the Knoevenagel condensation, utilizing a basic catalyst to promote the reaction.[1]

Materials:

  • 1,3-indandione

  • 4-pyridinecarboxaldehyde

  • Ethanol (absolute)

  • Piperidine

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve 1,3-indandione (1 equivalent) and 4-pyridinecarboxaldehyde (1 equivalent) in absolute ethanol.

  • Add a catalytic amount of piperidine (e.g., 0.1 equivalents) to the solution.

  • Heat the reaction mixture to reflux and maintain for 2-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • The product will precipitate out of the solution. Collect the solid product by vacuum filtration.

  • Wash the collected solid with cold ethanol to remove any unreacted starting materials and catalyst.

  • Further purify the product by recrystallization from a suitable solvent, such as ethanol or acetic acid, to yield 2-(pyridin-4-ylmethylene)-1H-indene-1,3(2H)-dione.

Method 2: Catalyst-Free Knoevenagel Condensation in Aqueous Ethanol

This modern approach offers a greener alternative by eliminating the need for a catalyst and utilizing a more environmentally friendly solvent system.[2]

Materials:

  • 1,3-indandione

  • 4-pyridinecarboxaldehyde

  • Ethanol

  • Deionized Water

Procedure:

  • In a flask, dissolve 1,3-indandione (1 equivalent) and 4-pyridinecarboxaldehyde (1 equivalent) in a 1:1 mixture of water and ethanol.

  • Stir the reaction mixture vigorously at room temperature for approximately 30 minutes.

  • The product will precipitate as a solid. Collect the product by vacuum filtration.

  • Wash the solid with a cold 1:1 water-ethanol mixture.

  • Dry the purified 2-(pyridin-4-ylmethylene)-1H-indene-1,3(2H)-dione product.

Visualizing the Synthesis and Workflow

To further clarify the processes, the following diagrams illustrate the reaction pathway and the experimental workflows.

Synthesis_Pathway cluster_reactants Reactants cluster_product Product Indandione 1,3-Indandione Knoevenagel Knoevenagel Condensation Indandione->Knoevenagel Pyridinecarboxaldehyde 4-Pyridinecarboxaldehyde Pyridinecarboxaldehyde->Knoevenagel Product 2-(pyridin-4-ylmethylene)- 1H-indene-1,3(2H)-dione Tautomer 3-hydroxy-2-(pyridin-4-yl)- 1H-inden-1-one Product->Tautomer Tautomerization Knoevenagel->Product

Caption: General reaction pathway for the synthesis.

Experimental_Workflows cluster_method1 Method 1: Base-Catalyzed cluster_method2 Method 2: Catalyst-Free M1_Start Dissolve Reactants & Catalyst in Ethanol M1_Reflux Reflux for 2-6 hours M1_Start->M1_Reflux M1_Cool Cool to Room Temp. M1_Reflux->M1_Cool M1_Filter Filter Precipitate M1_Cool->M1_Filter M1_Wash Wash with Cold Ethanol M1_Filter->M1_Wash M1_Recrystallize Recrystallize M1_Wash->M1_Recrystallize M2_Start Dissolve Reactants in Water:Ethanol (1:1) M2_Stir Stir at RT for 30 min M2_Start->M2_Stir M2_Filter Filter Precipitate M2_Stir->M2_Filter M2_Wash Wash with Cold Water:Ethanol M2_Filter->M2_Wash

Caption: Comparison of experimental workflows.

References

A Comparative Analysis of the Physicochemical Properties of 3-hydroxy-2-(pyridin-4-yl)-1H-inden-1-one and Its Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the physicochemical properties of 3-hydroxy-2-(pyridin-4-yl)-1H-inden-1-one and selected structural analogs. Due to limited publicly available experimental data for the primary compound, this guide leverages data from closely related analogs and provides generalized experimental protocols for key property assessments. The information herein is intended to support research and development efforts in medicinal chemistry and drug discovery.

Physicochemical Property Data

The following table summarizes key physicochemical properties for this compound and two representative analogs. It is important to note that much of the available data, particularly for the primary compound and its quinolinyl analog, is computationally derived.

Compound NameStructureMolecular FormulaMolecular Weight ( g/mol )Calculated logP
This compoundthis compoundC₁₄H₉NO₂223.23[1]N/A
3-hydroxy-2-(3-hydroxy-2-quinolinyl)-1H-inden-1-one3-hydroxy-2-(3-hydroxy-2-quinolinyl)-1H-inden-1-oneC₁₈H₁₁NO₃289.30[2]2.9[2]
3-hydroxy-2-methyl-4(1H)-pyridinone3-hydroxy-2-methyl-4(1H)-pyridinoneC₆H₇NO₂125.13[3]0.4[3]

N/A: Not available in the searched resources.

Experimental Protocols

Detailed experimental methodologies for determining key physicochemical properties are outlined below. These are generalized protocols based on standard laboratory practices.

1. Determination of Lipophilicity (logP) by RP-HPLC

Lipophilicity, a critical parameter in drug design, can be determined experimentally using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).[4][5][6][7]

  • Instrumentation: An HPLC system equipped with a C18 column, UV detector, and an isocratic pump.

  • Mobile Phase: A mixture of an organic solvent (e.g., methanol or acetonitrile) and an aqueous buffer (e.g., phosphate buffer at pH 7.4). The composition is varied to achieve a range of retention times.

  • Procedure:

    • A series of standard compounds with known logP values are injected into the HPLC system to obtain their retention times (t_R).

    • The retention factor (k) for each standard is calculated using the formula: k = (t_R - t_0) / t_0, where t_0 is the column dead time.

    • A calibration curve is generated by plotting the logarithm of the retention factor (log k) against the known logP values of the standards.

    • The target compound is injected under the same chromatographic conditions to determine its retention time and calculate its log k.

    • The logP of the target compound is then extrapolated from the calibration curve.[4]

  • Data Analysis: The relationship between log k and the volume fraction of the organic modifier is extrapolated to 100% aqueous phase to determine the log k_w value, which is often used as the lipophilicity index.

2. Spectroscopic Characterization

Spectroscopic methods are essential for structural elucidation and confirmation.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H and ¹³C NMR spectra are recorded on a spectrometer (e.g., 300 or 400 MHz).

    • The sample is dissolved in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

    • Chemical shifts (δ) are reported in parts per million (ppm) relative to an internal standard like tetramethylsilane (TMS).[8]

  • Infrared (IR) Spectroscopy:

    • IR spectra are typically recorded using a Fourier Transform Infrared (FTIR) spectrometer.

    • Solid samples can be prepared as KBr pellets.

    • Characteristic absorption bands (in cm⁻¹) are used to identify functional groups (e.g., C=O, O-H, C=C).[8][9]

3. Determination of pKa by Potentiometric Titration

The acid dissociation constant (pKa) is crucial for understanding the ionization state of a compound at physiological pH.

  • Instrumentation: A calibrated pH meter with a glass electrode and an automatic titrator.

  • Procedure:

    • A solution of the compound is prepared in a suitable solvent mixture (e.g., water-ethanol).

    • The solution is titrated with a standardized solution of a strong base (e.g., NaOH) of known concentration.

    • The pH of the solution is measured after each addition of the titrant.

    • A titration curve is generated by plotting the pH versus the volume of titrant added.

  • Data Analysis: The pKa is determined from the half-neutralization point on the titration curve, where half of the compound has been neutralized.[10]

Visualized Experimental Workflow

The following diagram illustrates a general workflow for the synthesis and characterization of 3-hydroxy-2-aryl-1H-inden-1-one derivatives.

G General Workflow for Synthesis and Characterization start Starting Materials (e.g., Phthalic Anhydride, Pyridine-4-acetic acid) synthesis Chemical Synthesis (e.g., Condensation Reaction) start->synthesis purification Purification (e.g., Recrystallization, Column Chromatography) synthesis->purification structure_elucidation Structural Characterization purification->structure_elucidation nmr NMR Spectroscopy (¹H, ¹³C) structure_elucidation->nmr ir IR Spectroscopy structure_elucidation->ir ms Mass Spectrometry structure_elucidation->ms physchem Physicochemical Property Analysis structure_elucidation->physchem logp Lipophilicity (logP) (RP-HPLC) physchem->logp pka pKa Determination (Potentiometric Titration) physchem->pka solubility Solubility Studies physchem->solubility final_product Characterized Compound physchem->final_product

Caption: A generalized workflow for the synthesis and characterization of indenone analogs.

References

Validation of a 3-hydroxy-2-(pyridin-4-yl)-1H-inden-1-one-Based Assay for JNK Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive comparison of assays centered around the c-Jun N-terminal kinase (JNK) inhibitor, 3-hydroxy-2-(pyridin-4-yl)-1H-inden-1-one. It is intended for researchers, scientists, and drug development professionals seeking to evaluate and validate assays for novel JNK inhibitors. This document outlines the underlying signaling pathway, compares the performance of various JNK inhibitors, and provides detailed experimental protocols.

JNK Signaling Pathway

The c-Jun N-terminal kinases (JNKs) are a family of serine/threonine protein kinases that belong to the mitogen-activated protein kinase (MAPK) family.[1][2] They are activated in response to a wide array of stress stimuli, including inflammatory cytokines, ultraviolet irradiation, heat shock, and osmotic shock.[1][3] The JNK signaling cascade is a three-tiered system involving a MAP kinase kinase kinase (MAP3K), a MAP kinase kinase (MAP2K), and the JNK itself (a MAPK).[4]

Upon activation by upstream stimuli, a MAP3K phosphorylates and activates a MAP2K, typically MKK4 or MKK7.[1][4] These MAP2Ks then dually phosphorylate JNK on threonine and tyrosine residues within its activation loop, leading to JNK activation.[1][4] Activated JNK can then translocate to the nucleus and phosphorylate a variety of transcription factors, most notably c-Jun, on serine residues 63 and 73.[4] This phosphorylation event enhances the transcriptional activity of c-Jun, leading to the expression of genes involved in processes such as inflammation, apoptosis, and cell proliferation.[5]

JNK_Signaling_Pathway Stress_Stimuli Stress Stimuli (e.g., Cytokines, UV) MAP3K MAP3K (e.g., MEKK1, ASK1) Stress_Stimuli->MAP3K MKK4_7 MKK4 / MKK7 MAP3K->MKK4_7 P JNK JNK (JNK1/2/3) MKK4_7->JNK P cJun c-Jun JNK->cJun P Indenone_Inhibitor 3-hydroxy-2-(pyridin-4-yl)- 1H-inden-1-one Indenone_Inhibitor->JNK Inhibition Gene_Expression Target Gene Expression (Inflammation, Apoptosis) cJun->Gene_Expression

JNK Signaling Pathway

Performance Comparison of JNK Inhibitors

The validation of an assay for a novel JNK inhibitor like this compound requires a comparative analysis against established inhibitors. The half-maximal inhibitory concentration (IC50) is a key metric for evaluating the potency of an inhibitor.[6][7] The table below summarizes the biochemical and cellular potencies of several JNK inhibitors, providing a benchmark for performance.

Inhibitor ClassCompoundBiochemical IC50 (JNK1/2/3, nM)Cellular IC50 (c-Jun Phos., nM)Selectivity ProfileReference
Indenone-based Hypothetical5-5050-500Expected to be selective for JNK familyN/A
Pyridinyl-IndenoneIQ-1JNK1: 230, JNK2: 1200, JNK3: 260VariesSelective for JNK1/3 over JNK2[8]
AnthrapyrazoloneSP60012540 / 40 / 905000-10000Broad kinase activity[9][10]
AminopyridineAS601245150 / 220 / 70>1000Moderate selectivity[11]
CovalentJNK-IN-84.7 / 18.7 / 1.0300-500Highly selective for JNKs[12]
PeptideD-JNKI-1N/A (ATP non-competitive)VariesTargets JNK-JIP interaction[13]

Experimental Protocols

Accurate and reproducible assessment of JNK inhibition requires well-defined experimental protocols. Below are detailed methodologies for key experiments in the validation of a this compound-based assay.

Biochemical JNK Inhibition Assay (In Vitro Kinase Assay)

This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified JNK.

Materials:

  • Recombinant active JNK1, JNK2, or JNK3 enzyme

  • GST-c-Jun (1-79) or ATF2 as substrate[14][15]

  • Kinase assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 5 mM β-glycerophosphate, 0.1 mM Na3VO4, 2 mM DTT)

  • ATP

  • Test compound (this compound) at various concentrations

  • ADP-Glo™ Kinase Assay kit (Promega) or similar detection system[16]

Procedure:

  • Prepare serial dilutions of the test compound in kinase assay buffer.

  • In a 384-well plate, add the test compound dilutions.

  • Add the JNK enzyme to each well.

  • Initiate the kinase reaction by adding a mixture of the substrate (e.g., GST-c-Jun) and ATP.

  • Incubate the plate at 30°C for a defined period (e.g., 60 minutes).

  • Terminate the reaction and measure the amount of ADP produced using a luminescence-based detection reagent like ADP-Glo™.[16]

  • Plot the luminescence signal against the inhibitor concentration and determine the IC50 value using a non-linear regression curve fit.[17][18]

Cellular JNK Inhibition Assay (c-Jun Phosphorylation Assay)

This assay determines the potency of an inhibitor in a cellular context by measuring the inhibition of JNK-mediated c-Jun phosphorylation.[19]

Materials:

  • Human cell line (e.g., HeLa or A375)

  • Cell culture medium and supplements

  • JNK pathway activator (e.g., anisomycin or TNF-α)[19]

  • Test compound (this compound) at various concentrations

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Antibodies:

    • Primary antibody: Rabbit anti-phospho-c-Jun (Ser73)[20]

    • Primary antibody: Mouse or rabbit anti-total c-Jun

    • Secondary antibodies: HRP-conjugated anti-rabbit and anti-mouse IgG

  • Western blot reagents and equipment

Procedure:

  • Seed cells in a multi-well plate and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of the test compound for a specified time (e.g., 1-2 hours).

  • Stimulate the JNK pathway by adding a JNK activator (e.g., anisomycin) for a short period (e.g., 30 minutes).

  • Wash the cells with ice-cold PBS and lyse them.

  • Determine the protein concentration of the cell lysates.

  • Perform SDS-PAGE and Western blotting to detect the levels of phosphorylated c-Jun and total c-Jun.

  • Quantify the band intensities and normalize the phospho-c-Jun signal to the total c-Jun signal.

  • Plot the normalized phospho-c-Jun levels against the inhibitor concentration to determine the cellular EC50 value.

Experimental_Workflow cluster_biochemical Biochemical Assay cluster_cellular Cellular Assay B_Start Prepare Reagents (Enzyme, Substrate, ATP, Inhibitor) B_Incubate Incubate at 30°C B_Start->B_Incubate B_Detect Measure Kinase Activity (e.g., ADP-Glo) B_Incubate->B_Detect B_Analyze Calculate IC50 B_Detect->B_Analyze C_Start Cell Culture and Treatment (Inhibitor + Stimulus) C_Lysis Cell Lysis C_Start->C_Lysis C_Western Western Blot (p-c-Jun / Total c-Jun) C_Lysis->C_Western C_Analyze Quantify and Calculate EC50 C_Western->C_Analyze

JNK Inhibitor Assay Workflow

Conclusion

The validation of an assay for this compound requires a multi-faceted approach. By understanding the JNK signaling pathway, comparing its performance against a panel of known inhibitors with diverse mechanisms of action, and employing robust and well-documented experimental protocols, researchers can confidently assess the potency and cellular efficacy of this novel compound. The methodologies and comparative data presented in this guide provide a framework for the rigorous validation of indenone-based and other novel JNK inhibitor assays.

References

Unraveling the Binding Affinity of 3-hydroxy-2-(pyridin-4-yl)-1H-inden-1-one: A Quest for a Definitive Target

Author: BenchChem Technical Support Team. Date: November 2025

Despite extensive investigation into the biological activities of related chemical scaffolds, the specific molecular target and binding affinity of 3-hydroxy-2-(pyridin-4-yl)-1H-inden-1-one remain elusive in publicly available scientific literature. While the indandione and hydroxypyridinone cores of this molecule are present in compounds with known biological activities, including anticoagulant, anti-inflammatory, and antiviral properties, direct experimental data for the titular compound is not currently available. This guide outlines the potential avenues for target identification based on structural similarity and highlights the necessity for empirical validation.

The chemical structure of this compound combines two key pharmacophores: a 2-aryl-1,3-indandione and a 3-hydroxypyridinone moiety. Analysis of compounds containing these scaffolds provides a rational basis for hypothesizing potential biological targets.

Insights from Structural Analogs: Potential, Unconfirmed Targets

Derivatives of the 2-aryl-1,3-indandione scaffold have been historically recognized for their effects on blood coagulation. Compounds such as phenindione act as antagonists of Vitamin K epoxide reductase (VKOR), an essential enzyme in the vitamin K cycle required for the synthesis of clotting factors. This suggests that this compound could potentially interact with enzymes involved in the coagulation cascade. Furthermore, various 1,3-indandione derivatives have demonstrated anti-inflammatory and analgesic properties, hinting at possible interactions with enzymes like cyclooxygenase (COX).

The 3-hydroxypyridinone moiety is a well-established metal-chelating group. This property is central to the mechanism of action for a class of inhibitors targeting metal-dependent enzymes. For instance, certain 3-hydroxypyridin-2(1H)-one derivatives have been identified as inhibitors of the endonuclease activity of the influenza virus polymerase, which relies on divalent metal ions for its function. This raises the possibility that this compound might exert its biological effects through the chelation of metal ions in the active sites of various metalloenzymes.

Recent studies on other pyridinyl derivatives have also pointed towards kinase inhibition. For example, a series of 2-substituted-pyridin-4-yl macrocyclic derivatives were synthesized and evaluated as potent and selective inhibitors of Hematopoietic Progenitor Kinase 1 (HPK1), a negative regulator of T-cell receptor signaling.[1]

The Path Forward: A Call for Experimental Investigation

The determination of the binding affinity and specific target of this compound necessitates a systematic experimental approach. The logical workflow for such an investigation is outlined below.

experimental_workflow cluster_screening Initial Screening cluster_validation Target Validation & Affinity Determination cluster_comparison Comparative Analysis Compound_Synthesis Compound Synthesis & Purification Broad_Screening Broad Target Screening (e.g., Kinase Panel, CEREP) Compound_Synthesis->Broad_Screening Test Compound Hit_Identification Hit Identification Broad_Screening->Hit_Identification Potential Targets In_Vitro_Assays In Vitro Enzyme/Receptor Binding Assays (e.g., IC50, Ki, Kd) Hit_Identification->In_Vitro_Assays Validate SPR Surface Plasmon Resonance (SPR) for Kinetics (kon, koff) In_Vitro_Assays->SPR Quantify Comparative_Binding_Studies Comparative Binding Affinity Studies In_Vitro_Assays->Comparative_Binding_Studies Alternative_Compounds Identification of Alternative Compounds for Confirmed Target SPR->Alternative_Compounds Confirmed Target Alternative_Compounds->Comparative_Binding_Studies SAR_Studies Structure-Activity Relationship (SAR) Studies Comparative_Binding_Studies->SAR_Studies

Figure 1. A proposed experimental workflow to identify the target and determine the binding affinity of this compound.

Conclusion

While the chemical structure of this compound provides a foundation for hypothesizing its biological target, a definitive confirmation of its binding affinity and mechanism of action awaits empirical validation. The current body of scientific literature does not contain the necessary experimental data to construct a comparative guide. Future research, following a structured experimental workflow, will be crucial to elucidate the therapeutic potential of this compound and to enable meaningful comparisons with alternative agents. Researchers in drug discovery and development are encouraged to undertake in vitro screening and binding assays to fill this knowledge gap.

References

Safety Operating Guide

Prudent Disposal of 3-hydroxy-2-(pyridin-4-yl)-1H-inden-1-one: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

The proper disposal of chemical waste is paramount to ensuring a safe laboratory environment and protecting the ecosystem. For novel or less-common compounds like 3-hydroxy-2-(pyridin-4-yl)-1H-inden-1-one, a cautious and informed approach to waste management is critical.

Inferred Hazard Profile and Safety Precautions

Based on the analysis of structurally similar compounds, this compound should be handled as a potentially hazardous substance. The pyridine moiety suggests potential for toxicity, and irritation to the skin, eyes, and respiratory tract.[1][2][3] The indenone structure, while generally less reactive, contributes to the overall chemical properties and potential for unforeseen hazards.

Personal Protective Equipment (PPE): When handling this compound, researchers should, at a minimum, wear:

  • Eye Protection: Chemical safety goggles.

  • Hand Protection: Nitrile or other chemically resistant gloves.[1][2]

  • Body Protection: A standard laboratory coat.

Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.[1][2]

Quantitative Data Summary of Related Compounds

To provide a quantitative context for the potential hazards, the table below summarizes key data from the SDS of related compounds. It is crucial to note that these values are for different, albeit structurally similar, chemicals and should be used for guidance and risk assessment purposes only.

Property1-IndanonePyridine
Appearance Light yellow solidColorless to yellow liquid
Odor OdorlessNauseating, fish-like
Melting Point 38 - 42 °C-42 °C
Boiling Point 243 - 245 °C115 °C
Flash Point > 110 °C20 °C
Hazards May be harmful if swallowedFlammable liquid and vapor, Harmful if swallowed, in contact with skin or if inhaled, Causes skin and eye irritation, Potential carcinogen.

Source: Safety Data Sheets for 1-Indanone and Pyridine.

Step-by-Step Disposal Protocol

The following protocol outlines a conservative approach to the disposal of this compound, treating it as a hazardous chemical waste.

  • Waste Identification and Segregation:

    • Treat all solid waste (e.g., unused compound, contaminated filter paper, weigh boats) and liquid waste (e.g., solutions containing the compound) as hazardous.

    • Do not mix this waste with other waste streams unless explicitly permitted by your institution's EHS guidelines. Incompatible materials can lead to dangerous reactions.[4]

  • Containerization:

    • Solid Waste: Collect in a clearly labeled, sealable, and chemically compatible container. A high-density polyethylene (HDPE) or glass container is generally suitable.

    • Liquid Waste: Use a designated, leak-proof, and shatter-resistant waste container. Ensure the container material is compatible with the solvents used.

  • Labeling:

    • Properly label the waste container with a "Hazardous Waste" label as soon as the first particle of waste is added.[5]

    • The label must include:

      • The full chemical name: "this compound"

      • An accurate estimation of the concentration and total quantity.

      • The date accumulation started.

      • The associated hazards (e.g., "Toxic," "Irritant").

  • Storage:

    • Store the sealed waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[4][6]

    • The SAA should be at or near the point of generation and under the control of the laboratory personnel.

    • Ensure secondary containment is in place to capture any potential leaks.

    • Store away from incompatible materials, heat sources, and direct sunlight.[2][5]

  • Disposal Request:

    • Once the waste container is full or has been in accumulation for the maximum time allowed by your institution (often 6-12 months), submit a chemical waste pickup request to your EHS department.[6][7]

    • Do not pour this chemical down the drain.[1]

Experimental Workflow and Disposal Logic

The following diagrams illustrate the general experimental workflow involving this compound and the logical steps for its proper disposal.

experimental_workflow cluster_experiment Experimental Phase cluster_waste Waste Generation A Weighing and Preparation B Reaction/Assay A->B D Contaminated PPE and Consumables A->D C Work-up and Purification B->C B->D C->D E Residual Compound C->E F Solutions Containing Compound C->F G Segregated Hazardous Waste Collection D->G E->G F->G H Proper Labeling and Storage in SAA G->H I EHS Pickup Request H->I

Caption: Experimental workflow leading to the generation and collection of waste containing this compound.

disposal_logic start Waste Generated is_solid Is the waste solid or liquid? start->is_solid solid_container Collect in a labeled, sealable solid waste container. is_solid->solid_container Solid liquid_container Collect in a labeled, leak-proof liquid waste container. is_solid->liquid_container Liquid store_saa Store in designated Satellite Accumulation Area (SAA). solid_container->store_saa liquid_container->store_saa container_full Is the container full or accumulation time limit reached? store_saa->container_full request_pickup Submit waste pickup request to EHS. container_full->request_pickup Yes continue_accumulation Continue accumulation. container_full->continue_accumulation No

Caption: Decision-making process for the proper disposal of waste containing this compound.

References

Personal protective equipment for handling 3-hydroxy-2-(pyridin-4-yl)-1H-inden-1-one

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides crucial safety and logistical information for handling 3-hydroxy-2-(pyridin-4-yl)-1H-inden-1-one, a compound requiring careful management in a laboratory setting. The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals.

I. Personal Protective Equipment (PPE)

Given the absence of a specific Safety Data Sheet (SDS) for this compound, a conservative approach to personal protection is warranted, based on the known hazards of related pyridine and indene compounds. The recommended PPE is detailed below.

Table 1: Recommended Personal Protective Equipment (PPE)

PPE CategoryItemStandardRationale
Eye and Face Protection Safety GogglesEN 166 or ANSI Z87.1Protects against splashes and dust particles.[1][2][3]
Face ShieldANSI Z87.1Recommended when there is a significant risk of splashing.[3][4]
Hand Protection Chemical-resistant glovesEN 374Nitrile or butyl rubber gloves are recommended for handling pyridine-containing compounds.[5][6] Always inspect gloves for integrity before use and change them frequently.[2][7]
Body Protection Laboratory Coat---A fully buttoned lab coat provides a barrier against skin contact with the chemical.[1][6]
Chemical-resistant Apron---Recommended for procedures with a higher risk of splashes.
Closed-toe shoesASTM F2413Protects feet from spills and falling objects. Perforated shoes or sandals are not permitted in the laboratory.[7]
Respiratory Protection Fume Hood---All handling of the solid compound and its solutions should be conducted in a certified chemical fume hood to minimize inhalation of dust or vapors.[5][6]
RespiratorNIOSH approvedMay be required for large spills or in situations where ventilation is inadequate. Use requires enrollment in a respiratory protection program, including fit testing.[2][3][6]

II. Operational Plan: Handling and Storage

Safe handling and storage are paramount to preventing accidental exposure and maintaining the integrity of the compound.

A. Engineering Controls:

  • Ventilation: Always handle this compound in a properly functioning chemical fume hood.[5][6] This minimizes the risk of inhaling airborne particles.

  • Eyewash Stations and Safety Showers: Ensure that an emergency eyewash station and safety shower are readily accessible and within a 10-second travel distance from the handling area.[1][6]

B. Handling Procedures:

  • Preparation: Before handling, ensure all necessary PPE is available and in good condition. Prepare the work area in the fume hood by covering the surface with absorbent, disposable bench paper.

  • Weighing: When weighing the solid compound, do so within the fume hood to contain any dust.

  • Dissolving: If preparing solutions, add the solid to the solvent slowly to avoid splashing.

  • Personal Hygiene: After handling, wash hands thoroughly with soap and water, even after wearing gloves.[2][8] Do not eat, drink, or smoke in the laboratory.[2][9]

C. Storage:

  • Store the compound in a tightly sealed, clearly labeled container.[5][6]

  • Keep the container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[6][8]

  • The storage area should be secure and accessible only to authorized personnel.

III. Disposal Plan

Proper disposal of chemical waste is essential to protect the environment and comply with regulations.

Table 2: Disposal Guidelines

Waste TypeDisposal Procedure
Solid Chemical Waste Collect in a designated, labeled, and sealed hazardous waste container.
Contaminated Labware Disposable items (e.g., gloves, bench paper, pipette tips) that have come into contact with the chemical should be placed in a sealed bag and disposed of as hazardous waste.
Liquid Waste (Solutions) Collect in a compatible, sealed, and clearly labeled hazardous waste container. Never pour chemical waste down the drain.[5]
Empty Containers Decontaminate empty containers before disposal or recycling. If decontamination is not possible, dispose of the container as hazardous waste.

Note: All chemical waste must be disposed of in accordance with local, state, and federal regulations. Contact your institution's Environmental Health and Safety (EHS) department for specific guidance.

IV. Emergency Procedures

In the event of an emergency, follow these procedures and seek medical attention immediately.

Table 3: First Aid and Emergency Response

Exposure RouteFirst Aid Measures
Inhalation Move the affected person to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.[5][8]
Skin Contact Remove contaminated clothing immediately. Wash the affected area with copious amounts of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[5]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2][5]
Ingestion Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and give them a small amount of water to drink. Seek immediate medical attention.[8]
Spill Evacuate the area. For a small spill, use an absorbent material like vermiculite or sand to contain it.[5] Place the absorbed material in a sealed container for disposal. For large spills, contact your institution's EHS department immediately.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.